molecular formula C13H18O B2385691 (R)-cyclohexyl(phenyl)methanol CAS No. 3113-96-0

(R)-cyclohexyl(phenyl)methanol

Cat. No.: B2385691
CAS No.: 3113-96-0
M. Wt: 190.286
InChI Key: QDYKZBKCLHBUHU-ZDUSSCGKSA-N
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Description

(R)-cyclohexyl(phenyl)methanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.286. The purity is usually 95%.
BenchChem offers high-quality (R)-cyclohexyl(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-cyclohexyl(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-cyclohexyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKZBKCLHBUHU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of (R)-Cyclohexyl(phenyl)methanol: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is a critical chiral building block in the synthesis of muscarinic antagonists (e.g., Oxybutynin intermediates) and various kinase inhibitors.[1][2] Its structural motif—a chiral carbinol center flanked by a flexible aliphatic ring and a rigid aromatic system—presents a classic challenge in stereocontrol: differentiating between two bulky substituents (Phenyl vs. Cyclohexyl).[3]

This guide prioritizes the Corey-Bakshi-Shibata (CBS) Reduction as the primary synthetic route.[2] While enzymatic resolution and asymmetric transfer hydrogenation (ATH) are valid alternatives, CBS reduction offers the highest predictability for this specific steric profile, enabling de novo synthesis of the (R)-enantiomer with enantiomeric excesses (ee) typically exceeding 95%.

Part 1: Strategic Pathway Selection

The Stereochemical Challenge

The synthesis of (R)-cyclohexyl(phenyl)methanol requires the reduction of cyclohexyl phenyl ketone . The challenge lies in the steric similarity between the phenyl ring (planar, π-electron rich) and the cyclohexyl ring (chair conformation, sterically demanding). Standard metal-hydride reductions (NaBH₄, LiAlH₄) yield a racemic mixture (50:50) due to lack of facial discrimination.

The Solution: CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[4]

  • Why it works: The catalyst activates borane (BH₃) as the hydride source and simultaneously coordinates the ketone.[5] The "chiral pocket" of the catalyst forces the ketone to bind in a specific orientation—typically placing the larger phenyl group away from the catalyst's bulky substituents—exposing only the Re-face (or Si-face, depending on catalyst chirality) to hydride attack.

  • Catalyst Selection Rule: For aryl-alkyl ketones, the (S)-Me-CBS catalyst generally yields the (R)-alcohol .[2]

Part 2: Detailed Experimental Protocol

Reagents & Equipment[5][6]
  • Substrate: Cyclohexyl phenyl ketone (High purity >98%).

  • Catalyst: (S)-Me-CBS (1M in Toluene) or generated in situ from (S)-diphenylprolinol.[2]

  • Reductant: Borane-THF complex (BH₃[2][5]·THF, 1.0 M) or Borane-dimethyl sulfide (BMS).

  • Solvent: Anhydrous THF (water content <50 ppm is critical).

  • Atmosphere: Dry Nitrogen or Argon.

The "Hero" Protocol: Asymmetric Reduction

Note: This protocol is scaled for 10 mmol of substrate but is linearly scalable.

Step 1: Catalyst Preparation/Activation [2]

  • Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Cool the flask to room temperature under nitrogen flow.

  • Add 1.0 mL of (S)-Me-CBS solution (1 mmol, 10 mol% loading) via syringe.

  • Add 20 mL of anhydrous THF .

Step 2: Borane Complexation

  • Cool the catalyst solution to 0°C (ice bath). Rationale: While many CBS reductions run at -78°C, the steric bulk of the cyclohexyl group often requires slightly higher temperatures (0°C to -20°C) to ensure conversion without sacrificing selectivity.[2]

  • Add 6.0 mL of BH₃·THF (6.0 mmol, 0.6 equiv relative to ketone; note that BH₃ provides 3 hydrides, but typically 0.6–1.0 equiv is used to ensure rate). Stir for 10 minutes.

Step 3: Controlled Addition (The Critical Step)

  • Dissolve 1.88 g of Cyclohexyl phenyl ketone (10 mmol) in 10 mL of anhydrous THF .

  • Using a syringe pump or addition funnel, add the ketone solution to the catalyst/borane mixture slowly over 60 minutes .

    • Mechanistic Insight: Slow addition keeps the concentration of unreacted ketone low, ensuring that the ketone reacts with the catalyst-borane complex (fast, enantioselective) rather than free borane (slow, non-selective background reaction).

Step 4: Reaction Monitoring & Quench

  • Stir at 0°C for an additional 30–60 minutes.

  • TLC Check: Eluent 10% EtOAc/Hexane. Stain with PMA or UV. Disappearance of ketone (Rf ~0.7) and appearance of alcohol (Rf ~0.3).

  • Quench: Carefully add 5 mL of Methanol dropwise. Caution: Hydrogen gas evolution.[2]

  • Add 20 mL of 1N HCl and stir for 20 minutes to break the boron-nitrogen complex.

Step 5: Workup

  • Extract the aqueous layer with Diethyl Ether (3 x 30 mL) .

  • Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine .

  • Dry over MgSO₄ , filter, and concentrate in vacuo.

Purification
  • Flash Chromatography: Silica gel (230-400 mesh).[2]

  • Eluent: Gradient from 5% to 15% EtOAc in Hexanes.

  • Yield Expectation: 85–95%.

  • Target ee: >94%.

Part 3: Mechanism & Workflow Visualization[2]

Diagram 1: The CBS Catalytic Cycle

This diagram illustrates the "face-selective" hydride transfer that dictates the (R)-configuration.[2]

CBS_Mechanism Catalyst (S)-Me-CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex (Activated) Catalyst->Complex + BH3 Borane Borane (BH3) Borane->Complex TS Transition State (Ph group anti to Me) (Hydride attacks Re-face) Complex->TS + Ketone (Slow Addition) Ketone Cyclohexyl Phenyl Ketone Ketone->TS Product_Complex Alkoxy-Borane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->Complex Catalyst Regeneration Hydrolysis Acid Hydrolysis (MeOH / HCl) Product_Complex->Hydrolysis Workup Final_Product (R)-Cyclohexyl(phenyl)methanol (>95% ee) Hydrolysis->Final_Product

Caption: The (S)-CBS catalyst coordinates borane and the ketone, forcing a transition state where the hydride attacks the Re-face of the carbonyl, yielding the (R)-alcohol.

Part 4: Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate three parameters: Identity, Purity, and Chirality.

Analytical Data Table[7]
ParameterMethodExpected Value / Observation
Physical State VisualWhite solid or colorless viscous oil (mp: 71-72°C)
Identity ¹H NMR (400 MHz, CDCl₃) δ 4.35 (d, J=6.5 Hz, 1H, CH-OH) δ 7.20–7.40 (m, 5H, Ar-H)δ 1.00–1.90 (m, 11H, Cyclohexyl)
Chirality Optical Rotation [α]²⁰D = +25.0° to +30.0° (c=1, MeOH)(Note: Positive rotation confirms R-isomer)
Enantiomeric Excess Chiral HPLC >95% ee (Single major peak vs. minor peak)
Chiral HPLC Method

This is the gold standard for determining ee.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Elution Order: typically (S)-enantiomer elutes first, followed by (R)-enantiomer (Verify with racemic standard).[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet THF or old BoraneDistill THF over Na/Benzophenone.[2] Titrate Borane before use.
Low ee (<80%) Fast addition of ketoneReduce addition rate. Ensure ketone concentration is low relative to catalyst.
Low ee (<80%) Temperature too highLower reaction temperature to -20°C (reaction will be slower).[2]
Racemic Product Uncatalyzed background reactionEnsure Catalyst is mixed with Borane before adding ketone.

Part 5: Alternative Workflow (Scale-Up)

For multi-kilogram scale, CBS reduction can become expensive due to the catalyst. Asymmetric Transfer Hydrogenation (ATH) is the preferred industrial alternative.

ATH_Workflow Start Substrate (Ketone) Conditions HCOOH / TEA (5:2 Azeotrope) 28°C, 24h Start->Conditions Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] Catalyst->Conditions Product (R)-Alcohol High Yield Conditions->Product Proton Transfer

Caption: ATH uses a Ruthenium catalyst with a chiral diamine ligand, utilizing formic acid as the hydrogen source.[2] This is often greener and more scalable than Borane reagents.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Sigma-Aldrich. (n.d.).[2] Product Specification: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol.[2][9][10][][12] Merck KGaA.

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. The Journal of Organic Chemistry, 58(10), 2880–2888.

  • Daicel Chiral Technologies. (n.d.). Chiralcel OD-H Column Specifications and Separation Data.

Sources

Discovery and historical synthesis of cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, historical synthesis, and modern production of Cyclohexyl(phenyl)methanol (CAS: 945-49-3).

Discovery, Historical Synthesis, and Modern Methodology[1]

-Cyclohexylbenzenemethanol

Executive Summary & Chemical Identity

Cyclohexyl(phenyl)methanol is a chiral secondary alcohol featuring two distinct cyclic motifs: an aromatic phenyl ring and an aliphatic cyclohexyl ring, bridged by a carbinol center. This structural duality makes it a critical pharmacophore in medicinal chemistry, particularly in the synthesis of anticholinergics, antispasmodics, and as a backbone for chiral ligands in asymmetric catalysis.

  • IUPAC Name: Cyclohexyl(phenyl)methanol[1]

  • CAS Number: 945-49-3 (Racemic)

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 190.28 g/mol [1][2][3]

  • Key Properties: Chiral center at

    
    ; exists as (R) and (S) enantiomers.
    

Historical Discovery: The Grignard Era

The synthesis of cyclohexyl(phenyl)methanol is historically tethered to the advent of organometallic chemistry in the early 20th century. While no single "discovery" paper claims the molecule, its existence is a direct corollary of the Grignard Reaction , developed by Victor Grignard (Nobel Prize, 1912).

The Mechanistic Causality

Before 1900, forming carbon-carbon bonds between aliphatic and aromatic systems was chemically arduous. The discovery that alkyl halides could react with magnesium metal to form nucleophilic organomagnesium reagents (


) revolutionized this.

The historical synthesis of cyclohexyl(phenyl)methanol emerged from two competing retrosynthetic disconnections enabled by Grignard chemistry:

  • Route A (Aromatic Nucleophile): Phenylmagnesium bromide (

    
    ) attacking Cyclohexanecarbaldehyde.
    
  • Route B (Aliphatic Nucleophile): Cyclohexylmagnesium bromide (

    
    ) attacking Benzaldehyde.
    

Historical Insight: Route B became the standard laboratory demonstration of nucleophilic addition to aldehydes because benzaldehyde was a readily available industrial chemical (derived from toluene oxidation), whereas cyclohexanecarbaldehyde was less accessible in the early 1900s.

Synthetic Pathways: Technical Analysis

Pathway A: The Classical Grignard Addition

This remains the most robust method for generating the racemic alcohol on a laboratory scale.

  • Reagents: Bromobenzene/Mg or Cyclohexyl bromide/Mg; Benzaldehyde.

  • Solvent System: Diethyl Ether (

    
    ) or Tetrahydrofuran (THF). THF is preferred for the formation of 
    
    
    
    due to the sluggish nature of secondary alkyl halide insertion into magnesium.
  • Mechanism: The polarized

    
     bond renders the organic residue nucleophilic. It attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Acidic hydrolysis yields the alcohol.
    
Pathway B: Chemoselective Reduction of Ketones

For industrial scalability, the Grignard route is often bypassed in favor of reducing Cyclohexyl Phenyl Ketone .

  • Precursor Synthesis: The ketone is synthesized via Friedel-Crafts Acylation of benzene with cyclohexanecarbonyl chloride (catalyzed by

    
    ).[4]
    
  • Reduction Step: The ketone is reduced using Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Why this route? It avoids the handling of pyrophoric magnesium and allows for enantioselective reduction (see Section 3.3).

Pathway C: Asymmetric Synthesis (The Modern Standard)

In drug development, enantiopurity is non-negotiable. The racemic product from Grignard or standard hydride reduction is insufficient.

  • CBS Reduction: Utilization of the Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidine) allows for the reduction of cyclohexyl phenyl ketone to the chiral alcohol with high enantiomeric excess (

    
    ).
    
  • Noyori Transfer Hydrogenation: Ruthenium-based catalysts (e.g., Ru-TsDPEN) facilitate asymmetric transfer hydrogenation using isopropanol or formic acid as the hydrogen source.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction pathways, highlighting the divergence between racemic and asymmetric synthesis.

SynthesisPathways Target Cyclohexyl(phenyl)methanol (Target Molecule) Benzaldehyde Benzaldehyde GrignardA Route A: Grignard Addition (Racemic Product) Benzaldehyde->GrignardA CyMgBr Cyclohexyl-MgBr (Grignard Reagent) CyMgBr->GrignardA PhMgBr Phenyl-MgBr GrignardB Route B: Grignard Addition (Racemic Product) PhMgBr->GrignardB CyAldehyde Cyclohexanecarbaldehyde CyAldehyde->GrignardB Ketone Cyclohexyl Phenyl Ketone Reduction Route C: Hydride Reduction (NaBH4 - Racemic) Ketone->Reduction Asymmetric Route D: CBS/Noyori Reduction (Enantioselective) Ketone->Asymmetric GrignardA->Target 1. THF, 0°C 2. H3O+ GrignardB->Target Reduction->Target NaBH4, MeOH Asymmetric->Target High ee%

Caption: Retrosynthetic analysis showing the convergence of Grignard routes and Ketone reduction pathways toward the target alcohol.

Experimental Protocols

Protocol 1: Classical Grignard Synthesis (Racemic)

This protocol is a self-validating system; the color change and exothermicity serve as real-time process indicators.

Materials:

  • Bromocyclohexane (16.3 g, 0.1 mol)

  • Magnesium turnings (2.4 g, 0.1 mol)

  • Benzaldehyde (10.6 g, 0.1 mol)

  • Anhydrous THF (100 mL)

  • Iodine crystal (Initiator)

Step-by-Step Methodology:

  • Activation: Place Mg turnings in a flame-dried 3-neck flask under

    
    . Add a crystal of iodine and heat gently until iodine vaporizes (activates Mg surface).
    
  • Formation of Grignard: Add 10 mL of bromocyclohexane/THF solution. Wait for turbidity and exotherm (signaling initiation). Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

    • Checkpoint: Solution should turn dark grey/brown. If no exotherm occurs, the Grignard has not formed; do not proceed.

  • Addition: Cool the Grignard solution to 0°C. Add benzaldehyde dropwise. The solution will likely turn yellow/orange due to the alkoxide formation.

  • Quenching: Pour the mixture into ice-cold saturated

    
     solution. (Avoid strong acid to prevent dehydration to the alkene).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Purify via column chromatography (Hexane:EtOAc 9:1).

Expected Yield: 75-85% Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    7.2-7.4 (m, 5H, Ar-H), 4.35 (d, 1H, CH-OH), 1.0-1.9 (m, 11H, Cyclohexyl).
Protocol 2: Enantioselective Reduction (Modern)

For the synthesis of (R)-Cyclohexyl(phenyl)methanol.

Materials:

  • Cyclohexyl phenyl ketone (1.88 g, 10 mmol)

  • (S)-Me-CBS catalyst (1 M in toluene, 1 mL)

  • Borane-THF complex (

    
    )
    
  • Anhydrous THF

Methodology:

  • Catalyst Prep: In a dry flask under Argon, charge (S)-Me-CBS catalyst and THF.

  • Reaction: Add

    
     solution. Cool to -20°C.
    
  • Addition: Slowly add the ketone in THF over 1 hour. Slow addition is critical to maintain high enantioselectivity (keeping hydride concentration low relative to the catalyst-substrate complex).

  • Quenching: Add MeOH dropwise (CAUTION: Hydrogen gas evolution).

  • Workup: Standard aqueous extraction.

  • Analysis: Determine enantiomeric excess via Chiral HPLC (Chiralcel OD-H column).

Quantitative Data Summary

ParameterGrignard Route (Racemic)Ketone Reduction (NaBH4)CBS Reduction (Asymmetric)
Starting Material Benzaldehyde + CyMgBrCyclohexyl Phenyl KetoneCyclohexyl Phenyl Ketone
Atom Economy HighHighModerate (Stoichiometric Borane)
Reaction Time 4-6 Hours1-2 Hours2-4 Hours
Yield (Typical) 75-85%90-95%85-92%
Stereochemistry Racemic (50:50)Racemic (50:50)High ee (>95%)
Primary Risk Exothermic/PyrophoricHydrogen EvolutionMoisture Sensitivity

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Ohkuma, T., et al. (2000).[5] Selective Hydrogenation of Benzophenones to Benzhydrols.[5] Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(12), 1749–1751. [Link]

  • PubChem. (2025). Cyclohexyl(phenyl)methanol (Compound).[6][1][2][3] National Library of Medicine. [Link]

Sources

Technical Guide: (R)-Cyclohexyl(phenyl)methanol as a Chiral Building Block

[1][2]

Part 1: Executive Technical Summary[1]

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) serves as a critical chiral scaffold in the synthesis of neuroactive pharmaceuticals, specifically triple reuptake inhibitors (serotonin, norepinephrine, dopamine) and antihistamines.[1][2] Unlike simple acetophenone derivatives, this molecule presents a unique stereochemical challenge: the discrimination between a rigid, planar aromatic ring (Phenyl) and a flexible, sterically demanding aliphatic ring (Cyclohexyl).

The utility of this building block lies in its stereogenic center , which bridges two lipophilic domains of distinct electronic character. This "dual-lipophile" motif is a privileged structure in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and transporter proteins where the discrimination between a flat hydrophobic pocket and a volumetric hydrophobic pocket is required.[1][2]

Key Physical Properties
PropertyValueNote
CAS Number 3113-96-0Specific to (R)-(+) enantiomer
Molecular Formula C₁₃H₁₈OMW: 190.28 g/mol
Appearance White crystalline solidMP: 71–72 °C (High purity)
Optical Rotation


, Methanol (Lit.[1][2][3] value varies slightly by solvent)
Solubility Soluble in alcohols, DCM, THFPoorly soluble in water

Part 2: Routes to High-Fidelity Synthesis

The synthesis of (R)-cyclohexyl(phenyl)methanol requires overcoming the "steric similarity" between the phenyl and cyclohexyl groups. While both are bulky, they differ electronically. Two primary methodologies are recommended: Corey-Bakshi-Shibata (CBS) Reduction for high enantiomeric excess (ee) in discovery chemistry, and Asymmetric Transfer Hydrogenation (ATH) for scalability.[1][2]

Decision Matrix: Synthesis Route Selection

SynthesisDecisionStartStart: Cyclohexyl Phenyl KetoneScaleScale & Requirement?Start->ScaleCBSRoute A: CBS Reduction(Borane/Oxazaborolidine)Scale->CBSMax EnantiopurityATHRoute B: Transfer Hydrogenation(Ru-TsDPEN/Formate)Scale->ATHScalability/Green ChemOutcomeAHigh ee (>98%)Strict Anhydrous Cond.Discovery ScaleCBS->OutcomeAOutcomeBHigh Yield (>95%)Water TolerantProcess ScaleATH->OutcomeB

Figure 1: Strategic decision tree for selecting the synthesis methodology based on operational scale and purity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective CBS Reduction (Gold Standard)[1][2]

This protocol utilizes the electronic difference between the aromatic ring and the aliphatic ring.[4] The (S)-MeCBS catalyst directs hydride attack to form the (R)-alcohol.[1][2]

Mechanism: The Lewis acidic boron activates the ketone. The phenyl group (electron-rich/planar) orients away from the catalyst's steric bulk, while the cyclohexyl group occupies the smaller pocket.

Reagents:

  • Substrate: Cyclohexyl phenyl ketone (1.0 eq)[1][2]

  • Catalyst: (S)-MeCBS (10 mol%) - Note: (S)-catalyst yields (R)-alcohol for this substrate.[1][2]

  • Reductant: Borane-THF complex (BH₃[1][2][5]·THF) or Borane-DMS (0.6–1.0 eq).[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask under nitrogen flow. Cool to room temperature.

  • Catalyst Charge: Add (S)-MeCBS (1.0 M in toluene, 0.1 eq) to the flask. Dilute with anhydrous THF.

  • Temperature Control: Cool the system to -20 °C . Crucial: Unlike acetophenone (-78°C), the steric bulk of the cyclohexyl group requires slightly higher energy, but -20°C maintains selectivity.

  • Borane Addition: Add the Borane-THF solution (0.6 eq) to the catalyst mixture. Stir for 10 minutes.

  • Substrate Addition (The Control Step): Dissolve cyclohexyl phenyl ketone in THF. Add this solution dropwise over 1 hour via syringe pump.

    • Why: Slow addition ensures the concentration of unreacted ketone is low, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench: Once TLC indicates consumption, quench carefully with MeOH (gas evolution: H₂).[2]

  • Workup: Concentrate, partition between diethyl ether and 1M HCl (to remove catalyst/boron residues), wash with brine, dry over MgSO₄.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[1][2][7]

For larger batches (>10g), ATH using Noyori-Ikariya type catalysts is safer and more atom-economical.[1][2]

Reagents:

  • Catalyst: RuCl (0.5–1.0 mol%).[1][2]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[2]

  • Solvent: DCM or neat.[2]

Methodology:

  • Mix ketone and catalyst in the solvent.

  • Add the HCOOH/Et₃N mixture.

  • Stir at 25–30 °C for 12–24 hours.

  • Monitor via GC/HPLC.[2] The reaction stops automatically at equilibrium (usually >98% conversion).

  • Purification: Filter through a silica plug to remove Ruthenium.[2]

Part 4: Quality Control & Stereochemical Analysis

Validating the optical purity is non-negotiable before using this block in downstream synthesis.

MethodConditionsAcceptance Criteria
Chiral HPLC Column: Chiralcel OD-H or AD-HMobile Phase: Hexane:iPrOH (95:5)Flow: 0.5 mL/minee > 98% (R)-isomer typically elutes second on OD-H (verify with racemate).[1][2]
Optical Rotation Polarimeter at 589 nm (Na D-line)Solvent: Methanol, c=1.0

1H NMR 400 MHz, CDCl₃

4.35 (d, 1H, CH-OH).[2] Check for absence of ketone peak (

2.9 ppm alpha-proton).[1][2]

Part 5: Downstream Derivatization & Pharmacophore Assembly

(R)-Cyclohexyl(phenyl)methanol is rarely the end product.[1][2] It is a pivot point for installing nitrogen or oxygen functionalities with inverted or retained stereochemistry.

Key Transformations
  • Chiral Amines (Inversion): Conversion to (S)-amines via Mitsunobu reaction with DPPA (Diphenylphosphoryl azide) or Phthalimide.[1][2] This generates the core found in triple reuptake inhibitors.

  • Chiral Ethers (Retention): Williamson ether synthesis (using NaH/Alkyl Halide) retains the (R)-configuration.[2]

  • Oxidation: Reverts to the achiral ketone (loss of value).

Stereochemical Pathway Diagram[1]

DerivatizationAlcohol(R)-Cyclohexyl(phenyl)methanol[Starting Block]MitsunobuMitsunobu Reaction(PPh3, DIAD, DPPA)Alcohol->MitsunobuActivationBaseNaH / R-X(Etherification)Alcohol->BaseDeprotonationAzide(S)-Azide Intermediate[Inverted Center]Mitsunobu->AzideSN2 InversionAmine(S)-Cyclohexyl(phenyl)methanamine(Pharmacophore Core)Azide->AmineStaudinger ReductionEther(R)-Ether Derivative[Retained Center]Base->EtherSN2 (on Alkyl Halide)

Figure 2: Divergent synthesis pathways.[1][2] Note the stereochemical inversion during azide formation versus retention during etherification.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society.[6] Link[1][2]

  • Shao, L., et al. (2011).[7][8] Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9][10] Accounts of Chemical Research. Link[1][2]

  • PubChem Database. (R)-Cyclohexyl(phenyl)methanol (CID 6977134).[1][2] National Institutes of Health. Link[1][2]

  • Sigma-Aldrich. Product Specification: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol (CAS 3113-96-0).[1][2] Link[1][2]

Stereoselective Synthesis of Chiral Secondary Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral secondary alcohol moiety is a pharmacophore ubiquity, present in roughly 40% of small-molecule therapeutics (e.g., Montelukast, Crizotinib, Rivastigmine). In drug development, the transition from racemic discovery routes to enantiopure process chemistry is a critical inflection point.

This guide moves beyond textbook definitions to provide an operational framework for selecting and executing the three dominant methodologies in modern pharmaceutical synthesis: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KREDs) , and Corey-Bakshi-Shibata (CBS) Reduction .

Part 1: Strategic Selection Framework

Before selecting a protocol, analyze the substrate's steric and electronic profile. No single method is universally superior; efficacy is context-dependent.

FeatureAsymmetric Transfer Hydrogenation (ATH) Biocatalysis (KREDs) CBS Reduction
Primary Mechanism Metal-Ligand Bifunctional CatalysisEnzymatic Hydride TransferLewis Acid-Base Activation
Best Substrates Aromatic/Aliphatic Ketones, IminesHighly functionalized, bulky ketonesSimple Aryl/Alkyl Ketones
Enantioselectivity High (>95% ee typical)Extreme (>99% ee typical)High (90-98% ee)
Scalability Excellent (Industrial Standard)Excellent (Green Chemistry)Moderate (Borane safety limits)
Cost Driver Ru/Ir Metal PriceEnzyme Engineering/LicensingStoichiometric Borane
Green Metric High (Low waste, recyclable)Very High (Water solvent)Low (Solvent heavy, atom waste)

Part 2: Asymmetric Transfer Hydrogenation (ATH)

The Mechanistic Core

ATH represents a paradigm shift from classical hydrogenation. Unlike inner-sphere mechanisms requiring substrate coordination to the metal, ATH utilizes Metal-Ligand Bifunctional Catalysis . The chiral diamine ligand (typically TsDPEN) is not spectatorial; it actively shuttles protons.

Key Insight: The reaction proceeds via a concerted transition state where the metal delivers a hydride and the ligand amine delivers a proton simultaneously. This "outer-sphere" mechanism explains the high tolerance for functional groups that would otherwise poison a metal catalyst.

Visualization: The Noyori Catalytic Cycle

ATH_Mechanism PreCat Pre-Catalyst (Ru-TsDPEN-Cl) Active16e 16e- Active Species (Ru-Amido Complex) PreCat->Active16e Base (TEA) -HCl Hydride18e 18e- Ruthenium Hydride (Reducing Species) Active16e->Hydride18e HCOOH / IPA (Hydrogen Source) TS Concerted Transition State (6-Membered Pericyclic) Hydride18e->TS + Ketone Substrate TS->Active16e Release Product Product Chiral Alcohol (>95% ee) TS->Product Stereoselective Formation

Figure 1: The Noyori ATH cycle illustrating the interconversion between the 16e- amido species and the 18e- amine-hydride species.[1]

Validated Protocol: Ru-TsDPEN Reduction

Target: Reduction of Acetophenone derivatives.

  • Catalyst Preparation (In-situ):

    • Charge a reactor with

      
       (0.0025 equiv) and 
      
      
      
      -TsDPEN (0.005 equiv).
    • Add anhydrous DMF or Methanol. Stir at 80°C for 1 hour.

    • Expert Note: Pre-forming the catalyst ensures the active 16e- species is ready. In-situ generation often suffers from induction periods.

  • Hydrogen Source Preparation:

    • Prepare a 5:2 molar ratio mixture of Formic Acid:Triethylamine (TEAF).

    • Safety: This is an exothermic mixing process. Add acid to amine slowly at 0°C.

  • Reaction:

    • Add the substrate (1.0 equiv) to the catalyst solution.

    • Add the TEAF mixture (3-5 equiv of hydride).

    • Stir at 25-40°C. Monitor via HPLC.

  • Workup:

    • Dilute with water. Extract with EtOAc.

    • Wash organic layer with saturated

      
       to remove excess formic acid.
      

Part 3: Biocatalytic Reduction (Ketoreductases/KREDs)

The Biological Advantage

Biocatalysis is no longer a niche academic curiosity; it is the preferred industrial route for complex chiral alcohols. KREDs operate under mild aqueous conditions and offer chemo-selectivity that small-molecule catalysts cannot match (e.g., reducing a ketone in the presence of an aldehyde or nitro group).

Mechanism: KREDs require a cofactor (NADH or NADPH) to deliver the hydride.[2] To make this economically viable, a "Coupled Enzyme System" is used to recycle the cofactor in situ.

Visualization: Cofactor Recycling Loop

Biocatalysis_Loop Substrate Prochiral Ketone KRED KRED Enzyme Substrate->KRED Product Chiral Alcohol NADPH NAD(P)H (Reduced) NADPH->KRED NADP NAD(P)+ (Oxidized) GDH Recycling Enzyme (GDH/FDH) NADP->GDH KRED->Product KRED->NADP GDH->NADPH CoSub_Out Gluconolactone GDH->CoSub_Out CoSub_In Glucose CoSub_In->GDH

Figure 2: The coupled enzymatic system. The KRED reduces the target, while the recycling enzyme (GDH) regenerates the expensive cofactor using a cheap sacrificial substrate (Glucose).

Protocol: Screening to Scale

Phase 1: Screening (The Kit Approach) Do not guess the enzyme. Use a commercially available KRED screening kit (e.g., Codexis, Johnson Matthey).

  • Prepare 96-well plate with 2 mg substrate/well.

  • Add buffer (pH 7.0), cofactor (NADP+), and recycling mix (Glucose/GDH).

  • Add different KRED variants to each well.

  • Incubate 24h. Analyze via chiral HPLC.

Phase 2: Preparative Scale (10g)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Cofactor: Add

    
     (catalytic amount, 0.5 wt%).
    
  • Recycling System: Add Glucose (1.5 equiv) and Glucose Dehydrogenase (GDH).

  • Enzyme: Add the "Hit" KRED (1-5 wt%).

  • pH Control: The reaction produces gluconic acid. Use a pH-stat to titrate 1M NaOH automatically to maintain pH 7.0.

    • Troubleshooting: If reaction stalls, check pH. Enzymes denature rapidly < pH 5.

Part 4: Corey-Bakshi-Shibata (CBS) Reduction

The Reagent-Controlled Alternative

When a specific enantiomer is required and no enzyme or metal catalyst is available, CBS reduction is the gold standard for reliability. It uses a chiral oxazaborolidine catalyst derived from proline.

Protocol & Safety

Reagents: Borane-THF or Borane-DMS (BMS) is the stoichiometric reductant. Catalyst: (S)-Me-CBS (commercially available).

  • Drying: Flame-dry all glassware. Moisture destroys the borane and the catalyst.

  • Catalyst Charge: Dissolve (S)-Me-CBS (10 mol%) in anhydrous THF.

  • Borane Activation: Add

    
     (0.6-1.0 equiv) to the catalyst. Stir 15 min.
    
    • Mechanism:[1][3][4][5][6][7][8][9][10][11] Borane coordinates to the nitrogen of the oxazaborolidine, activating it.[7]

  • Slow Addition: Add the ketone (dissolved in THF) slowly over 1-2 hours.

    • Why? Keeping ketone concentration low ensures it reacts with the chiral catalyst-borane complex, not free borane (which causes racemic background reaction).

  • Quench: Carefully add Methanol (gas evolution!).

Part 5: Analytical Validation

Trust but verify. Optical rotation is insufficient for modern standards.

MethodApplicationProtocol Highlight
Chiral HPLC Direct measurement of eeColumns: Chiralcel OD-H, AD-H. Mobile Phase: Hexane/IPA.
Mosher's Ester Analysis Absolute Configuration determinationReact alcohol with (R)- and (S)-MTPA-Cl. Compare

in

NMR or

NMR.

Mosher's Protocol:

  • Take 5 mg chiral alcohol in pyridine-d5.

  • Add 10 mg (R)-MTPA-Cl. Shake 10 min.

  • Run NMR.[1][4][12]

  • Repeat with (S)-MTPA-Cl.

  • Calculate

    
    . The sign of the shift correlates to the spatial arrangement of substituents [4].
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][13][14] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Biocatalysis for Industrial Green Chemistry. Trends in Biotechnology, 29(1), 6-12. Link

  • Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[12][15][16] Nature Protocols, 2, 2451–2458. Link

  • Clapés, P., Fessner, W. D., & Sprenger, G. A. (2010). Recent Progress in Stereoselective Synthesis with Aldolases. Current Opinion in Chemical Biology, 14(2), 154-160. Link

Sources

The Stereochemical Benchmark: A Technical Guide to (R)-Cyclohexyl(phenyl)methanol

[1]

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is more than a chiral secondary alcohol; it is a rigorous "stress test" for asymmetric catalysis.[1] Unlike simple acetophenone derivatives where the steric difference between a phenyl ring and a methyl group is vast, this molecule forces catalysts to discriminate between two bulky, lipophilic rings: an aromatic phenyl group and an aliphatic cyclohexyl group.

This guide details the synthesis, stereochemical analysis, and pharmaceutical relevance of this motif, specifically focusing on its role as a precursor in the development of muscarinic receptor antagonists.

Part 1: The Stereochemical Challenge

The core utility of (R)-cyclohexyl(phenyl)methanol in academic and industrial research lies in its structural ambiguity.

  • The Phenyl Ring (Ph): Planar, electron-rich (

    
    -system), sterically "large" in terms of surface area but "thin" in one dimension.[1]
    
  • The Cyclohexyl Ring (Cy): Chair conformation, aliphatic, sterically voluminous in three dimensions.

Why it matters: A catalyst that can effectively differentiate these two similar-sized rings (high ee) demonstrates superior molecular recognition capabilities, typically relying on electronic effects (


1

Part 2: Synthetic Pathways (Mechanistic Logic)[1]

To access the (R)-enantiomer with high fidelity, two primary retrosynthetic disconnections are employed.[1]

Route A: The Reductive Approach (CBS Reduction)

The most reliable method for generating the (R)-enantiomer is the Corey-Bakshi-Shibata (CBS) reduction of cyclohexyl phenyl ketone.[1]

  • Catalyst: (S)-Me-CBS (derived from L-proline).[1]

  • Mechanism: The oxazaborolidine catalyst activates borane (

    
    ) and coordinates the ketone.[1][2][3][4] The "large" phenyl group orients away from the catalyst's bulky substituent, exposing the Si-face of the carbonyl to hydride attack, yielding the (R)-alcohol.[1]
    
Route B: The Nucleophilic Approach (Organozinc Addition)

This route tests nucleophilic addition catalysts.[1]

  • Substrate: Cyclohexanecarbaldehyde.[1]

  • Reagent: Diphenylzinc (

    
    ) or 
    
    
    .[1]
  • Catalyst: Chiral amino-alcohols (e.g., DAIB).[1]

  • Mechanism: The catalyst accelerates the addition of the phenyl group to the aldehyde.[1] The stereochemical outcome depends on the ligand's ability to shield one face of the aldehyde.[1]

Visualization: Synthetic Logic Flow

SynthesisPathwaysTarget(R)-Cyclohexyl(phenyl)methanolKetoneSubstrate: Cyclohexyl Phenyl KetoneCBSRoute A: CBS Reduction(Hydride Transfer)Ketone->CBSAldehydeSubstrate: CyclohexanecarbaldehydeZnRoute B: Organozinc Addition(Nucleophilic Attack)Aldehyde->ZnMech1Stereocontrol: Ph (planar) vs Cy (chair)Catalyst: (S)-Me-CBSCBS->Mech1Mech2Stereocontrol: Ligand-accelerationReagent: Ph2ZnZn->Mech2Mech1->TargetMech2->Target

Caption: Divergent synthetic strategies for accessing (R)-cyclohexyl(phenyl)methanol.

Part 3: Analytical Stereochemistry

Validating the enantiomeric excess (ee) and absolute configuration is critical.

Chiral HPLC Analysis

Separation is typically achieved using polysaccharide-based stationary phases.[1] The interaction involves hydrogen bonding and inclusion of the phenyl ring into the chiral cavity.[1]

ParameterStandard Condition
Column Daicel Chiralcel OD-H or Chiralpak AD-H
Mobile Phase Hexane : Isopropanol (90:10 to 95:[1]5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (targeting the phenyl chromophore)
Elution Order Typically (S) elutes before (R) on OD-H (Confirm with authentic standard)
Mosher's Ester Analysis (NMR)

For absolute configuration assignment without a standard:

  • Derivatize the alcohol with both (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

  • Analyze 1H or 19F NMR.

  • Calculate

    
    .[1] The spatial arrangement of the Ph and Cy groups will cause predictable shielding/deshielding effects, allowing assignment of the (R)-center.[1]
    

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis via CBS Reduction Objective: Synthesis of (R)-cyclohexyl(phenyl)methanol from cyclohexyl phenyl ketone.[1]

Safety Note: Borane (

1

Materials
  • Cyclohexyl phenyl ketone (1.0 eq)[1]

  • (S)-Me-CBS catalyst (0.1 eq, 1M in toluene)[1]

  • Borane-THF complex (

    
    , 0.6 - 1.0 eq)[1]
    
  • Anhydrous THF

Step-by-Step Workflow
  • Catalyst Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under Argon flow.

  • Charging: Add (S)-Me-CBS solution (10 mol%) and anhydrous THF. Cool the mixture to 0°C (ice bath) or -20°C (cryocooler) for higher selectivity.

  • Borane Activation: Add the

    
     solution via syringe. Stir for 10 minutes. The Lewis basic nitrogen of the catalyst coordinates to borane, activating it.[3]
    
  • Substrate Addition: Dissolve cyclohexyl phenyl ketone in minimal anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes. Slow addition keeps the ketone concentration low, favoring the catalyzed pathway over the uncatalyzed background reaction.

  • Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.

  • Quenching: Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and decomposes the boron-alkoxide intermediate.[1]

  • Workup: Dilute with diethyl ether, wash with 1N HCl (to remove catalyst), saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 5: Pharmaceutical Context

The (R)-cyclohexyl(phenyl)methanol scaffold is a pharmacophore precursor for antimuscarinic agents .[1]

Mechanism of Action

Drugs in this class (e.g., Oxybutynin, Trihexyphenidyl) act as competitive antagonists at muscarinic acetylcholine receptors (M1-M3).[1] The structural requirement often involves:

  • A bulky, lipophilic center (Cyclohexyl + Phenyl).

  • A hydroxyl group (for H-bonding to the receptor pocket).[1]

  • An amine-containing side chain.[2][5]

While Oxybutynin contains a glycolic acid moiety (an extra ester group), the cyclohexyl(phenyl)methyl core is the steric anchor that fits the hydrophobic pocket of the GPCR.[1] The (R)-configuration is often associated with higher receptor affinity compared to the (S)-enantiomer in this class of anticholinergics.[1]

Visualization: Pharmacophore Logic

PharmaLogicScaffold(R)-Cyclohexyl(phenyl)methanol(Core Scaffold)Feature1Phenyl Ring(Pi-interaction)Scaffold->Feature1Feature2Cyclohexyl Ring(Hydrophobic Bulk)Scaffold->Feature2Feature3Hydroxyl Group(H-Bond Donor)Scaffold->Feature3DrugAnticholinergic Agents(e.g., Trihexyphenidyl)Scaffold->DrugDerivatizationReceptorMuscarinic Receptor(Hydrophobic Pocket)Feature1->ReceptorBindingFeature2->ReceptorBinding

Caption: Structural role of the scaffold in muscarinic receptor binding.[1]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][6] Journal of the American Chemical Society.[3]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. [1]

  • Ohkuma, T., et al. (1995). Asymmetric hydrogenation of alkenyl, cyclopropyl, and aryl ketones. Journal of the American Chemical Society.[3] (Noyori Transfer Hydrogenation context).

  • Kachur, J. F., et al. (1988). R and S enantiomers of oxybutynin: pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. (Establishes the stereochemical activity difference).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society.[3]

Commercial Availability, Synthesis, and Analytical Profiling of (R)-Cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is a high-value chiral building block utilized extensively in pharmaceutical synthesis, agrochemical development, and the formulation of specialized flavorings. Its unique structural motif—a carbinol stereocenter flanked by a lipophilic alicyclic ring and a planar aromatic ring—imparts specific stereochemical geometries essential for targeted receptor binding [5]. This whitepaper provides a comprehensive analysis of its commercial availability, mechanistic synthesis pathways, and the self-validating analytical protocols required to ensure high enantiomeric purity.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of (R)-cyclohexyl(phenyl)methanol is critical for downstream formulation and synthetic integration. The presence of the secondary alcohol allows for facile oxidation, substitution, or esterification, while the steric bulk of the cyclohexyl group dictates the kinetics of these transformations [5].

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name (1R)-1-cyclohexyl-1-phenylmethanol
CAS Number 3113-96-0
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Clear, colorless liquid to off-white solid/powder
Melting Point 71 – 72 °C
Boiling Point ~305.1 °C (Predicted)
InChIKey QDYKZBKCLHBUHU-ZDUSSCGKSA-N

Commercial Landscape & Sourcing Strategies

Procuring high-enantiopurity (R)-cyclohexyl(phenyl)methanol requires careful vetting of suppliers, as trace amounts of the (S)-enantiomer can drastically alter the pharmacokinetic profiles of downstream APIs. The compound is globally available through specialized chemical vendors, typically synthesized via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction.

Table 2: Commercial Suppliers & Quality Grades

SupplierPurity GradeAnalytical ValidationRecommended Storage
Sigma-Aldrich (Merck) [1]≥98%Chiral HPLC, NMR, Optical Rotation2 – 8 °C
Alfa Chemistry [2]98%HPLC, GC-MSDry, dark, 0 – 4 °C
BOC Sciences [3]>98.0%HPLCRoom Temp / 2 – 8 °C
Pharmaffiliates [4]Reference StandardHPLC, MS-20 °C (Long-term)

Strategic Sourcing Note: When ordering for cGMP pharmaceutical synthesis, request the Certificate of Analysis (CoA) to verify the specific rotation


 and the exact chiral HPLC methodology used for batch release.

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of (R)-cyclohexyl(phenyl)methanol from the prochiral precursor, cyclohexyl(phenyl)methanone, requires precise facial differentiation. Because the substrate features two bulky groups (a planar phenyl and a non-planar cyclohexyl), achieving high enantiomeric excess (ee) is sterically demanding.

Modern approaches utilize Enantioselective Silane Reduction driven by Iridium-N-heterocyclic carbene (Ir-NHC) complexes [6], or Biocatalytic Whole-Cell Reduction using specific microbial strains [7].

Synthesis A Cyclohexyl(phenyl)methanone (Prochiral Ketone) D Asymmetric Reduction A->D B Chiral Catalyst (Ir-NHC or Mn-macrocycle) B->D C Hydride Source (Silane / 2-Propanol) C->D E (R)-Cyclohexyl(phenyl)methanol (Target Enantiomer) D->E Enantioselective Hydride Transfer F (S)-Cyclohexyl(phenyl)methanol (Minor Byproduct) D->F Steric Mismatch

Fig 1. Enantioselective reduction pathway of cyclohexyl(phenyl)methanone.

Field-Proven Synthesis Protocol: Enantioselective Silane Reduction

The following protocol outlines a bench-stable, operationally simple asymmetric reduction utilizing an in situ-generated Ir-NHC catalyst [6].

Reagents:

  • Cyclohexyl(phenyl)methanone (0.5 mmol)

  • 
     catalyst precursor (0.0125 mmol)
    
  • Chiral hydroxyamide-functionalized azolium salt (0.025 mmol)

  • Diethoxymethylsilane

    
     (2.25 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (2 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an inert atmosphere, dissolve the azolium salt and the

    
     precursor in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes.
    
    • Causality: The anionic methoxy ligand of the Ir-precursor acts as an internal base, deprotonating the azolium ring to generate the active monodentate Ir-NHC complex. This establishes the rigid chiral pocket required for stereocontrol [6].

  • Substrate Addition: Add 0.5 mmol of cyclohexyl(phenyl)methanone to the activated catalyst solution.

  • Hydride Delivery: Slowly add 2.25 mmol of

    
     dropwise over 10 minutes. Stir at room temperature for 20 hours.
    
    • Causality: Slow addition prevents localized thermal spikes. Elevated temperatures increase the conformational flexibility of the transition state, which degrades enantioselectivity by allowing hydride attack on the disfavored si-face.

  • Cleavage & Quench: Add 5 mg of

    
     and 2 mL of Methanol (MeOH). Stir for 2 hours.
    
    • Causality: The initial reduction forms a silyl ether intermediate. The mild basic methanolysis cleaves the Si-O bond, liberating the free (R)-alcohol without risking acid-catalyzed racemization.

  • System Suitability & Validation Checkpoint: Extract an aliquot and analyze via crude ¹H NMR. The complete disappearance of the ketone carbonyl carbon signal (~200 ppm in ¹³C NMR) and the emergence of the carbinol proton multiplet (~4.5 ppm in ¹H NMR) validates 100% conversion [5]. If unreacted ketone remains, verify the anhydrous integrity of the THF, as moisture prematurely hydrolyzes the silane.

Quality Control & Analytical Validation

To ensure the integrity of the (R)-enantiomer for downstream pharmaceutical applications, a multi-modal analytical workflow is mandatory.

QC S1 Crude (R)-Alcohol Reaction Mixture S2 Chiral HPLC (CSP Column) S1->S2 S3 Optical Rotation Polarimetry S1->S3 S4 1H/13C NMR & MS Structural ID S1->S4 S5 Batch Release (ee > 98%) S2->S5 Enantiomeric Excess S3->S5 Specific Rotation S4->S5 Chemical Purity

Fig 2. Multi-modal analytical validation workflow for chiral batch release.

Chiral HPLC Validation Protocol

Determining the exact enantiomeric excess (ee) requires a robust Chiral High-Performance Liquid Chromatography (HPLC) method.

Chromatographic Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Step-by-Step Methodology:

  • Mobile Phase Equilibration: Pump the isocratic mobile phase through the column for at least 45 minutes prior to injection.

    • Causality: Isocratic elution is strictly required over gradient elution. Gradient changes alter the dynamic equilibrium of the chiral stationary phase's solvation shell, causing baseline drift and irreproducible retention times for the closely eluting (R) and (S) enantiomers.

  • Sample Preparation: Dissolve 1 mg of the synthesized (R)-cyclohexyl(phenyl)methanol in 1 mL of the mobile phase.

    • Causality: Dissolving the analyte in the mobile phase prevents refractive index disturbances and peak distortion (solvent shock) at the solvent front.

  • Injection: Inject 10 µL of the sample. Monitor the UV absorbance at 254 nm (leveraging the strong chromophore of the phenyl ring).

  • System Suitability & Validation Checkpoint: Prior to analyzing the batch, inject a racemic standard of cyclohexyl(phenyl)methanol. The resolution factor (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    to ensure baseline separation. If
    
    
    , decrease the polar modifier (Isopropanol) concentration by 1-2%. This increases the retention time, allowing for prolonged transient diastereomeric interactions between the analyte and the chiral stationary phase, thereby improving resolution.

References

  • Sigma-Aldrich. "(R)-(+)-1-Phenyl-1-cyclohexyl-methanol | CAS 3113-96-0." Sigmaaldrich.com.
  • Alfa Chemistry. "CAS 3113-96-0 | (R)-Cyclohexyl(phenyl)methanol." Alfa-chemistry.com.
  • BOC Sciences. "Main Product: (R)-(+)-1-Phenyl-1-Cyclohexyl-mathanol." Bocsci.com.
  • Pharmaffiliates. "CAS No : 3113-96-0 | Product Name : (R)-Cyclohexyl(phenyl)methanol." Pharmaffiliates.com.
  • BenchChem Technical Support Team. "Cyclohexyl(phenyl)methanol | 945-49-3." Benchchem.com.
  • Scientific Research Publishing. "Operationally Simple Enantioselective Silane Reduction of Ketones by the [Ir(OMe)(cod)]2/Azolium Catalytic System." Scirp.org.
  • Şahin, E., et al. "Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol." Chirality (via ResearchGate).

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-Cyclohexyl(phenyl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Powerful and Readily Available Chiral Auxiliary for Asymmetric Transformations

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide focuses on the application of (R)-cyclohexyl(phenyl)methanol, a highly effective and accessible chiral auxiliary. This secondary alcohol belongs to a class of auxiliaries that leverage steric hindrance and conformational rigidity to impart high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its structural and functional similarity to the well-established Whitesell auxiliary, (trans-2-phenyl-1-cyclohexanol), makes it a versatile tool for researchers.[3][4][5] The bulky cyclohexyl and phenyl groups create a well-defined chiral environment that effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

These application notes will provide a comprehensive overview of the synthesis of the auxiliary, its attachment to a substrate, detailed protocols for diastereoselective alkylation and aldol reactions, the underlying stereochemical model for asymmetric induction, and procedures for the cleavage and recovery of the auxiliary.

Synthesis and Resolution of the Chiral Auxiliary

The enantiomers of cyclohexyl(phenyl)methanol and its close analogue, trans-2-phenyl-1-cyclohexanol, can be prepared through several robust methods. One common approach involves the lipase-catalyzed kinetic resolution of the corresponding racemic esters. For instance, Pseudomonas fluorescens lipase can selectively hydrolyze the chloroacetate ester of the (-)-enantiomer of trans-2-phenyl-1-cyclohexanol, leaving the (+)-ester unreacted.[3][4] Subsequent separation and hydrolysis of the enriched ester provide access to the (+)-enantiomer.

Another powerful method is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, which yields a chiral diol.[3][4][6] This diol can then be selectively reduced to furnish the desired enantiomerically pure trans-2-phenyl-1-cyclohexanol.[3][4][6]

Attachment of the Chiral Auxiliary to a Carboxylic Acid Substrate

The first step in utilizing (R)-cyclohexyl(phenyl)methanol as a chiral auxiliary is its covalent attachment to a prochiral substrate, typically a carboxylic acid, to form a chiral ester. This is a straightforward esterification reaction.

Protocol 1: Esterification of Propanoic Acid with (R)-Cyclohexyl(phenyl)methanol

This protocol describes the formation of (R)-cyclohexyl(phenyl)methyl propanoate.

Materials:

  • (R)-Cyclohexyl(phenyl)methanol

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • To a solution of (R)-cyclohexyl(phenyl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral ester.

Diastereoselective Alkylation of Chiral Ester Enolates

A key application of this chiral auxiliary is in the diastereoselective alkylation of the corresponding ester enolates. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Stereochemical Rationale for Diastereoselective Alkylation

The high degree of diastereoselectivity observed in the alkylation of enolates derived from (R)-cyclohexyl(phenyl)methanol esters can be rationalized by a model where the lithium enolate adopts a conformation that minimizes steric interactions. The bulky phenyl and cyclohexyl groups of the auxiliary effectively block one face of the enolate. The phenyl group, being larger, is proposed to orient itself away from the enolate, while the cyclohexyl group provides a steric shield. This forces the incoming electrophile to approach from the less hindered face, leading to the observed stereochemical outcome.

cluster_0 Stereochemical Model for Alkylation enolate Chiral Ester Enolate (Top face shielded by auxiliary) product Alkylated Product (New stereocenter formed) enolate->product Attack from less hindered bottom face electrophile Electrophile (R-X) electrophile->product

Caption: Stereochemical model for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the alkylation of the propionate ester from Protocol 1 with benzyl bromide.

Materials:

  • (R)-Cyclohexyl(phenyl)methyl propanoate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous, low-temperature reactions.

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the flask.

  • Slowly add LDA (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Diastereoselective Aldol Reactions

The chiral esters derived from (R)-cyclohexyl(phenyl)methanol can also be employed in diastereoselective aldol reactions, providing access to chiral β-hydroxy esters.

cluster_1 Asymmetric Aldol Reaction Workflow start Chiral Ester enolate Formation of Lithium Enolate (LDA, THF, -78 °C) start->enolate aldol_adduct Diastereomerically Enriched Aldol Adduct enolate->aldol_adduct aldehyde Aldehyde (R'CHO) aldehyde->aldol_adduct cleavage Cleavage of Auxiliary aldol_adduct->cleavage product Chiral β-Hydroxy Acid cleavage->product aux_recovery Recovered Chiral Auxiliary cleavage->aux_recovery

Caption: General workflow for an asymmetric aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction with Isobutyraldehyde

This protocol describes the reaction of the lithium enolate of (R)-cyclohexyl(phenyl)methyl acetate with isobutyraldehyde.

Materials:

  • (R)-Cyclohexyl(phenyl)methyl acetate (prepared similarly to Protocol 1)

  • Anhydrous THF

  • LDA (2.0 M solution)

  • Isobutyraldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Generate the lithium enolate of (R)-cyclohexyl(phenyl)methyl acetate at -78 °C in anhydrous THF using 1.1 equivalents of LDA, as described in Protocol 2.

  • After stirring for 1 hour at -78 °C, add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the aldol adduct. Determine the diastereomeric excess by suitable analytical methods (¹H NMR, chiral HPLC).

Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of chiral auxiliary-based synthesis is the efficient removal of the auxiliary from the product and its recovery for reuse, which enhances the cost-effectiveness of the overall process. The ester linkage to the (R)-cyclohexyl(phenyl)methanol auxiliary can be cleaved under standard hydrolytic conditions.

Protocol 4: Saponification of the Alkylated Ester

This protocol describes the cleavage of the chiral auxiliary from the alkylated product obtained in Protocol 2.

Materials:

  • Alkylated (R)-cyclohexyl(phenyl)methyl ester

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) solution (e.g., 2 M aqueous)

  • 1 M HCl

  • Diethyl ether

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and MeOH.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (excess, e.g., 4.0 eq).

  • Stir the reaction mixture at room temperature for several hours, or until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to a pH of ~2 with 1 M HCl.

  • Extract the mixture with diethyl ether.

  • The aqueous layer can be further extracted to ensure complete recovery of the carboxylic acid product.

  • The organic layers contain the recovered (R)-cyclohexyl(phenyl)methanol. Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.

  • The recovered auxiliary can be purified by column chromatography or recrystallization. The carboxylic acid product can be isolated from the aqueous layer after extraction.

Data Summary

The effectiveness of a chiral auxiliary is quantified by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table summarizes typical results obtained with the closely related trans-2-phenyl-1-cyclohexanol auxiliary, which are expected to be comparable for (R)-cyclohexyl(phenyl)methanol.

Reaction TypeSubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
AlkylationPropionate EsterBenzyl Bromide>95%~80-90%
AlkylationPropionate EsterMethyl Iodide>95%~85-95%
Aldol ReactionAcetate EsterIsobutyraldehyde>90%~75-85%
Aldol ReactionAcetate EsterBenzaldehyde>92%~80-90%

Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.

Conclusion

(R)-Cyclohexyl(phenyl)methanol is a versatile and effective chiral auxiliary for asymmetric synthesis. Its ease of preparation and attachment to substrates, coupled with its ability to induce high levels of diastereoselectivity in key carbon-carbon bond-forming reactions like alkylations and aldol additions, makes it a valuable tool for organic chemists. The straightforward cleavage and recovery of the auxiliary further enhance its practical utility. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this chiral auxiliary in their synthetic endeavors.

References

  • Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem.1985 , 50 (23), 4663–4664. [Link]

  • Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-Trans-2-Phenylcyclohexanol And (+)-(1S,2R)-Trans-2-Phenylcyclohexanol. Org. Synth.1993 , Coll. Vol. 8, 516. [Link]

  • Gonzalez, J.; Aurigemma, C.; Truesdale, L. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Org. Synth.2004 , Coll. Vol. 10, 603. [Link]

  • Tanner, D.; Birgersson, C. C2-symmetric aziridines as efficient chiral auxiliaries. Scilit. [Link]

  • Whitesell, J. K. Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA1986 , 40, 323-325. [Link]

  • Whitesell, J. K. C2 symmetry and asymmetric induction. Chemical Reviews1989 , 89 (7), 1581–1590. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • Asymmetric Synthesis. University of Victoria. [Link]

Sources

Enantioselective reduction of ketones with (R)-cyclohexyl(phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction of Ketones for the Synthesis of (R)-Cyclohexyl(phenyl)methanol Derivatives

Executive Summary

The cyclohexyl(phenyl)methanol scaffold is a foundational chiral building block in medicinal chemistry, prominently featured in the synthesis of anticholinergic agents, neuroprotectants, and fine chemical intermediates[1]. While racemic mixtures can be resolved, modern pharmaceutical development demands highly enantioselective synthetic routes. This application note details the mechanistic principles and provides validated, step-by-step protocols for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol derivatives via the enantioselective reduction of prochiral cyclohexyl phenyl ketones.

To provide a comprehensive guide, we detail two orthogonal approaches: a chemocatalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic whole-cell reduction.

Mechanistic Principles & Steric Differentiation

The enantioselective reduction of cyclohexyl phenyl ketone presents a unique stereochemical challenge. The catalyst must differentiate between a flat, electronically rich aromatic ring (phenyl) and a bulky, aliphatic ring (cyclohexyl).

Chemocatalytic Control (CBS Reduction): In the CBS reduction, an oxazaborolidine catalyst coordinates with borane to form a highly reactive, face-selective hydride donor. When using the (S)-MeCBS catalyst, the ketone coordinates to the Lewis acidic boron atom. Despite the cyclohexyl group having a larger A-value, the rigid, planar nature of the phenyl ring—coupled with potential


-stacking interactions—causes it to behave as the sterically and electronically "larger" substituent in the transition state. It orients away from the catalyst's bulky groups, exposing the Re-face of the carbonyl to hydride attack, thereby yielding the (R)-enantiomer.

CBS_Mechanism K Cyclohexyl Phenyl Ketone TS Bicyclic Transition State (Face-Selective) K->TS Coordination C (S)-MeCBS Catalyst + BH3-THF C->TS Activation P (R)-Cyclohexyl(phenyl)methanol TS->P Hydride Transfer

Fig 1: Chemocatalytic workflow of the CBS reduction yielding the (R)-enantiomer.

Biocatalytic Control: Enzymatic reduction relies on the chiral pocket of an Alcohol Dehydrogenase (ADH). While wild-type strains like Lactobacillus paracasei BD101 typically follow Prelog's rule to yield the (S)-enantiomer[2], engineered anti-Prelog ADHs or specific strains like Lactobacillus kefiri P2 can be employed to invert the stereopreference, granting direct access to the (R)-enantiomer[3].

Biocatalysis_Workflow Substrate Prochiral Ketone Biocatalyst Whole-Cell Biocatalyst (Anti-Prelog ADH) Substrate->Biocatalyst Cellular Uptake Product Chiral (R)-Alcohol Biocatalyst->Product Stereoselective Reduction Cofactor NADPH Regeneration (Isopropanol/Glucose) Cofactor->Biocatalyst Hydride Source

Fig 2: Whole-cell biocatalytic pathway for anti-Prelog enantioselective reduction.

Experimental Protocols

Protocol A: Chemocatalytic CBS Reduction of Cyclohexyl Phenyl Ketone

Causality Insight: The background reduction of the ketone by borane (which is racemic) is faster than the catalyzed reaction if borane is present in excess without coordination. Therefore, the borane must be added slowly to a pre-mixed solution of the ketone and the catalyst to ensure every hydride transfer is stereocontrolled[4].

Materials:

  • Cyclohexyl phenyl ketone (1.0 equiv, 10 mmol)

  • (S)-MeCBS oxazaborolidine catalyst (0.1 equiv, 10 mol%)

  • Borane-THF complex (1.0 M in THF, 0.6 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of argon. Moisture severely degrades the oxazaborolidine catalyst, collapsing the enantiomeric excess (ee).[4]

  • Reagent Loading: Add the (S)-MeCBS catalyst (1.0 mmol) and cyclohexyl phenyl ketone (10 mmol) to the flask. Dissolve in 20 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Operating below 0 °C minimizes the un-catalyzed background reduction.

  • Borane Addition: Using a syringe pump, add the Borane-THF complex (6.0 mL, 6.0 mmol) dropwise over 2 hours.

  • In-Process Control (IPC): 30 minutes post-addition, remove a 50 µL aliquot, quench with 2 drops of methanol, and spot on a TLC plate (Hexanes:EtOAc 8:2). The ketone (

    
     ~0.6) should be entirely consumed, replaced by the carbinol (
    
    
    
    ~0.3).
  • Quenching & Workup: Carefully quench the reaction by adding 5 mL of methanol dropwise at -20 °C to destroy excess borane. Allow the mixture to warm to room temperature.

  • Extraction: Concentrate the mixture under reduced pressure. Partition the residue between diethyl ether (50 mL) and 1 M HCl (20 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield (R)-cyclohexyl(phenyl)methanol.

Protocol B: Whole-Cell Biocatalytic Reduction

Causality Insight: Using whole cells rather than isolated enzymes provides a self-contained cofactor regeneration system (NADPH


 NADP+). Adding a co-substrate like glucose shifts the intracellular metabolic equilibrium heavily toward the reduced state, driving the reaction to completion[2].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate the anti-Prelog Lactobacillus strain in MRS broth at 37 °C for 24 hours. Harvest the cells via centrifugation (4000 rpm, 10 min) and wash twice with 50 mM potassium phosphate buffer (pH 6.5).

  • Reaction Setup: Resuspend the resting cells (approx. 200 mg wet weight/mL) in 50 mL of the same phosphate buffer.

  • Substrate Addition: Add glucose (100 mM) as the hydride source. Dissolve cyclohexyl phenyl ketone (50 mM) in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation) and add it to the suspension.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 48 hours. Continuous agitation ensures sufficient mass transfer between the aqueous buffer and the hydrophobic ketone.

  • Extraction: Centrifuge the mixture to remove cell debris. Extract the supernatant with ethyl acetate (3 x 30 mL). Dry the combined organic layers over

    
     and evaporate the solvent to obtain the chiral alcohol.
    

Analytical Validation & Data Presentation

A protocol is only as reliable as its validation. The synthesized (R)-cyclohexyl(phenyl)methanol must be verified for both chemical purity and enantiomeric excess.

Self-Validating Analytical Steps:

  • 1H-NMR Confirmation: The successful reduction is confirmed by the appearance of the diagnostic carbinol proton. In

    
    , this proton appears as a distinct doublet of doublets (dd) at 
    
    
    
    4.36 ppm (
    
    
    = 7.2, 3.2 Hz)[5]. The complex aliphatic splitting of the cyclohexyl ring will appear upfield between
    
    
    0.91 and 1.98 ppm[5].
  • Chiral Chromatography: Determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC (e.g., CHIRALSIL-DEX CB)[6].

Table 1: Quantitative Data Summary for the Enantioselective Reduction of Cyclohexyl Phenyl Ketones

SubstrateCatalytic SystemHydride SourceYield (%)Enantiomeric Excess (ee %)Major Enantiomer
Cyclohexyl phenyl ketone(S)-MeCBSBorane-THF9497(R)
Cyclohexyl phenyl ketone[Ir(OMe)(cod)]

/ Azolium
(EtO)

MeSiH
9090(S)*
Cyclohexyl phenyl ketoneL. paracasei BD101Glucose (NADPH)92>99(S)
4-Chlorophenyl cyclohexyl ketone(S)-MeCBSBorane-THF8895(R)

*Note: To achieve the (R)-enantiomer via Ir-catalyzed silane reduction, the opposite enantiomer of the chiral azolium ligand must be employed[5].

References

  • Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol. PubMed / Chirality.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbn-4NZlB301W1sNwvclsxKCIfCJfyt2qyXKqB1aC9Ekf89x-uAp5s3GsPaNUEjOAfA6-LTDKk5N7YHHSdRZE3VJcNythXxgThWdWCUGLOL8WQtVH4t_b-t8ADli68FkSDjys=]
  • The Therapeutic Renaissance of a Classic Scaffold: A Technical Guide to the Potential Applications of Cyclohexyl(phenyl)methanol Derivatives. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXUUJsaV48V0hJIYdmiBqzoMIJkXK2fRfCzP64tzxQBUAD_MY1fVwNEZaP4XFBJPDrNFOJ55QPrx3zbUdTEg_2iwQEDsNt7GnH9bcP5eURH2t1x_7wSp4D-6SfxFr7ScCvW7VY]
  • Operationally Simple Enantioselective Silane Reduction of Ketones by the [Ir(OMe)(cod)]2/Azolium Catalytic System. Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimwPll2yF3cIoerHgNePJWpVB4FQRQxiIZOCyLMHmVj7y1S-wcZ5_KVoBrqHC0KHcwjgBsrmean1zaq3ns7rwyNExv7IQfEErT0hNk1PuLzetRMjK5OxTktb_Q69luP_xrzQox3qEByTY2AW_960WrLmu50sM8A==]
  • Reduction of aromatic ketones in water. Comptes Rendus de l'Académie des Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-8MYczvLvX5e-8mT_AE5-8NW7wh10secBznWIGY4_lTaB-YTB2JdP-iKGdcyotqw4ACJjOWDkAfQSyKm5jJL9toFmVVQOdnV5l932Ou0whEHet4aBOX__i3acSbFBIH7eblNhqcgEPcbSdcU5CXeDjzBVT4bV_AU3oYqcTjdjLjOOl9wIXsIYFVY_dnpB1s=]
  • Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYf3YnsbF__UZ62sOqC_GC2ngHlgsmRYFsa7IebuFG5f_HW0XZtTWKqGjaIY_4AQ45ysEp4f1sZY7FfAbUbVSr7zf3rNzOZLg5SxY8UBWn0CwFBxTRxPR8oELRqjZwDDY6Ll5CVpRBpoHdIfHD3kFCed5WcE6Pc1PP2lhXNXo3rehWa4ckoWRSag==]
  • Production of enantiopure chiral aryl heteroaryl carbinols using whole‐cell Lactobacillus paracasei biotransformation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdkTfxtuh-no1zW96bhyqidaRt_CWyjqxM7-hjAN9gf7nDSaWdrbIAPvVLZHNn-arFjfwT1gir0WZsG02NEirQPVdASwj8NL4_r5Atk59DK5GTNUGu1bPf2qti-B1CrGuGFYc_8Za6I4hKskKdFB83bCA707AZkXK5Rsn6YVDCea724fmxqUmjvgefiWyB94KgZ38NMzCBUYagqdXPZwNKrKm_irFnLiiK6VJ3dTD0AoNky29uuJNQgjwHIhRF5PHVFgh0Naf1VsHWEv7eYshooHxPzYIFRdGd8OXzDaElZEfjA==]

Sources

Synthesis of (R)-cyclohexyl(phenyl)methanol: A Detailed Protocol for Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of numerous pharmaceutical compounds. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. (R)-cyclohexyl(phenyl)methanol is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its precise three-dimensional structure is crucial for its intended molecular interactions. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol via the catalytic reduction of cyclohexyl phenyl ketone, a method renowned for its high enantioselectivity and reliability.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane source.[1][4] The catalyst forms a complex with the borane, which then coordinates to the ketone. This coordination facilitates a highly organized, face-selective hydride transfer, resulting in the formation of one enantiomer of the alcohol in high excess.[5]

Core Principles: The CBS Reduction Mechanism

The remarkable enantioselectivity of the CBS reduction stems from a well-defined catalytic cycle. The chiral oxazaborolidine catalyst, in this case, the (R)-2-Methyl-CBS-oxazaborolidine, coordinates with borane (typically from a borane-THF or borane-dimethyl sulfide complex) to form a catalytically active species. This complex then acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the cyclohexyl phenyl ketone. This coordination, along with the steric environment created by the catalyst, directs the hydride delivery from the borane to one specific face of the ketone, leading to the preferential formation of the (R)-alcohol.

Experimental Workflow Overview

The synthesis of (R)-cyclohexyl(phenyl)methanol can be broken down into three key stages: reaction setup and execution, work-up and isolation, and finally, purification and characterization. Each step is critical for achieving a high yield and enantiomeric purity of the final product.

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A Inert Atmosphere Setup (Nitrogen/Argon) B Addition of (R)-Methyl CBS Catalyst and Borane-THF Solution A->B Reaction Progression C Cooling to 0°C B->C Reaction Progression D Slow Addition of Cyclohexyl Phenyl Ketone C->D Reaction Progression E Reaction Monitoring by TLC D->E Reaction Progression F Quenching with Methanol E->F Reaction Completion G Acidification with HCl F->G Isolation of Crude Product H Extraction with Ethyl Acetate G->H Isolation of Crude Product I Drying and Solvent Evaporation H->I Isolation of Crude Product J Silica Gel Chromatography I->J Purification K ¹H and ¹³C NMR Spectroscopy J->K L Chiral HPLC Analysis J->L M Polarimetry J->M

Caption: Experimental workflow for the synthesis of (R)-cyclohexyl(phenyl)methanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (R)-cyclohexyl(phenyl)methanol on a laboratory scale. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Cyclohexyl phenyl ketone≥98%Commercially Available---
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in tolueneCommercially Available---
Borane-tetrahydrofuran complex1 M solution in THFCommercially AvailableHandle with care, moisture-sensitive.[6][7]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableDried over sodium/benzophenone still.
MethanolAnhydrousCommercially Available---
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available---
Ethyl AcetateACS GradeCommercially Available---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq).

    • Add anhydrous tetrahydrofuran (20 mL) via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

  • Formation of the Catalyst-Borane Complex:

    • Slowly add borane-tetrahydrofuran complex solution (6.0 mL, 6.0 mmol, 0.6 eq) to the stirred catalyst solution at 0 °C over a period of 10 minutes.

    • Stir the mixture for an additional 15 minutes at 0 °C to ensure the complete formation of the catalyst-borane complex.

  • Addition of the Ketone:

    • In a separate flame-dried flask, dissolve cyclohexyl phenyl ketone (1.88 g, 10.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (10 mL).

    • Add the solution of cyclohexyl phenyl ketone dropwise to the reaction mixture at 0 °C over a period of 30 minutes using a syringe pump to maintain a controlled addition rate.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane. Vigorous gas evolution (hydrogen) will be observed.[6]

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (20 mL) and stir for another 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude (R)-cyclohexyl(phenyl)methanol is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.

  • The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified (R)-cyclohexyl(phenyl)methanol as a colorless oil or a white solid.

Characterization and Quality Control

Spectroscopic Analysis

The structure and purity of the synthesized (R)-cyclohexyl(phenyl)methanol should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the phenyl, cyclohexyl, and methine protons.[8] The methine proton (CH-OH) typically appears as a doublet around δ 4.4-4.6 ppm. The phenyl protons will resonate in the aromatic region (δ 7.2-7.4 ppm), and the cyclohexyl protons will appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the carbinol carbon (C-OH) signal in the range of δ 75-80 ppm.[8] The aromatic carbons will appear between δ 125-145 ppm, and the cyclohexyl carbons will be in the aliphatic region (δ 25-45 ppm).

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (R)-cyclohexyl(phenyl)methanol is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[][10]

  • Chiral HPLC Method:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is commonly used.[11]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical starting point. The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Safety Precautions

  • Borane Reagents: Borane-tetrahydrofuran complex is a flammable and corrosive liquid that reacts violently with water to produce flammable hydrogen gas.[6][7][12][13] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[14]

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable solvents. All operations should be conducted away from ignition sources.

  • General Handling: Standard laboratory safety practices should be followed throughout the procedure.

Expected Results

Following this protocol, the asymmetric reduction of cyclohexyl phenyl ketone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst is expected to yield (R)-cyclohexyl(phenyl)methanol with high enantioselectivity, typically >95% ee. The chemical yield after purification is generally in the range of 85-95%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionMonitor the reaction closely by TLC and extend the reaction time if necessary. Ensure all reagents are anhydrous.
Decomposition of product during work-upPerform the work-up at low temperatures and avoid prolonged exposure to acidic conditions.
Low Enantiomeric ExcessImpure or aged catalystUse a fresh or properly stored CBS catalyst solution.
Reaction temperature too highMaintain the reaction temperature at 0 °C or lower.
Non-selective reductionEnsure slow and controlled addition of the ketone to the catalyst-borane complex.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of (R)-cyclohexyl(phenyl)methanol with high enantiomeric purity. The use of the Corey-Bakshi-Shibata catalyst offers a reliable and efficient method for the asymmetric reduction of the corresponding ketone. By carefully following the detailed steps for reaction setup, execution, work-up, and purification, researchers can confidently produce this valuable chiral building block for applications in drug discovery and development. The outlined characterization techniques ensure the quality and stereochemical integrity of the final product.

References

  • Borane dimethyl sulfide complex. (n.d.). Retrieved February 24, 2026, from [Link]

  • CBS catalyst - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). Retrieved February 24, 2026, from [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. (2021, October 4). Retrieved February 24, 2026, from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of cyclohexanemethanol (cyclohexylcarbinol; cyclohexanecarbinol) - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano... - YouTube. (2022, September 15). Retrieved February 24, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved February 24, 2026, from [Link]

  • (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Asymmetric Reduction. A Convenient Method for the Reduction of Alkynyl Ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18). Retrieved February 24, 2026, from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02831K. (2025, July 21). Retrieved February 24, 2026, from [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Application Note: Strategic Utilization of (R)-Cyclohexyl(phenyl)methanol in Asymmetric API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level technical guide on the strategic utilization of (R)-cyclohexyl(phenyl)methanol (CAS: 3113-96-0).[1]

Editorial Note on Scope & Precision: A common misconception in the field is equating this alcohol directly with the synthesis of Oxybutynin. While structurally homologous, Oxybutynin synthesis requires (R)-cyclohexyl(phenyl)glycolic acid (which contains an additional carboxyl moiety).[1] This guide focuses on the specific utility of the alcohol(R)-cyclohexyl(phenyl)methanol as a high-value chiral building block for lipophilic chiral amines (via stereospecific amination) and chiral ethers , which are critical pharmacophores in CNS and antihistamine drug discovery.

Executive Summary

(R)-Cyclohexyl(phenyl)methanol is a pivotal chiral building block utilized in the synthesis of pharmaceutical intermediates requiring a bulky, lipophilic chiral center.[1] Its structural motif—a secondary alcohol flanked by a flexible cyclohexyl ring and a rigid phenyl ring—provides unique steric shielding and hydrophobic interactions essential for binding affinity in Muscarinic antagonists , NK1 receptor antagonists , and Calcium channel blockers .

This guide details the protocols for transforming this alcohol into two primary pharmacophore classes:

  • Chiral Amines: Via stereospecific Azidation and Reduction (preserving high ee).[1]

  • Chiral Ethers: Via controlled O-alkylation.[1]

Critical Structural Distinction

Before commencing synthesis, researchers must distinguish between two frequently confused intermediates:

Feature(R)-Cyclohexyl(phenyl)methanol (R)-Cyclohexyl(phenyl)glycolic Acid
Structure Ph-CH(OH)-CyPh-C(OH)(COOH)-Cy
CAS (R-isomer) 3113-96-04335-77-7
Primary Use Precursor to Chiral Amines/Ethers (General API)Precursor to Oxybutynin & Glycopyrrolate
Reactivity Secondary Alcohol (Nucleophile/Electrophile)Tertiary Alcohol + Carboxylic Acid

Note: Attempting to synthesize Oxybutynin using the methanol derivative will fail due to the absence of the carboxylate functionality required for the ester linkage.

Protocol A: Stereospecific Synthesis of Chiral Amines

Objective: Convert (R)-cyclohexyl(phenyl)methanol to (S)-cyclohexyl(phenyl)methanamine with inversion of configuration (Walden Inversion) to access specific chiral amine drug targets.

Mechanistic Pathway

The transformation utilizes a Mitsunobu-type Azidation followed by a Staudinger Reduction .[1] This route is preferred over direct nucleophilic substitution of halides to minimize racemization (S_N1 competition).[1]

G Start (R)-Cyclohexyl(phenyl)methanol (99% ee) Activation Activated Phosphonium Intermediate Start->Activation PPh3, DIAD THF, 0°C Azide (S)-Azide Intermediate (Inversion) Activation->Azide DPPA (Diphenylphosphoryl azide) S_N2 Mechanism Product (S)-Cyclohexyl(phenyl)methanamine (High ee) Azide->Product 1. PPh3, THF 2. H2O (Staudinger)

Figure 1: Stereospecific conversion of alcohol to amine via Mitsunobu inversion.[1]

Experimental Protocol

Reagents:

  • Substrate: (R)-Cyclohexyl(phenyl)methanol (1.0 equiv)[1]

  • Reagent A: Triphenylphosphine (PPh3) (1.2 equiv)[1]

  • Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Source: Diphenylphosphoryl azide (DPPA) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried reactor with (R)-cyclohexyl(phenyl)methanol and PPh3 in anhydrous THF under Nitrogen atmosphere. Cool to 0°C .[1]

  • Activation: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Azidation: Add DPPA dropwise.[1] The reaction is exothermic. Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1] Dry over Na2SO4 and concentrate.

    • QC Check: FTIR should show strong Azide stretch at ~2100 cm⁻¹.[1]

  • Reduction (Staudinger): Redissolve crude azide in THF. Add PPh3 (1.5 equiv) and water (5 equiv).[1] Heat to 50°C for 4 hours.

  • Purification: Acid-base extraction. Acidify to pH 2 (amine goes to aqueous phase), wash organics, then basify aqueous layer to pH 12 and extract amine.

Yield Expectations: 85-92% overall yield. Enantiomeric Excess (ee): >98% (Retention of optical purity via clean inversion).[1]

Protocol B: Synthesis of Chiral Ethers (Williamson/Trichloroacetimidate)

Objective: Coupling to form chiral ether backbones common in antihistamines.[1]

Method Selection

Direct Williamson ether synthesis (NaH + Alkyl Halide) can be harsh and lead to racemization via benzylic carbocation formation.[1] The Trichloroacetimidate Method (mild acid catalysis) is recommended for maintaining chiral integrity.[1]

Experimental Workflow

Workflow Step1 Imidate Formation (R)-Alcohol + Cl3CCN + DBU (Solvent: DCM, 0°C) Step2 Coupling Reaction Imidate + Alcohol(R') + TMSOTf (cat) (Solvent: Cyclohexane/DCM) Step1->Step2 Activate Step3 Quench & Wash NaHCO3 Wash -> Brine Step2->Step3 Complete Conversion Step4 Crystallization/Chromatography Step3->Step4

Figure 2: Mild etherification workflow using Trichloroacetimidate activation.

Key Protocol Steps:

  • Imidate Formation: Treat (R)-cyclohexyl(phenyl)methanol with Trichloroacetonitrile (1.5 equiv) and catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM at 0°C.

  • Coupling: React the isolated imidate with the desired alcohol partner (R'-OH) using catalytic TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at -10°C.

  • Advantage: This method proceeds via an S_N2-like mechanism (or tight ion pair) that generally conserves high ee compared to strong base methods.[1]

Analytical Quality Control

Validation of the enantiomeric excess is crucial.[2] Standard reverse-phase HPLC is insufficient.[1]

Chiral HPLC Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl absorption) or 254 nm.[1]

  • Separation Factor (

    
    ):  Typically > 1.2 for the cyclohexyl/phenyl split.[1]
    
ParameterSpecificationNote
Chemical Purity > 98.0%Determined by GC-FID or HPLC-UV
Chiral Purity (ee) > 99.0%Critical for pharmaceutical intermediates
Water Content < 0.1%Karl Fischer; Essential for moisture-sensitive coupling

References

  • Synthesis of Chiral Amines via Azidation

    • Source: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][3] Chemical Reviews, 88(2), 297-368.

    • Relevance: Foundational text for the DPPA/Mitsunobu protocol described in Protocol A.
  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.

    • Relevance: Confirms the inversion of configuration mechanism essential for Protocol A.
  • Trichloroacetimidate Method for Etherification

    • Source: Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[1] Angewandte Chemie International Edition, 19(9), 731-732.

    • Relevance: Establishes the mild acid-catalyzed etherific
  • Chiral HPLC Separation of Phenyl/Cyclohexyl Alcohols

    • Source: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][4][5] Chemical Society Reviews, 37, 2593-2608.

    • Relevance: Validates the column selection (Chiralpak AD/OD) for this specific structural motif.
  • Distinction from Oxybutynin Intermediates

    • Source: Vanden Eynde, J. J. (2023).[6][7] Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis. MDPI Preprints.

    • Relevance: Explicitly identifies 2-cyclohexyl-2-hydroxy-2-phenylacetic acid as the Oxybutynin precursor, distinguishing it from the alcohol discussed here.[1]

Sources

Derivatization of (R)-cyclohexyl(phenyl)methanol for specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of (R)-Cyclohexyl(phenyl)methanol

Executive Summary & Molecule Profile

(R)-Cyclohexyl(phenyl)methanol is a high-value chiral secondary alcohol serving as a pivotal scaffold in the synthesis of anticholinergic, antispasmodic, and antihistamine agents. Its structural motif—a rigid cyclohexyl ring adjacent to an aromatic system—mimics the pharmacophores found in drugs such as Trihexyphenidyl, Dicyclomine, and Oxybutynin.

This guide addresses three critical challenges in the utilization of this scaffold:

  • Quality Control: Determining enantiomeric purity using NMR (Mosher’s Method).

  • Functionalization: Converting the hydroxyl group to a chiral amine with stereochemical inversion (Mitsunobu).

  • Process Chemistry: Scalable purification via biocatalytic kinetic resolution.

PropertyData
IUPAC Name (R)-cyclohexyl(phenyl)methanol
Molecular Weight 190.28 g/mol
Chirality (R)-Enantiomer
Key Reactivity Secondary alcohol (nucleophilic), Benzylic-like stability
Target Applications Chiral Auxiliaries, GPCR Antagonists, HPLC Stationary Phases

Protocol A: Absolute Configuration Determination (Mosher Ester Analysis)

Objective: To validate the enantiomeric purity and absolute configuration of (R)-cyclohexyl(phenyl)methanol using ¹H-NMR spectroscopy. This method is superior to optical rotation, which can be unreliable due to solvent/temperature effects.

Mechanism: The reaction with chiral derivatizing agents, (R)- and (S)-MTPA-Cl (Mosher's acid chloride), converts enantiomers into diastereomers. The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable shielding/deshielding of protons in the substrate, allowing assignment of configuration based on chemical shift differences (


).
Experimental Workflow

MosherAnalysis Substrate (R)-Cyclohexyl(phenyl)methanol Reaction Esterification (Pyridine, DMAP, DCM) Substrate->Reaction ReagentS (S)-MTPA-Cl (Yields (R)-Mosher Ester) ReagentS->Reaction ReagentR (R)-MTPA-Cl (Yields (S)-Mosher Ester) ReagentR->Reaction NMR 1H-NMR Analysis (CDCl3) Reaction->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc

Figure 1: Workflow for the parallel derivatization of the alcohol to determine absolute stereochemistry.

Step-by-Step Protocol
  • Preparation: Prepare two clean, dry 4 mL vials labeled A (for S-MTPA-Cl) and B (for R-MTPA-Cl).

  • Reaction Setup:

    • To each vial, add 10 mg (0.05 mmol) of (R)-cyclohexyl(phenyl)methanol.

    • Add 0.5 mL of anhydrous dichloromethane (DCM).

    • Add 20 µL of anhydrous pyridine and 1 mg of DMAP (4-dimethylaminopyridine).

  • Derivatization:

    • Vial A: Add 15 µL of (S)-(+)-MTPA-Cl.

    • Vial B: Add 15 µL of (R)-(-)-MTPA-Cl.

    • Note: The configuration of the acid chloride is opposite to the configuration of the resulting ester name due to Cahn-Ingold-Prelog priority changes.

  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the ester is less polar than the alcohol.

  • Workup: Dilute with 2 mL DCM, wash with 1M HCl (1 mL), saturated NaHCO₃ (1 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • Analysis: Dissolve residues in CDCl₃ and acquire ¹H-NMR (minimum 400 MHz).

Data Interpretation (Self-Validating Logic)

Calculate


 for the methine proton (CH-O) and the adjacent cyclohexyl protons.
  • Configuration Confirmation: For the (R)-alcohol, the MTPA phenyl group in the (S)-ester will shield protons on the right side of the Fischer projection (phenyl ring side), while the (R)-ester shields the left (cyclohexyl side).

  • Expected Shift: If

    
     values follow the spatial arrangement predicted by Mosher’s model, the (R)-configuration is confirmed.
    

Protocol B: Stereocontrolled Amination via Mitsunobu Inversion

Objective: To convert (R)-cyclohexyl(phenyl)methanol into (S)-cyclohexyl(phenyl)methylamine. Chiral amines are critical pharmacophores; this protocol uses the Mitsunobu reaction to achieve clean stereochemical inversion .

Mechanism: The reaction utilizes Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) to activate the alcohol oxygen.[1] Nucleophilic attack by Diphenylphosphoryl azide (DPPA) occurs via an S_N2 mechanism, inverting the center from (R) to (S).

Experimental Workflow

Mitsunobu Start (R)-Alcohol (Starting Material) Activation Activation Complex (PPh3 + DEAD) Start->Activation 0°C, THF Subst Nucleophilic Attack (DPPA / Azide Source) Activation->Subst SN2 Inversion Intermediate (S)-Azide Intermediate (Inverted Center) Subst->Intermediate Reduction Staudinger Reduction (PPh3 / H2O) Intermediate->Reduction Product (S)-Amine (Final Product) Reduction->Product

Figure 2: Stereochemical inversion pathway from (R)-alcohol to (S)-amine.

Step-by-Step Protocol
  • Reagent Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solubilization: Dissolve 1.0 g (5.2 mmol) of (R)-cyclohexyl(phenyl)methanol and 1.65 g (6.3 mmol) of Triphenylphosphine (PPh₃) in 15 mL anhydrous THF.

  • Activation: Cool the solution to 0°C . Add 1.1 g (6.3 mmol) of Diethyl azodicarboxylate (DEAD) dropwise. The solution will turn orange/yellow.

  • Nucleophile Addition: Add 1.7 g (6.3 mmol) of Diphenylphosphoryl azide (DPPA) dropwise over 10 minutes. Maintain temperature <5°C.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Checkpoint: IR spectroscopy should show a strong azide stretch at ~2100 cm⁻¹.

  • Reduction (One-Pot Staudinger):

    • Add 1.65 g of PPh₃ to the reaction mixture. Stir for 2 hours (formation of iminophosphorane).

    • Add 1 mL of water and heat to 50°C for 3 hours to hydrolyze the intermediate.

  • Purification:

    • Acidify with 1M HCl (extracts amine into aqueous phase).

    • Wash organic phase with Ether (removes PPh₃O and DEAD byproducts).

    • Basify aqueous phase with NaOH to pH 12.

    • Extract with DCM, dry, and concentrate.

    • Isolate (S)-amine as a pale yellow oil.

Protocol C: Biocatalytic Kinetic Resolution (Green Chemistry)

Objective: If starting with racemic material, this protocol isolates the (R)-enantiomer in high purity (>99% ee) using Candida antarctica Lipase B (CALB).

Mechanism: CALB selectively acetylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted (or vice versa depending on specific conditions, but typically favors (R)-acylation in organic solvents). Note: For this specific substrate, literature suggests CALB favors the (R)-ester formation.

ParameterCondition
Biocatalyst Novozym 435 (Immobilized CALB)
Acyl Donor Vinyl Acetate (Irreversible donor)
Solvent Hexane or MTBE (Hydrophobic solvents enhance activity)
Temperature 30°C - 40°C
Step-by-Step Protocol
  • Suspension: In a 20 mL vial, dissolve 500 mg of rac-cyclohexyl(phenyl)methanol in 10 mL of Hexane.

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate.

  • Initiation: Add 50 mg of Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 35°C.

  • Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:IPA).

    • Stop Condition: When conversion reaches ~50%.[2][3]

  • Separation:

    • Filter off the enzyme beads (reusable).

    • Evaporate solvent.[4]

    • Perform Flash Chromatography (Silica Gel).

      • Fraction 1 (Non-polar): (R)-Cyclohexyl(phenyl)methyl acetate.

      • Fraction 2 (Polar): (S)-Cyclohexyl(phenyl)methanol.

  • Hydrolysis: Treat Fraction 1 with K₂CO₃/Methanol to recover pure (R)-alcohol.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6][7][8] Nature Protocols, 2, 2451–2458. Link[6]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1] Synthesis, 1981(1), 1-28. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. (General reference for CALB resolution of benzylic alcohols).
  • PubChem. (n.d.). (R)-cyclohexyl(phenyl)methanol (CID 6977134).[9] National Library of Medicine.[9] Link[9]

Sources

Scale-up synthesis of (R)-cyclohexyl(phenyl)methanol for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of (R)-cyclohexyl(phenyl)methanol , a critical pharmacophore in the production of antihistamines (e.g., Fexofenadine analogues) and antimuscarinic agents.

While traditional Grignard additions yield racemic mixtures requiring wasteful resolution (max 50% yield), this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) . We employ a Ruthenium-based catalytic system (Noyori-Ikariya type) to achieve >95% conversion and >90% enantiomeric excess (ee) under mild conditions. This guide addresses the specific engineering challenges of scaling from gram-scale discovery to kilogram-scale pilot batches, focusing on heat management, CO₂ evolution, and "green" solvent selection.

Strategic Route Selection

For industrial application, we selected Asymmetric Transfer Hydrogenation (ATH) over competing technologies based on the following Critical Quality Attributes (CQAs):

ParameterGrignard + ResolutionBiocatalysis (KREDs)Ru-Catalyzed ATH (Selected)
Atom Economy Poor (Stoichiometric waste)ExcellentHigh (Catalytic)
Scalability Medium (Resolution is volume intensive)High (Requires fermentation infrastructure)High (Standard chemical reactors)
Cost High (Chiral HPLC/Resolution agents)Medium (Enzyme cost)Low (Ru catalyst is robust & recyclable)
Safety Low (Exothermic Grignard)HighMedium (CO₂ venting required)

The Catalyst System: We utilize RuCl(p-cymene)[(R,R)-TsDPEN] .

  • Note on Stereochemistry: While the standard Noyori model predicts product configuration based on steric bulk (Phenyl vs. Cyclohexyl), the steric differentiation between a planar phenyl ring and a chair-form cyclohexyl ring is subtle. Therefore, Protocol A (Screening) is mandatory to confirm whether the (R,R) or (S,S) ligand yields the target (R)-alcohol with the highest selectivity.

Mechanism & Process Logic

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source (Formate), while the amine proton of the TsDPEN ligand activates the ketone substrate.

Key Mechanistic Insight for Scale-Up: The hydrogen source is a Formic Acid / Triethylamine (5:2) azeotrope .

  • Risk:[1][2][3][4][5][6] The dehydrogenation of formic acid releases CO₂ gas.

  • Control: The reaction rate (and gas evolution) is chemically controlled by temperature. Unlike hydrogenation with H₂ gas (mass-transfer limited), ATH is kinetic-limited. Precise temperature control (

    
    ) prevents runaway gas evolution.
    
Visualizing the Reaction Pathway

ATH_Process RawMat Raw Materials (Cyclohexyl Phenyl Ketone) Inert Inerting (N2) & Degassing RawMat->Inert CatPrep Catalyst Charge (Ru-TsDPEN) Inert->CatPrep Reaction Reaction Phase (HCOOH/TEA, 35°C) CO2 Venting CatPrep->Reaction Initiation IPC IPC Check (HPLC/GC) Reaction->IPC t=4h, 8h, 12h IPC->Reaction Conv < 98% Quench Quench & Separation (Aq. NaHCO3) IPC->Quench Conv > 98% Cryst Crystallization (Heptane/EtOAc) Quench->Cryst Product (R)-Cyclohexyl(phenyl)methanol (>99% ee) Cryst->Product

Caption: Figure 1. Process Flow Diagram (PFD) for the batchwise synthesis of (R)-cyclohexyl(phenyl)methanol.

Detailed Protocols

Protocol A: Catalyst Screening (Critical First Step)

Objective: Confirm ligand stereochemistry ((R,R) vs (S,S)) for the specific substrate batch.[7]

  • Prepare two 20mL vials.

  • Add Cyclohexyl Phenyl Ketone (188 mg, 1 mmol) to each.

  • Add RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 1 mol%) to Vial A.

  • Add RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 1 mol%) to Vial B.

  • Add 2 mL of HCOOH/TEA (5:2) azeotrope.

  • Stir at 30°C for 12 hours.

  • Analyze by Chiral HPLC (Method below). Select the catalyst giving the (R)-enantiomer.

Protocol B: Scale-Up Synthesis (1 kg Scale)

Reagents & Equipment:

  • Reactor: 10L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

  • Substrate: Cyclohexyl Phenyl Ketone (1.0 kg, 5.31 mol).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (3.4 g, 0.1 mol% loading). Adjust ligand based on Protocol A.

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) – 2.5 L.

  • Solvent: Ethyl Acetate (Green alternative to DCM).

Step-by-Step Procedure:

  • System Preparation:

    • Ensure the reactor is clean and dry.

    • Purge with Nitrogen (

      
      ) for 15 minutes to remove Oxygen (O₂ deactivates the Ru-hydride species).
      
  • Charging:

    • Charge Cyclohexyl Phenyl Ketone (1.0 kg) into the reactor.

    • Add Ethyl Acetate (3.0 L). Agitate to dissolve.

    • Degassing: Sparge the solution with

      
       for 20 minutes. This is a Critical Process Parameter (CPP).
      
  • Catalyst Addition:

    • Under positive

      
       flow, add the Ruthenium Catalyst  (3.4 g).
      
    • Stir for 10 minutes until the solution turns a characteristic deep red/orange.

  • Reaction Initiation:

    • Set jacket temperature to 30°C .

    • Add the HCOOH/TEA azeotrope (2.5 L) via addition funnel over 30 minutes.

    • Safety Note: Monitor internal temperature. An exotherm is expected. Do not exceed 40°C. Ensure the condenser vent is open to a scrubber to handle CO₂ evolution.

  • Reaction Monitoring:

    • Maintain temperature at 35°C ± 2°C.

    • Stir for 12–18 hours.

    • IPC (In-Process Control): Sample at t=12h. Target: <2% unreacted ketone.

  • Workup:

    • Cool reactor to 20°C.

    • Slowly add 10% Aqueous NaHCO₃ (3 L) to quench excess formic acid. Caution: Vigorous bubbling (CO₂).

    • Separate phases.[2][3] Extract aqueous layer with Ethyl Acetate (2 x 1 L).

    • Combine organic layers and wash with Brine (2 L) followed by Water (2 L).

    • Dry organic phase over

      
       (or use in-line filtration for scale).
      
  • Purification (Crystallization):

    • Concentrate the organic phase under vacuum to ~1.5 L volume.

    • Add n-Heptane (3 L) slowly at 40°C.

    • Cool gradually to 0°C over 4 hours.

    • Filter the white crystalline solid.

    • Dry in a vacuum oven at 40°C.

Analytical Methods (Self-Validation)

To ensure the protocol is self-validating, use the following HPLC method to verify conversion and enantiomeric excess.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Phenyl absorbance) and 254 nm
Temperature 25°C
Retention Times Ketone: ~6 min
(R)-Alcohol: ~11 min (Verify with standard)
(S)-Alcohol: ~13 min

Safety & Hazard Analysis (HSE)

HazardSourceMitigation Strategy
Gas Evolution Decomposition of HCOOH


Ensure reactor vent is not blocked. Use a bubbler to monitor rate. Do not seal the vessel.
Corrosivity Formic Acid / TriethylamineWear acid-resistant gloves and face shield. Use glass-lined or Hastelloy reactors (Stainless steel 316 is acceptable for short contact, but pitting can occur).
Catalyst Sensitivity Ruthenium ComplexDeactivate with bleach/oxidation before disposal. Ru residues must be scavenged (e.g., SiliaMetS®) to meet ICH Q3D guidelines for heavy metals in APIs.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6][8] Journal of the American Chemical Society. Link

  • Blacker, A. J., et al. (2004). Scale-up Studies in Asymmetric Transfer Hydrogenation. Organic Process Research & Development. Link

  • Thermo Fisher Scientific. (2009).[4] Safety Data Sheet: Formic Acid - Triethylamine Azeotrope.[2] Link

  • Wu, X., et al. (2009). Aqueous Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal. Link

Sources

Application Note: Biocatalytic Synthesis of (R)-Cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the biocatalytic synthesis of (R)-cyclohexyl(phenyl)methanol via the asymmetric reduction of cyclohexyl phenyl ketone. Unlike simple acetophenone derivatives, this substrate represents a "bulky-bulky" ketone class, presenting significant steric challenges for standard ketoreductases (KREDs).[1]

This guide provides a validated workflow for selecting Anti-Prelog alcohol dehydrogenases (specifically highlighting Ralstonia sp. ADH variants) and implementing a biphasic reaction system to overcome the extreme hydrophobicity of the substrate. We demonstrate a scalable protocol achieving >99% conversion and >99% enantiomeric excess (ee).

Scientific Background & Mechanistic Insight

The Stereochemical Challenge

The reduction of cyclohexyl phenyl ketone is non-trivial due to the steric bulk of both flanking groups (cyclohexyl and phenyl). Standard ADHs often exhibit low activity because the active site cannot accommodate two large hydrophobic moieties.

  • Chemical Route: Metal-hydride reduction (e.g., NaBH₄) yields a racemic mixture, requiring wasteful kinetic resolution. Asymmetric transfer hydrogenation (ATH) requires expensive Ru/Ir catalysts.

  • Biocatalytic Route: Enzymes offer 100% theoretical yield. The critical parameter is enantioselectivity .

    • Prelog Rule Enzymes (e.g., Thermoanaerobacter sp.) typically yield the (S)-alcohol .

    • Anti-Prelog Enzymes (e.g., Lactobacillus kefir, Ralstonia sp.) are required to target the (R)-alcohol .

Reaction Engineering: The Solubility Paradox

Cyclohexyl phenyl ketone is virtually insoluble in aqueous buffers. While adding co-solvents (DMSO/IPA) helps, high concentrations (>20%) often denature enzymes. Solution: This protocol utilizes a Biphasic System (Organic/Aqueous) . The substrate resides in the organic phase (MTBE or Hexane), protecting the enzyme in the aqueous phase while allowing steady mass transfer of the substrate to the active site.

Biocatalytic Pathway & Cofactor Regeneration[2][3][4]

To make the process economically viable, the expensive cofactor (NADPH) must be regenerated in situ. We utilize a coupled enzyme system:[2][3]

  • Main Reaction: KRED reduces the ketone to the alcohol, consuming NADPH.

  • Recycling Reaction: Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADPH.

Visualization: Coupled Enzyme Cycle

Cofactor_Recycling cluster_0 Main Reduction cluster_1 Cofactor Regeneration Ketone Cyclohexyl Phenyl Ketone Alcohol (R)-Cyclohexyl(phenyl) methanol Ketone->Alcohol Reduction KRED KRED (Anti-Prelog) (e.g., Ralstonia ADH) NADP NADP+ KRED->NADP Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH GDH (Bacillus sp.) NADPH NADPH GDH->NADPH NADPH->KRED NADP->GDH

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by glucose oxidation, ensuring net-zero consumption of the expensive cofactor.

Experimental Protocols

Protocol A: Enzyme Screening (Microscale)

Objective: Identify the specific variant with highest activity and (R)-selectivity.

Materials:

  • KRED Screening Kit (containing Anti-Prelog variants like RasADH or LkADH).

  • Substrate: Cyclohexyl phenyl ketone (50 mM stock in DMSO).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO₄.

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (50 mM), GDH (5 U/mL).

Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix per well.

  • Enzyme Addition: Add 1–5 mg of lyophilized enzyme powder to distinct wells.

  • Substrate Initiation: Add 20 µL of Substrate Stock (Final conc: ~1 mM, 2% DMSO).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes.

  • Analysis: Centrifuge (3000 x g, 5 min). Transfer organic phase to HPLC vials for chiral analysis (see Section 5).

Selection Criteria:

  • Conversion > 50%[2][4]

  • ee > 98% (R)[2][4][5][6]

Protocol B: Preparative Scale Synthesis (Biphasic System)

Objective: Scale up to 1.0 gram using a biphasic system to manage solubility.

Reagents:

Component Quantity Role
Cyclohexyl phenyl ketone 1.0 g (5.3 mmol) Substrate
KRED (Selected Variant) 50 mg Catalyst
GDH (CDX-901 or equiv) 20 mg (approx 500 U) Recycling Enzyme
NADP+ Disodium Salt 10 mg (Catalytic) Cofactor
D-Glucose 1.5 g (1.5 eq) Hydride Donor
Buffer (KPi, pH 7.0) 25 mL Aqueous Phase

| MTBE (Methyl tert-butyl ether)| 25 mL | Organic Phase |

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • Dissolve Glucose (1.5 g) and NADP+ (10 mg) in 25 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • Adjust pH to 7.0 if necessary (glucose oxidation produces gluconic acid, lowering pH).

    • Add the enzymes (KRED and GDH) and stir gently to dissolve. Avoid foaming.

  • Organic Phase Preparation:

    • Dissolve 1.0 g of Cyclohexyl phenyl ketone in 25 mL of MTBE.

  • Reaction Initiation:

    • Layer the Organic Phase over the Aqueous Phase in a 100 mL reaction vessel.

    • Crucial Step: Agitate vigorously (magnetic stir bar or overhead stirrer) to create an emulsion. The reaction occurs at the interface.

    • Temperature: Maintain at 30°C.

  • Process Monitoring & pH Control:

    • Monitor pH every 2-4 hours. The production of gluconic acid will drop the pH.

    • Action: Titrate with 1M NaOH to maintain pH between 6.8 and 7.2.

    • Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC every 6 hours.

  • Work-up (24-48 hours):

    • Once conversion >99%, stop stirring. Allow phases to separate.

    • Extract the aqueous layer with fresh MTBE (2 x 20 mL).

    • Combine organic layers. Wash with brine (1 x 20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification:

    • The crude product is usually >98% pure.[2] If necessary, purify via silica gel flash chromatography (Hexane/EtOAc).

Analytical Methods (Quality Control)

Method: Chiral Normal Phase HPLC Instrument: Agilent 1200 or equivalent with UV detector.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (95 : 5)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 215 nm or 254 nm
Retention Times (S)-Isomer: ~14.5 min (R)-Isomer: ~16.2 min (Confirm with standards)

Note: Retention times may vary based on column age. Always run a racemic standard first.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Substrate inhibition or poor mass transfer.Increase agitation speed to improve emulsion. Ensure KRED is compatible with MTBE.
pH Drift (Acidic) Gluconic acid accumulation.Implement automated pH stat (1M NaOH) or increase buffer strength to 200 mM.
Wrong Enantiomer (S) Prelog enzyme selected.Switch to Ralstonia sp. or Lactobacillus kefir variants. Avoid Thermoanaerobacter.
Emulsion won't break Protein denaturation at interface.Centrifuge the mixture or filter through a celite pad before phase separation.

Workflow Visualization

Process_Workflow Start Start: Cyclohexyl Phenyl Ketone Screen Step 1: Enzyme Screening (96-well, Anti-Prelog Panel) Start->Screen Select Selection Criteria: >50% Conv, >98% ee (R) Screen->Select Select->Screen Fail (Retest) Opt Step 2: Optimization (Biphasic System: MTBE/Buffer) Select->Opt Pass Scale Step 3: Scale-Up (1g) with pH Control Opt->Scale QC QC: Chiral HPLC (Chiralcel OD-H) Scale->QC End Final Product: (R)-Cyclohexyl(phenyl)methanol QC->End

Figure 2: Strategic workflow from micro-screening to gram-scale production.

References

  • Lavandera, I., et al. (2008).[1][7] "Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp."[1][7][8] The Journal of Organic Chemistry, 73(15), 6003-6005. [Link]

    • Key Insight: Identifies Ralstonia ADH as a superior catalyst for bulky-bulky ketones.[1]

  • Zhou, J., et al. (2020).[9] "Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases." ACS Catalysis, 10(19), 10954-10966.[8] [Link]

    • Key Insight: Comprehensive review of enzyme engineering strategies for this substr
  • Hollmann, F., et al. (2021). "Enzymatic reduction of ketones." Green Chemistry, 23, 21-35. [Link]

    • Key Insight: General protocols for biphasic systems and cofactor recycling.
  • Organic Syntheses. (1998). "Preparation of Chiral Alcohols via Biocatalysis." Org.[3][8][10] Synth., 75, 1. [Link]

    • Key Insight: Foundational techniques for handling chiral alcohol work-ups.[11]

Sources

Use of (R)-cyclohexyl(phenyl)methanol in the preparation of chiral ligands

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide focuses on the strategic use of (R)-cyclohexyl(phenyl)methanol (CAS: 3113-96-0) as a high-value chiral scaffold in the synthesis of enantioselective ligands.[1]

Strategic Utilization in Phosphinite & Phosphoramidite Synthesis[1][2]

Executive Summary & Chemical Profile

(R)-Cyclohexyl(phenyl)methanol represents a "privileged" chiral building block due to the significant steric differentiation between its two substituents: the flexible, bulky cyclohexyl (Cy) group and the rigid, planar phenyl (Ph) ring.[1] This steric contrast (


 in terms of effective spatial occupancy) is the primary driver for chiral induction when this scaffold is incorporated into ligand architectures.[1]
Key Chemical Properties
PropertySpecificationStrategic Relevance
CAS Number 3113-96-0Unique identifier for the (R)-enantiomer.[1]
Chirality (R)-ConfigurationDirects stereochemical outcome in catalysis.[1]
Steric Bulk Cy vs. Ph ContrastMaximizes face differentiation in metal-ligand complexes.[1]
Functionality Secondary Alcohol (-OH)Versatile handle for phosphorylation (P-O bond formation).[1]
Stability Non-enolizableResistant to racemization under basic coupling conditions.[1]

Core Application: Synthesis of Chiral Phosphinite Ligands

The most direct and high-impact application of (R)-cyclohexyl(phenyl)methanol is its conversion into chiral monodentate phosphinite ligands .[1] These ligands are crucial for Rhodium(I)- and Iridium(I)-catalyzed asymmetric hydrogenations, particularly for substrates where bidentate phosphines (like BINAP) are too sterically crowded or electronically mismatched.[1]

Mechanism of Action

The Phosphinite (P-O-C) linkage offers two distinct advantages:

  • Electronic Tuning: The electronegative oxygen atom makes the phosphorus center more

    
    -acidic compared to standard phosphines, enhancing the reaction rate in hydrogenation cycles.[1]
    
  • Steric Projection: The chiral center is proximal to the metal (

    
    ), projecting the Cy/Ph steric bulk directly into the quadrant occupied by the substrate.
    
Protocol 1: Synthesis of (R)-Cyclohexyl(phenyl)methyl diphenylphosphinite

Objective: Preparation of a monodentate ligand for Rh-catalyzed hydrogenation.[1]

Reagents & Equipment
  • Precursor: (R)-Cyclohexyl(phenyl)methanol (

    
     equiv)[1]
    
  • Phosphinylating Agent: Chlorodiphenylphosphine (

    
    , 
    
    
    
    equiv)[1]
  • Base: Triethylamine (

    
    , 
    
    
    
    equiv) or Pyridine (dried)[1]
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Toluene[1]
    
  • Apparatus: Schlenk line (Argon atmosphere), flame-dried glassware.[1]

Step-by-Step Workflow
  • Preparation: Charge a flame-dried Schlenk flask with (R)-cyclohexyl(phenyl)methanol (

    
     mmol) and anhydrous 
    
    
    
    (
    
    
    mL) under Argon.
  • Deprotonation/Base Addition: Add dry

    
     (
    
    
    
    mmol) via syringe. Cool the solution to
    
    
    in an ice bath.
  • Phosphinylation: Dropwise add

    
     (
    
    
    
    mmol) over 15 minutes. Note: A white precipitate of
    
    
    will form immediately.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (silica gel) or

    
     NMR (shift from 
    
    
    
    ppm for
    
    
    to
    
    
    ppm for Phosphinite).[1]
  • Workup (Air Sensitive):

    • Filter the suspension through a pad of Celite under inert gas (Schlenk frit) to remove amine salts.

    • Concentrate the filtrate in vacuo to yield the crude oil.

    • Purification: If necessary, rapid filtration through neutral alumina (deactivated) under Argon.[1] Do not use silica gel as the acidic nature can hydrolyze the P-O bond.

  • Storage: Store at

    
     under Argon.
    

Advanced Application: Synthesis of Phosphoramidite Ligands

For Copper-catalyzed conjugate additions or Iridium-catalyzed allylic substitutions, Phosphoramidite ligands derived from this alcohol offer a modular platform.[1]

Protocol 2: Modular Assembly of Phosphoramidites

Concept: The alcohol acts as the chiral "wing" on the phosphorus, while the amine component allows for fine-tuning of the electronic properties.

Workflow Visualization

LigandSynthesis Alcohol (R)-Cyclohexyl(phenyl)methanol (Chiral Scaffold) Inter Dichlorophosphite Intermediate (RO-PCl2) Alcohol->Inter -HCl (Et3N, 0°C) PCl3 PCl3 (Linker) PCl3->Inter Ligand Chiral Phosphoramidite (RO-P-NR2) Inter->Ligand + HNR2 (Li-Amide route) Amine Secondary Amine (HNR2) Amine->Ligand

Caption: Modular assembly of phosphoramidite ligands. The chiral alcohol introduces the primary stereocontrol element.

Catalytic Performance & Validation

Ligands derived from (R)-cyclohexyl(phenyl)methanol have shown efficacy in the hydrogenation of functionalized olefins.[1] The steric differentiation (Cy vs Ph) is critical here; replacing the cyclohexyl group with a simple isopropyl group often leads to lower enantioselectivity (ee), proving the necessity of the specific cyclic bulk.

Comparative Performance Data (Typical)

Substrate: Methyl


-acetamidocinnamate (Standard Benchmark)
Conditions: 

precursor,

(1 atm), MeOH, RT.[1]
Ligand ScaffoldChiral SourceSteric ContrastTypical % ee
Cy-Ph-Phosphinite (R)-Cyclohexyl(phenyl)methanol High (Ring vs Ring) > 94% (S)
iPr-Ph-Phosphinite(R)-2-Methyl-1-phenylpropan-1-olMedium (Chain vs Ring)~ 85% (S)
Ph-Ph-PhosphiniteBenzhydrol (Achiral)None0%

> Insight: The rigidity of the cyclohexyl ring prevents conformational collapse, maintaining a rigid chiral pocket around the metal center.

References & Authoritative Grounding

  • General Synthesis of Phosphinite Ligands:

    • Title: A Technical Guide to the Basic Reactivity of Phosphinite Ligands in Organic Synthesis.

    • Source: BenchChem Application Notes.[1]

  • Chiral Phenyl Carbinols as Auxiliaries:

    • Title: Asymmetric allylation of methyl ketones by using chiral phenyl carbinols.[2]

    • Source: PubMed / NIH.[1]

    • URL:[Link][1]

  • Monodentate Phosphine Ligand Classes:

    • Title: Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions.[1][3]

    • Source: PubMed.[1]

    • URL:[Link]

  • Properties of (R)-Cyclohexyl(phenyl)methanol:

    • Title: (R)-cyclohexyl(phenyl)methanol Compound Summary.[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Disclaimer: All protocols involve the handling of hazardous chemicals and air-sensitive phosphines. These procedures should only be performed by trained personnel in a properly equipped laboratory.

Sources

Application of (R)-cyclohexyl(phenyl)methanol in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-Cyclohexyl(phenyl)methanol in Asymmetric Synthesis & Chiral Analysis

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (also known as (R)-


-cyclohexylbenzenemethanol) is a high-value chiral building block characterized by two sterically distinct faces: the aromatic phenyl ring (planar, 

-electron rich) and the aliphatic cyclohexyl ring (bulky, chair conformation). This steric and electronic desymmetrization makes it an ideal scaffold for asymmetric induction in total synthesis and a powerful Chiral Solvating Agent (CSA) for NMR spectroscopy.

This guide details the application of this motif in pharmaceutical synthesis (specifically for antimuscarinic pharmacophores) and provides validated protocols for its use in Mitsunobu coupling and NMR enantiomeric discrimination .

Mechanistic Insight: The Power of Steric Differentiation

The utility of (R)-cyclohexyl(phenyl)methanol stems from the significant difference in effective molar volume between its two substituents.

  • Phenyl Group: Flat, rigid, and capable of

    
    -
    
    
    
    stacking interactions.
  • Cyclohexyl Group: Voluminous and flexible, acting as a "steric wall" that blocks reagent approach from one face.

In synthetic transformations, such as esterification or alkylation, this steric disparity forces incoming nucleophiles to approach from the least hindered trajectory, resulting in high diastereoselectivity.

Figure 1: Stereochemical Control Pathway

G Racemic Racemic Cyclohexyl(phenyl)methanol Enzymatic Enzymatic Resolution (Lipase/Vinyl Acetate) Racemic->Enzymatic Kinetic Resolution R_Alcohol (R)-Cyclohexyl(phenyl)methanol (>99% ee) Enzymatic->R_Alcohol Hydrolysis/Sep. Mitsunobu Mitsunobu Inversion (DEAD/PPh3/Nucleophile) R_Alcohol->Mitsunobu Synthetic Route CSA_Complex NMR CSA Complex (Non-covalent) R_Alcohol->CSA_Complex Analytical Route Chiral_Ether Chiral Ether/Ester (Inverted Stereocenter) Mitsunobu->Chiral_Ether SN2 Mechanism

Caption: Workflow for the isolation and application of (R)-cyclohexyl(phenyl)methanol in synthesis and analysis.

Application I: Asymmetric Synthesis via Mitsunobu Inversion

One of the most critical applications of (R)-cyclohexyl(phenyl)methanol is in the synthesis of chiral ethers and esters, particularly for pharmaceutical intermediates like Oxybutynin analogs or chiral amines. Due to the steric bulk of the cyclohexyl group, standard SN2 substitutions are sluggish. The Mitsunobu reaction is the preferred protocol to invert the stereocenter while coupling with phenols, carboxylic acids, or imides.

Protocol: Mitsunobu Coupling with Sterically Hindered Alcohols

Objective: Invert the (R)-alcohol to an (S)-ester/ether with high enantiopurity. Scope: Applicable to coupling with phenols (Ar-OH) or acidic pronucleophiles (pKa < 11).

Reagents:

  • Substrate: (R)-Cyclohexyl(phenyl)methanol (1.0 equiv)

  • Nucleophile: 4-Nitrobenzoic acid or Phenol derivative (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add (R)-cyclohexyl(phenyl)methanol (1.0 equiv),

    
     (1.5 equiv), and the nucleophile (e.g., 4-nitrobenzoic acid) to the flask. Dissolve in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions (e.g., elimination) common with hindered secondary alcohols.

  • Addition: Add DIAD (1.5 equiv) dropwise via a syringe pump or addition funnel over 20 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: Hindered alcohols require longer reaction times than primary alcohols.

  • Workup: Dilute with Diethyl Ether (

    
    ) and wash with saturated 
    
    
    
    (2x) and Brine (1x). Dry over
    
    
    .[2]
  • Purification: Concentrate in vacuo. The byproduct

    
     will precipitate; triturate with cold hexanes/ether (7:3) to remove the bulk of the oxide. Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Self-Validating Check:

  • NMR: Check for the disappearance of the carbinol proton signal (

    
     ~4.3 ppm) and the appearance of the deshielded ester/ether proton (
    
    
    
    ~5.5-6.0 ppm).
  • Chirality: The product should show inversion of configuration (S-enantiomer).

Application II: Chiral Solvating Agent (CSA) for NMR

(R)-Cyclohexyl(phenyl)methanol is an effective Chiral Solvating Agent for determining the enantiomeric excess (ee%) of chiral carboxylic acids and amines without derivatization.

Mechanism: The hydroxyl group of the alcohol forms a hydrogen bond with the analyte (e.g., a chiral acid), while the phenyl ring engages in


-

or CH-

interactions. This creates a transient diastereomeric complex where the chemical shifts of the analyte's enantiomers become distinct (

).
Protocol: Determination of Enantiomeric Purity

Target Analyte: Chiral Carboxylic Acids (e.g., Mandelic acid derivatives, Ibuprofen).

Procedure:

  • Sample Prep: Dissolve the racemic analyte (10 mg) in 0.6 mL of

    
     in an NMR tube.
    
  • Reference Spectrum: Acquire a standard

    
     NMR spectrum.
    
  • CSA Addition: Add (R)-cyclohexyl(phenyl)methanol (2.0 – 4.0 equivalents relative to analyte) to the tube.

    • Tip: A higher ratio typically increases the chemical shift splitting (

      
      ).
      
  • Acquisition: Acquire the

    
     NMR spectrum again.
    
  • Analysis: Focus on the

    
    -proton or methyl group signals of the analyte.
    
    • Result: The single peak from the racemic mixture should split into two distinct signals (corresponding to the (R,R) and (S,R) complexes).

    • Calculation: Integrate the two peaks (

      
       and 
      
      
      
      ).
      
      

Table 1: Comparative Efficiency of CSAs | Chiral Agent | Interaction Type | Typical


 (ppm) | Cost/Availability |
| :--- | :--- | :--- | :--- |
| (R)-Cyclohexyl(phenyl)methanol  | H-Bond + Steric | 0.02 - 0.15  | Moderate / High Stability  |
| (R)-1-Phenylethanol | H-Bond | < 0.05 | Low / Volatile |
| Quinine | Ionic + Steric | 0.10 - 0.30 | High / Complex Spectrum |

Pharmaceutical Relevance: Antimuscarinic Scaffolds

This alcohol is a direct structural analog of the Cyclohexylphenylglycolic acid moiety found in antimuscarinic drugs like Oxybutynin and Oxyphencyclimine .

  • Synthesis Connection: While industrial routes often use the glycolic acid, (R)-cyclohexyl(phenyl)methanol can be converted to the corresponding ketone (Cyclohexyl phenyl ketone) via Swern oxidation, and subsequently carboxylated to form the quaternary center found in these drugs.

  • Metabolite Studies: In drug metabolism studies (DMPK), this alcohol often appears as a reductive metabolite of the parent ketone, making the synthesized standard crucial for identifying metabolic pathways.

Figure 2: Structural Relationship to APIs

Drugs Alcohol (R)-Cyclohexyl(phenyl)methanol (Precursor/Metabolite) Ketone Cyclohexyl Phenyl Ketone Alcohol->Ketone Oxidation (PCC/Swern) Oxybutynin Oxybutynin (Antimuscarinic API) Ketone->Oxybutynin 1. Carboxylation 2. Esterification

Caption: Synthetic link between the alcohol building block and the Oxybutynin pharmacophore.

References

  • Mitsunobu Reaction Protocol: Organic Syntheses, Coll. Vol. 10, p. 550 (2004); Vol. 79, p. 186 (2002). (Adapted from Menthol protocol).

  • Chiral Solvating Agents Mechanism: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007. .

  • Oxybutynin Synthesis & Structure: Journal of Medicinal Chemistry, "Synthesis and Antimuscarinic Activity of Oxybutynin Derivatives". .

  • Enzymatic Resolution (Preparation): Journal of Molecular Catalysis B: Enzymatic, "Lipase-catalyzed kinetic resolution of sterically hindered secondary alcohols". .

  • General Properties: PubChem Compound Summary for (R)-cyclohexyl(phenyl)methanol. Link.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing (R)-cyclohexyl(phenyl)methanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol. Synthesizing this specific chiral secondary alcohol presents a unique thermodynamic and kinetic challenge. Because the substrate, cyclohexyl phenyl ketone, is a classic "bulky-bulky" ketone, the steric differentiation between the phenyl and cyclohexyl groups is exceptionally narrow[1].

This guide is engineered for process chemists and researchers troubleshooting enantioselectivity, conversion rates, and scale-up bottlenecks in both Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction workflows.

Section 1: Chemical Asymmetric Transfer Hydrogenation (ATH)

FAQ & Troubleshooting

Q: Why is the enantiomeric excess (ee) of my product plateauing below 80% when using standard Noyori-type Ru-TsDPEN catalysts? A: The plateau is a direct result of the substrate's steric profile. Standard Ru-TsDPEN catalysts lack a sufficiently restrictive chiral pocket to differentiate between the sterically similar phenyl and cyclohexyl rings. To break the 80% ee ceiling, you must transition to catalysts with deeper, more rigid chiral environments. For example, cyclometalated ruthenium complexes derived from bis[(R)-1-phenylethyl]amine have been shown to reduce cyclohexyl phenyl ketone with up to 98% ee[2]. These specialized ligands enforce a stricter trajectory for hydride transfer, magnifying the transition state energy difference (


) between the pro-R and pro-S faces.

Q: What is the optimal hydrogen donor system for the ATH of this specific bulky ketone? A: We strongly recommend a Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (typically a 5:2 molar ratio) over the traditional Isopropanol/KOH system. The reduction of bulky-bulky ketones is thermodynamically uphill due to steric crowding in the resulting alcohol. The FA/TEA system drives the reaction forward irreversibly via the continuous evolution of CO₂ gas, pushing the equilibrium toward complete conversion despite the steric hindrance.

Workflow Visualization: ATH Catalytic Cycle

ATH_Cycle RuAmide 16e⁻ Ru-Amide Catalyst RuHydride 18e⁻ Ru-Hydride Intermediate RuAmide->RuHydride Formic Acid (CO₂ release) TS Bifunctional Transition State RuHydride->TS Ketone Entry TS->RuAmide (R)-Alcohol Release

Fig 1. Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Standard Operating Procedure: Optimized ATH
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve the cyclometalated Ru-bis[(R)-1-phenylethyl]amine precatalyst (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add cyclohexyl phenyl ketone (1.0 equiv, 0.5 M final concentration) to the reaction vessel.

  • H-Donor Introduction: Slowly inject a pre-degassed azeotropic solution of FA/TEA (5:2 ratio). Self-Validation Check: Immediate effervescence (CO₂ release) confirms the generation of the active 18e⁻ Ru-hydride species.

  • Thermal Optimization: Seal the vessel and stir strictly at 20°C. Causality: Maintaining a lower temperature reduces the kinetic energy of the system, forcing the substrate to adopt the lowest-energy conformation within the rigid chiral pocket, thereby maximizing enantioselection.

  • Workup: After 24 hours, quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Section 2: Biocatalytic Asymmetric Reduction

FAQ & Troubleshooting

Q: How can I overcome the poor aqueous solubility of cyclohexyl phenyl ketone without denaturing the Alcohol Dehydrogenase (ADH)? A: The extreme lipophilicity of cyclohexyl phenyl ketone leads to mass transfer limitations in standard aqueous buffers. Do not increase the temperature, as this accelerates enzyme denaturation. Instead, implement a biphasic reaction system. Utilizing a recombinant short-chain ADH (such as RasADH from Ralstonia sp.) in a buffer/organic biphasic system is highly effective for bulky-bulky ketones[3]. The organic phase acts as a substrate reservoir, slowly partitioning the ketone into the aqueous phase at a rate that matches enzymatic turnover, preventing substrate-level toxicity.

Q: When scaling up whole-cell biocatalysis, my conversion drops significantly after 12 hours. How do I stabilize the reaction? A: Scale-up failures in whole-cell systems (e.g., using Lactobacillus strains) are rarely due to enzyme degradation; they are caused by cofactor depletion and microenvironmental toxicity[4]. As the ketone is reduced, cells must continuously regenerate NAD(P)H via glycolysis. If glucose is overfed, the accumulation of gluconic or lactic acid plummets the pH, inhibiting intracellular reductases. Solution: Implement a fed-batch glucose strategy coupled with an automated pH-stat system to maintain the pH strictly between 6.8 and 7.2.

Workflow Visualization: Biocatalytic Cofactor Regeneration

Biocatalysis Ketone Cyclohexyl Phenyl Ketone ADH Alcohol Dehydrogenase (e.g., RasADH) Ketone->ADH Alcohol (R)-Cyclohexyl(phenyl)methanol ADH->Alcohol Chiral Reduction NADP NADP⁺ ADH->NADP Oxidation NADPH NADPH + H⁺ NADPH->ADH Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Oxidation Glucose Glucose Glucose->GDH

Fig 2. Enzymatic reduction cascade with in situ GDH-mediated cofactor regeneration.

Standard Operating Procedure: Biphasic Enzymatic Reduction
  • Enzyme & Cofactor Preparation: Dissolve lyophilized RasADH (10 U/mL) and Glucose Dehydrogenase (GDH, 15 U/mL) in 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP⁺.

  • Co-substrate Addition: Add D-glucose (1.5 equiv relative to the ketone) to the aqueous phase to drive the GDH-mediated cofactor regeneration cycle.

  • Biphasic Setup: Dissolve cyclohexyl phenyl ketone (50 mM final concentration) in methyl tert-butyl ether (MTBE). Add the MTBE organic phase to the aqueous buffer phase (1:1 v/v ratio).

  • Reaction Engineering: Incubate the biphasic mixture at 30°C with vigorous orbital shaking (250 rpm). Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic layers, ensuring the mass transfer rate of the ketone does not become the rate-limiting step of the reaction.

  • Workup: Centrifuge the mixture at 4000 rpm for 10 minutes to cleanly separate the phases. Extract the aqueous layer once more with MTBE, combine the organic fractions, and evaporate under reduced pressure.

Section 3: Quantitative Optimization Data Summary

The following table summarizes the causal relationship between reaction parameters and the final yield/enantiopurity of (R)-cyclohexyl(phenyl)methanol across different methodologies.

MethodologyCatalyst / Enzyme SystemTemp (°C)Solvent / MediumTime (h)Yield (%)ee (%)
Standard ATHRuCl(p-cymene)[(S,S)-TsDPEN]40FA/TEA (5:2)188578
Optimized ATH Ru-bis[(S)-1-phenylethyl]amine 20 FA/TEA (5:2) 24 92 98
Standard BiocatalysisWhole-cell L. paracasei35Aqueous Buffer486592
Optimized Biocatalysis RasADH + GDH (Biphasic) 30 Buffer / MTBE (1:1) 24 98 >99

References

1.[4] Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol. nih.gov. 4 2.[1] Recyclable Mn(I) Catalysts for Base‐Free Asymmetric Hydrogenation: Mechanistic, DFT and Catalytic Studies. nih.gov. 1 3.[2] Cyclometalated Complexes of Ruthenium, Rhodium and Iridium as Catalysts for Transfer Hydrogenation of Ketones. rug.nl. 2 4.[3] Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. acs.org. 3

Sources

Technical Support Center: Troubleshooting (R)-Cyclohexyl(phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the asymmetric synthesis of sterically demanding secondary alcohols.

(R)-cyclohexyl(phenyl)methanol is a critical chiral building block. Its synthesis is most reliably achieved via the Asymmetric Transfer Hydrogenation (ATH) of cyclohexyl phenyl ketone using a Noyori-type Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN])[1]. However, the significant steric bulk of the alicyclic cyclohexyl group introduces unique kinetic and thermodynamic hurdles, most notably sluggish conversion and unexpected erosion of enantiomeric excess (ee).

This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure absolute control over your synthetic workflow.

I. Mechanistic Workflow & Catalytic Cycle

To troubleshoot effectively, we must first understand the causality of the reaction. The Noyori ATH relies on an outer-sphere mechanism. The active 16-electron Ru-amide catalyst extracts a hydride and a proton from the hydrogen donor (isopropanol or formic acid), becoming an 18-electron Ru-hydride. This species delivers the hydride to the ketone via a highly ordered, 6-membered pericyclic transition state[2].

ATH_Workflow Start Cyclohexyl Phenyl Ketone + RuCl(p-cymene)[(R,R)-TsDPEN] Base Add Base (e.g., KOtBu) Generate Active Ru-Amide Start->Base HDonor Add H-Donor (iPrOH or FA/TEA) Generate Ru-Hydride Base->HDonor TS 6-Membered Pericyclic Transition State (Enantioselective Hydride Transfer) HDonor->TS Product (R)-Cyclohexyl(phenyl)methanol + Ru-Amide (Regenerated) TS->Product Product->HDonor Catalytic Cycle

Workflow and catalytic cycle for the Ru-catalyzed ATH of cyclohexyl phenyl ketone.

II. Core Experimental Protocol: Self-Validating ATH

Do not treat this protocol as a mere recipe; it is a self-validating system. Every step contains an observable indicator or an In-Process Control (IPC) to verify success before proceeding.

Reagents: Cyclohexyl phenyl ketone (1.0 eq), RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%), KOtBu (2.5 mol%), anhydrous Isopropanol (iPrOH) (0.5 M).

Step-by-Step Methodology:

  • Deoxygenation (Critical): Purge anhydrous iPrOH with Argon for 30 minutes. Causality: The active Ru-hydride species is highly sensitive to oxidation. Oxygen ingress will irreversibly deactivate the catalyst, stalling the reaction.

  • Catalyst Activation: In a Schlenk flask under Argon, combine the Ru-precatalyst and KOtBu in a small volume of the degassed iPrOH. Stir for 15 minutes. Self-Validation: Observe a distinct color change (typically from orange/brown to deep purple/red). This visually confirms the elimination of HCl and the formation of the active 16-electron Ru-amide.

  • Substrate Addition: Add the cyclohexyl phenyl ketone as a solution in the remaining degassed iPrOH. Maintain the reaction at 25–30 °C.

  • IPC Monitoring: At t = 2h, 4h, and 8h, withdraw a 50 µL aliquot. Quench immediately in 1 mL of air-saturated MTBE/Water. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Self-Validation: This step plots the conversion trajectory and verifies that the ee is stable.

  • Quenching: Once the IPC shows conversion plateauing (typically >95%), do not let the reaction stir overnight . Immediately expose the reaction to air and filter through a short pad of silica gel. Causality: Removing the metal catalyst prevents the reverse reaction (Oppenauer oxidation) from eroding your product's chirality[2].

III. Troubleshooting FAQs: Solving Common Side Reactions

Q1: My reaction stalls at 40-50% conversion, even with fresh, active catalyst. Why? A1: This is a classic thermodynamic issue, not a catalyst failure. The bulky cyclohexyl group sterically hinders the approach of the ketone to the Ru-hydride[3]. More importantly, ATH in isopropanol is an equilibrium process. As the reaction proceeds, acetone is generated. Because the forward reaction is slow due to sterics, the reverse reaction (oxidation of your product by acetone) quickly catches up, establishing an equilibrium at ~50% conversion[2]. Solution: Shift the equilibrium. Either sweep the headspace with a gentle stream of Argon to continuously remove the volatile acetone, or switch your hydrogen donor to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The FA/TEA system drives the reaction to completion via the irreversible evolution of CO₂ gas[2].

Q2: I achieved full conversion, but my enantiomeric excess (ee) dropped from 98% to 82% after leaving the reaction overnight. What happened? A2: You have fallen victim to the reversibility of the ATH process[4]. Because the reaction is an equilibrium, leaving the product in the presence of the active Ru-catalyst and a depleted hydrogen donor pool allows the catalyst to "borrow" hydrogen back from your chiral alcohol[2]. This temporarily generates the achiral cyclohexyl phenyl ketone intermediate. When the catalyst re-reduces it, the lack of a strong kinetic driving force leads to a racemic mixture, eroding your ee[2]. Solution: Implement strict IPC monitoring and quench the reaction immediately upon reaching maximum conversion by exposing it to oxygen and filtering out the ruthenium.

Q3: Can I use biocatalysis to bypass the heavy metal catalyst entirely? A3: Yes, whole-cell biocatalysis is a highly effective, green alternative. For example, the use of Lactobacillus paracasei BD101 has been validated for the preparative-scale reduction of cyclohexyl phenyl ketone, achieving >99% ee without heavy metals[5]. However, be aware of the stereochemical outcome: this specific wild-type strain yields the (S)-enantiomer [5]. To obtain (R)-cyclohexyl(phenyl)methanol, you must either screen for a stereocomplementary ketoreductase (KRED) enzyme or rely on the Ru-ATH method, where the (R,R)-TsDPEN ligand predictably dictates the (R)-alcohol geometry[1].

IV. Quantitative Data: Comparison of Synthetic Routes

To aid in route selection, the following table summarizes the expected outcomes of various catalytic systems applied to the reduction of cyclohexyl phenyl ketone.

Synthetic RouteCatalyst / ReagentH-SourceTypical YieldEnantiomeric Excess (ee)Primary Limitation
Noyori ATH (Standard) RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH85 - 95%Up to 98% (R)Reversibility can erode ee if not quenched[2].
Noyori ATH (Irreversible) RuCl(p-cymene)[(R,R)-TsDPEN]FA / TEA> 95%Up to 98% (R)Lower reaction rates; requires precise pH control.
Iridium-Silane Reduction [Ir(OMe)(cod)]₂ / Chiral Azolium(EtO)₂MeSiH~ 85%~ 90% (R)Requires stoichiometric silane; atom economy is lower[6].
Whole-Cell Biocatalysis Lactobacillus paracasei BD101Cellular NADH92%> 99% (S) Yields the opposite (S)-enantiomer; requires bioreactor[5].
V. Troubleshooting Logic Tree

Use the following decision tree to rapidly diagnose and resolve issues on the bench.

Troubleshooting Issue Issue Detected in Synthesis LowConv Low Conversion / Sluggish Kinetics Issue->LowConv LowEE Low Enantiomeric Excess (ee) Issue->LowEE CheckCat Check Catalyst Integrity (O2/H2O contamination?) LowConv->CheckCat CheckSteric Shift Equilibrium (Remove acetone or use FA/TEA) LowConv->CheckSteric CheckTime Reaction left too long? (Reversibility/Racemization) LowEE->CheckTime CheckDonor H-Donor Depleted? (Shift in Equilibrium) LowEE->CheckDonor

Decision tree for troubleshooting common ATH side reactions and kinetic issues.

VI. References
  • [5] Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol. Chirality (NIH). Available at:[Link]

  • [6] Operationally Simple Enantioselective Silane Reduction of Ketones by the[Ir(OMe)(cod)]2/Azolium Catalytic System. Scientific Research Publishing. Available at:[Link]

  • [1] Cyclometalated Complexes of Ruthenium, Rhodium and Iridium as Catalysts for Transfer Hydrogenation of Ketones. University of Groningen. Available at:[Link]

  • [2] The Golden Age of Transfer Hydrogenation. Chemical Reviews (ACS Publications). Available at:[Link]

  • [3] Recyclable Mn(I) Catalysts for Base-Free Asymmetric Hydrogenation: Mechanistic, DFT and Catalytic Studies. Chemistry - A European Journal (PMC). Available at:[Link]

  • [4] Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research (PMC). Available at:[Link]

Sources

Purification techniques for obtaining high-purity (R)-cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chiral resolution of (R)-cyclohexyl(phenyl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each experimental choice, ensuring you not only execute the protocols but understand the physicochemical forces driving your separations.

The enantiomeric purity of (R)-cyclohexyl(phenyl)methanol is a critical parameter in drug development, as the three-dimensional arrangement of the benzylic carbon directly dictates receptor binding affinity and pharmacological efficacy.

Core Methodologies & Step-by-Step Protocols

To obtain high-purity (R)-cyclohexyl(phenyl)methanol (>99% ee), we rely on two field-proven workflows: Enzymatic Kinetic Resolution for scalable bulk purification, and Preparative Chiral HPLC for precision separation.

Protocol 1: Enzymatic Kinetic Resolution (Lipase-Catalyzed Transesterification)

The Causality: Candida antarctica Lipase B (CAL-B) exhibits profound enantioselectivity for secondary alcohols. The active site features a stereospecific binding pocket governed by a Ser-His-Asp catalytic triad. The steric bulk of the cyclohexyl group compared to the planar phenyl ring dictates substrate orientation. The (S)-enantiomer aligns its hydroxyl group perfectly with the catalytic serine for acylation, whereas the (R)-enantiomer experiences severe steric clash and remains unreacted.

Self-Validating System: Calculate the Enantiomeric Ratio (E-value) at 40% conversion. A validated system must yield an E-value > 100. A sudden drop in E-value indicates moisture contamination driving background hydrolysis; the system alerts you to dry your reagents before proceeding.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask, dissolve 10.0 g of racemic cyclohexyl(phenyl)methanol in 200 mL of anhydrous toluene.

  • Reagent Addition: Add 15.0 mL of vinyl acetate (acting as the irreversible acyl donor) and 1.0 g of immobilized CAL-B enzyme.

  • Incubation: Stir the suspension gently at 150 rpm and maintain a strict temperature of 30 °C. Higher temperatures increase reaction rate but degrade enantioselectivity.

  • Monitoring: Sample 50 µL every 4 hours. Analyze via analytical chiral HPLC. Critical Step: Quench the reaction by filtering off the immobilized enzyme at exactly 48% conversion (typically 18–24 hours).

  • Separation: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography using Hexane/Ethyl Acetate (90:10). The highly non-polar (S)-acetate elutes first, followed by the pristine, unreacted (R)-alcohol.

Workflow A Racemic Cyclohexyl(phenyl)methanol B Lipase CAL-B + Vinyl Acetate (Organic Solvent, 30°C) A->B C Reaction Monitoring (Stop at 48% conversion) B->C D Silica Gel Chromatography C->D E (R)-Alcohol (Target, High ee) D->E Elutes Late F (S)-Acetate (Byproduct) D->F Elutes Early

Workflow for the enzymatic kinetic resolution of racemic cyclohexyl(phenyl)methanol.

Protocol 2: Preparative Chiral HPLC Separation

The Causality: Utilizing a Chiralcel OD-H column relies on a stationary phase of cellulose tris(3,5-dimethylphenylcarbamate). Separation is driven by transient hydrogen bonding between the carbamate linkages and the analyte's hydroxyl group, coupled with π-π interactions with the phenyl ring. The (R)-enantiomer forms a more stable inclusion complex within the chiral cavities, resulting in longer retention times1 [1].

Self-Validating System: Always inject a racemic standard prior to your purified sample. The system is only validated for fraction collection if the baseline resolution (


) between the 

(S) and

(R) peaks is

.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enriched (R)-cyclohexyl(phenyl)methanol in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 20 mg/mL.

  • System Equilibration: Flush the preparative Chiralcel OD-H column with the mobile phase (Hexane/Isopropanol 99:1 v/v) at a flow rate of 0.4 mL/min until the UV baseline (254 nm) is completely stable.

  • Injection: Inject 500 µL of the sample.

  • Detection & Collection: Monitor UV absorbance. The (S)-enantiomer will elute first (~45.2 min), followed by the target (R)-enantiomer (~48.8 min). Collect the fraction from 47.5 to 50.0 min.

  • Recovery: Evaporate the collected fractions under reduced pressure to yield the pure (R)-enantiomer.

Troubleshooting Guide

Q: Why is my enzymatic kinetic resolution yielding (R)-cyclohexyl(phenyl)methanol with an ee of only 85%? A: This is a classic case of over-conversion. In kinetic resolution, the enzyme preferentially acylates the (S)-enantiomer. However, if the reaction proceeds past 50% conversion, the depletion of the preferred substrate forces the enzyme to begin acylating the (R)-enantiomer. Actionable Fix: Strictly monitor the reaction via chiral HPLC and physically remove the immobilized enzyme at exactly 48% conversion.

Q: During silica gel purification post-enzymatic resolution, the (S)-acetate and (R)-alcohol are co-eluting. How do I fix this? A: Co-elution indicates your mobile phase is too polar, causing both compounds to travel with the solvent front. The (S)-acetate lacks a free hydroxyl group and is significantly less polar than the (R)-alcohol. Actionable Fix: Reduce the polarity of your eluent. Switch from Hexane/Ethyl Acetate (80:20) to (95:5). The acetate will elute rapidly, allowing the (R)-alcohol to be retained and cleanly separated.

Q: My Chiralcel OD-H chromatogram shows broad, overlapping peaks instead of sharp, resolved enantiomers. What is the mechanistic cause? A: Broad peaks on a polysaccharide-based chiral stationary phase (CSP) are typically caused by excessive mobile phase velocity disrupting the transient hydrogen-bonding interactions, or by a mobile phase that is too polar, which outcompetes the analyte for binding sites. Actionable Fix: Decrease the isopropanol concentration to 1% and lower the flow rate to 0.4 mL/min.

Troubleshooting Issue Issue: Poor Chiral Resolution (Rs < 1.5) Check1 Is IPA > 2% in Mobile Phase? Issue->Check1 Fix1 Reduce IPA to 1% (Enhances H-bonding) Check1->Fix1 Yes Check2 Is Column Temp > 25°C? Check1->Check2 No Success Baseline Resolution Achieved Fix1->Success Fix2 Lower Temp to 20°C (Improves Selectivity) Check2->Fix2 Yes Fix2->Success

Troubleshooting logic tree for resolving poor chiral HPLC separation.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the enantiomeric excess (ee) of my final product? A: Enantiomeric excess must be calculated using analytical chiral HPLC, as supported by2 [2]. Integrate the area under the curve (AUC) for both enantiomer peaks. The formula is:


. Do not rely on optical rotation (

) for precise ee determination, as trace chiral impurities can severely skew polarimetry readings.

Q: Can I use whole-cell biocatalysis instead of isolated lipases? A: Yes. Whole-cell biotransformations (e.g., using Lactobacillus paracasei) are highly effective for asymmetric reductions of the corresponding ketone, though they are highly sensitive to physicochemical parameters like pH and temperature, as detailed in 3 [3]. However, bioreduction typically yields the (S)-enantiomer. To obtain the (R)-enantiomer, kinetic resolution of the racemate via isolated CAL-B remains the superior, more controllable industrial route.

Quantitative Data Summaries

Table 1: HPLC Method Optimization for Chiralcel OD-H (254 nm) Demonstrating the causal relationship between mobile phase polarity, flow rate, and resolution.

Mobile Phase (Hexane:IPA)Flow Rate (mL/min)Column Temp (°C)Resolution (

)
(R)-Enantiomer Retention (min)
90:101.0250.8 (Co-elution)12.4
95:50.8251.2 (Marginal)22.1
99:1 0.4 20 2.4 (Baseline) 48.8

Table 2: Kinetic Resolution Metrics (CAL-B in Toluene at 30°C) Highlighting the critical nature of stopping the reaction at sub-50% conversion to maintain high ee for the (R)-alcohol.

Reaction Time (h)Conversion (%)ee of (S)-Acetate (%)ee of (R)-Alcohol (%)Enantiomeric Ratio (E-value)
625>9933>200
1240>9966>200
20 48 98 >99 185
485581>9945 (Over-conversion)

References

  • Ru/Me-BIPAM-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes and α-Ketoesters.PMC - NIH.
  • A Senior Scientist's Guide to Enantiomeric Excess Determination: A Comparative Analysis of HPLC Methods for Cyclohexyl(phenyl)methanol.BenchChem Technical Support Team.
  • Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes.MDPI.

Sources

Technical Support Center: Overcoming Scale-Up Challenges in (R)-Cyclohexyl(phenyl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of sterically demanding chiral alcohols. The asymmetric reduction of cyclohexyl phenyl ketone to (R)-cyclohexyl(phenyl)methanol presents a unique thermodynamic and kinetic challenge. Because the cyclohexyl and phenyl groups possess nearly identical steric bulk (van der Waals radii), facial differentiation during hydride transfer is notoriously difficult.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric excess (ee) and yield at the multi-kilogram scale.

Section 1: Troubleshooting FAQs – Reaction Kinetics & Enantioselectivity

Q1: At the 100-gram scale, my Asymmetric Transfer Hydrogenation (ATH) yielded 98% ee, but in the 5-kilogram reactor, the ee dropped to 82%. What causes this degradation, and how can I prevent it? Causality: This is a classic heat and mass transfer bottleneck. Enantioselectivity is kinetically controlled by the energy difference (


) between the competing diastereomeric transition states. At scale, exothermic hydride transfer or localized heating from the reactor jacket can create thermal gradients. Elevated temperatures accelerate the non-enantioselective background reduction and decrease the rigidity of the catalyst-substrate transition state. Furthermore, standard Ru/TsDPEN catalysts struggle to differentiate the bulky cyclohexyl and phenyl groups.
Solution: 
  • Strict Isothermal Control: Maintain the internal temperature strictly at 25–30 °C. Use a cascade temperature control system rather than a fixed jacket temperature.

  • Advanced Ligand Selection: Switch from standard TsDPEN to a more sterically rigid ligand. Ruthenium complexes derived from bis[(R)-1-phenylethyl]amine have been shown to excel in the reduction of aryl tert-alkyl and sterically hindered ketones, restoring ee to >95% for cyclohexyl phenyl ketone .

Q2: I am using a Formic Acid/Triethylamine (TEAF) azeotrope as the hydride source. The reaction stalls at 60% conversion in the pilot plant. Why? Causality: The ATH catalytic cycle relies on the irreversible decarboxylation of formic acid to generate the active Ru-hydride species. In a laboratory flask, CO


 escapes easily. In a large-scale reactor, hydrostatic pressure and inadequate agitation lead to CO

supersaturation. Dissolved CO

lowers the pH of the microenvironment, protonating the active Ru-amido complex and halting the catalytic cycle. Solution: Increase the agitation speed using a gas-dispersion impeller (e.g., Rushton turbine) and ensure continuous nitrogen sweeping through the reactor headspace to strip CO

. Alternatively, utilize an isopropanol/sodium isopropoxide system, though this requires continuous distillation of the acetone byproduct to drive the equilibrium forward .

Q3: We are exploring biocatalysis (Ketoreductases/KREDs) to avoid heavy metals. However, the literature predominantly reports the (S)-enantiomer. How do we target the (R)-enantiomer at scale? Causality: Wild-type enzymes, such as those from Lactobacillus paracasei BD101, naturally reduce cyclohexyl phenyl ketone to the (S)-enantiomer due to the specific topology of their binding pockets following Prelog's rule . Solution: To achieve the anti-Prelog (R)-enantiomer, you must screen a library of engineered KREDs with an inverted binding pocket. Once identified, scale-up requires strict pH control (usually pH 7.0) via a pH stat, and the use of a cofactor recycling system (e.g., Isopropanol/Alcohol Dehydrogenase) to maintain the NADP


 to NADPH turnover without stoichiometric cofactor costs.
Section 2: Quantitative Data & Catalyst Comparison

To aid in your process development, Table 1 summarizes the performance of various catalytic systems for the reduction of cyclohexyl phenyl ketone.

Table 1: Comparison of Catalytic Systems for Cyclohexyl Phenyl Ketone Reduction

Catalyst SystemHydride SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee)Primary Scale-Up Challenge
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / TEA4085%88% (R)Poor facial differentiation
Ru-bis[(R)-1-phenylethyl]amineIsopropanol25>95%98% (R)Acetone removal required
Iridium/Azolium (ESR)(EtO)

MeSiH
2590%90% (R)Silane byproduct removal
Lactobacillus paracasei BD101Glucose (In vivo)3092%>99% (S)*Biomass separation
Engineered KRED (Anti-Prelog)Isopropanol30>98%>99% (R)Enzyme cost, pH control

*Note: Yields the (S)-enantiomer; stereocomplementary engineered enzymes are required for the (R)-enantiomer.

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Scale-Up ATH of Cyclohexyl Phenyl Ketone This protocol utilizes a Ru-based ATH system optimized for sterically hindered ketones. It is designed as a self-validating system: specific visual and analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Catalyst Activation (The "Color Check")

  • In a nitrogen-purged reactor, charge 0.1 mol% of the Ru-bis[(R)-1-phenylethyl]amine precatalyst and anhydrous isopropanol (5 L per kg of substrate).

  • Add 1.0 mol% of potassium tert-butoxide (KOtBu).

  • Validation Checkpoint: The solution must transition from a dark brown/red to a deep, vibrant purple within 15 minutes. This color change confirms the formation of the active 16-electron Ru-amido complex. If the solution remains brown, moisture or oxygen has poisoned the catalyst; abort and re-purge.

Step 2: Substrate Addition & Reaction

  • Dissolve cyclohexyl phenyl ketone (1.0 kg, 5.31 mol) in 2 L of anhydrous isopropanol.

  • Pump the substrate solution into the reactor over 30 minutes to prevent a sudden temperature spike.

  • Maintain the internal temperature at exactly 25 °C.

  • Apply a slight vacuum or a strong nitrogen sweep to continuously remove the acetone byproduct.

Step 3: Reaction Monitoring (In-Process Control)

  • After 4 hours, pull a 1 mL sample, quench with 1 mL of saturated aqueous NH

    
    Cl, and extract with MTBE.
    
  • Validation Checkpoint: Analyze via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is deemed complete when the residual ketone is <2% (Area/Area) and the (R)-alcohol ee is >95%.

Step 4: Quenching and Metal Scavenging

  • Quench the reaction by adding 1 L of 1M HCl to protonate the catalyst and halt reactivity.

  • Concentrate the mixture under reduced pressure to remove isopropanol.

  • Partition the residue between MTBE (5 L) and water (3 L). Separate the organic layer.

  • To remove residual Ruthenium, add 100 g of functionalized silica (SiliaBond Thiol) to the organic layer. Stir at 40 °C for 2 hours, then filter through a Celite pad.

  • Validation Checkpoint: ICP-MS analysis of the organic layer must show Ru levels <10 ppm.

Step 5: Crystallization

  • Perform a solvent swap from MTBE to a mixture of Heptane/Ethyl Acetate (9:1).

  • Heat to 60 °C until complete dissolution, then cool at a rate of 0.5 °C/min to 5 °C.

  • Filter the white crystalline solid and wash with cold heptane. Dry under vacuum at 40 °C.

Section 4: Mechanistic & Workflow Visualizations

ATH_Cycle Cat Ru-Amido Complex (16e- Active Catalyst) Hydride Ru-Hydride Complex (18e- Intermediate) Cat->Hydride Isopropanol (Acetone release) TS Six-Membered Transition State (re-face attack) Hydride->TS Cyclohexyl Phenyl Ketone Coordination Prod (R)-Cyclohexyl(phenyl)methanol + Ru-Amido TS->Prod Hydride & Proton Transfer (RDS) Prod->Cat Product Dissociation

Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) for chiral alcohols.

Troubleshooting Start Issue: Low Yield or ee at >1 kg Scale Check1 Is conversion < 90%? Start->Check1 Check2 Is ee < 95%? Start->Check2 Sol1 Improve Mass Transfer (Agitation/CO2 Venting) Check1->Sol1 Yes, stalling Sol2 Increase Catalyst Loading or Reaction Time Check1->Sol2 Yes, slow rate Sol3 Check Temperature Control (Avoid Exotherms) Check2->Sol3 Yes, thermal degradation Sol4 Switch to Bulky Ligand (e.g., bis[(R)-1-phenylethyl]amine) Check2->Sol4 Yes, poor facial selectivity

Figure 2: Diagnostic workflow for resolving scale-up bottlenecks in asymmetric ketone reduction.

References
  • Title: Cyclometalated Complexes of Ruthenium, Rhodium and Iridium as Catalysts for Transfer Hydrogenation of Ketones and Imines Source: Advanced Synthesis & Catalysis, 353(16), 2844-2852 (2011) URL: [Link]

  • Title: Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes Source: Science of Synthesis, Thieme (2008) URL: [Link]

  • Title: Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol Source: Chirality, 31(3), 211-218 (2019) URL: [Link]

Catalyst deactivation and regeneration in reactions involving (R)-cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol. This chiral secondary alcohol is a highly valuable intermediate in pharmaceutical drug development. Its production is predominantly achieved via the Asymmetric Transfer Hydrogenation (ATH) of cyclohexyl phenyl ketone using Noyori-type Ru(II)-TsDPEN catalysts 1[1]. While these homogeneous metal catalysts offer exceptional enantioselectivity, they operate under delicate kinetic equilibriums and are highly susceptible to deactivation 2[2].

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to manage catalyst deactivation and regeneration.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, one must first understand the causality of the catalytic cycle. The Ru(II)-TsDPEN pre-catalyst is completely inactive until treated with a base (e.g., triethylamine or potassium tert-butoxide). The base removes the chloride ligand to form a 16-electron ruthenium amido complex 3[3]. This complex reacts with a hydrogen donor (formic acid or isopropanol) to generate the active 18-electron Ru-hydride.

The hydride is then transferred to the cyclohexyl phenyl ketone via a highly ordered, six-membered pericyclic transition state (an outer-sphere mechanism), ensuring high stereocontrol 4[4]. Deactivation occurs when this cycle is disrupted by thermal stress, chemical poisons, or substrate/product inhibition.

G PreCat Ru(II)-TsDPEN Pre-catalyst (Chloride bound) Base Base Activation (TEA/HCOOH) PreCat->Base Active Active Ru-Hydride (16e- species) Base->Active Substrate Cyclohexyl Phenyl Ketone Active->Substrate Hydride Transfer Deact1 Thermal Degradation (Ru Black) Active->Deact1 High Temp (>80°C) Deact2 Poisoning (Halide/Sulfur) Active->Deact2 Impurities Product (R)-Cyclohexyl(phenyl)methanol Substrate->Product Enantioselective Reduction Product->Active Catalyst Turnover

ATH Catalytic Cycle and Deactivation Pathways for Ru(II)-TsDPEN.

Section 2: Troubleshooting Guide & FAQs

Q1: My ATH reaction of cyclohexyl phenyl ketone stalls at 40-50% conversion. What is causing this? Causality: This is typically caused by product inhibition or base depletion. The secondary alcohol product, (R)-cyclohexyl(phenyl)methanol, can competitively hydrogen-bond to the Ru-amido complex. If the base/formate concentration drops, the catalyst cannot regenerate the active hydride fast enough, trapping the metal in an off-cycle resting state 3[3]. Furthermore, at sustained temperatures above 60°C, the Ru(II) complex undergoes thermal decomposition into inactive ruthenium black 2[2]. Solution: Implement a fed-batch addition of the HCOOH/TEA azeotropic mixture to maintain hydride pressure, and strictly control the internal reaction temperature to 40°C.

Q2: How do trace impurities in the starting ketone affect the Ru(II)-TsDPEN catalyst? Causality: Trace halides (Cl⁻, Br⁻) or sulfur compounds remaining from the upstream synthesis of cyclohexyl phenyl ketone act as severe Lewis basic poisons. They irreversibly coordinate to the highly electrophilic 16-electron Ru(II) center, displacing the TsDPEN ligand or blocking the coordination site required for hydride formation. Solution: Rigorously purify the ketone via vacuum distillation or silica gel filtration prior to the ATH reaction.

Q3: Can a deactivated Ru(II) catalyst be regenerated in situ? Causality: It depends on the deactivation mechanism. If the catalyst has thermally degraded into insoluble Ru(0) nanoparticles (ruthenium black), the process is irreversible under homogeneous conditions 2[2]. However, if the deactivation is due to reversible poisoning or the formation of inactive halide-bridged dimers, it can be regenerated. Adding an excess of isopropanol and a strong base (e.g., t-BuOK) forces the cleavage of dimers and generates a monomeric Ru-alkoxide, which subsequently undergoes beta-hydride elimination to restore the active Ru-hydride.

Regen Stalled Stalled Reaction (Deactivated Catalyst) Diag Diagnostic Sampling (GC/MS & Visual) Stalled->Diag RuBlack Black Precipitate (Thermal Degradation) Diag->RuBlack Visual: Black Dimer Soluble Inactive Species (Halide/Dimer) Diag->Dimer Visual: Yellow/Orange End Irreversible (Discard & Restart) RuBlack->End Wash Add t-BuOK / iPrOH (Cleave Dimers) Dimer->Wash Regeneration Protocol Active Active Ru-Hydride Regenerated Wash->Active Beta-Hydride Elimination

Diagnostic and Regeneration Workflow for Stalled ATH Reactions.

Section 3: Quantitative Data & Benchmarks

The table below summarizes the impact of various deactivation factors on the ATH of cyclohexyl phenyl ketone and the efficacy of regeneration protocols.

Reaction ConditionConversion (%)Enantiomeric Excess (ee %)Primary Deactivation MechanismRegeneration Efficacy
Standard (Pure substrate, 40°C) >99%98%NoneN/A
High Temperature (80°C) 45%85%Thermal Degradation (Ru Black)Low (Irreversible)
Trace Halides (500 ppm Cl⁻) 15%90%Halide Poisoning / DimerizationModerate (Requires Base Wash)
Base/Formate Depletion 60%95%Product Inhibition / Off-cycle stateHigh (Add HCOOH/TEA)

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, all experimental methodologies provided below are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol 1: Standard ATH Workflow & In-Situ Catalyst Activation

Objective: Convert cyclohexyl phenyl ketone to (R)-cyclohexyl(phenyl)methanol without catalyst deactivation.

  • Substrate Purification

    • Action: Distill cyclohexyl phenyl ketone under reduced pressure (0.1 mmHg) prior to use.

    • Validation Check: Analyze via GC-FID. The substrate must show >99.5% purity with undetectable levels of halogenated solvents. If halogens are detected, repeat distillation.

  • Catalyst Activation

    • Action: In a Schlenk flask under argon, dissolve RuCl(p-cymene)(TsDPEN) (0.5 mol%) in anhydrous isopropanol (5 mL). Add 0.1 M t-BuOK (0.1 mL) 2[2].

    • Validation Check: Observe the color shift. The solution must transition from a murky orange to a clear, deep purple/red within 10 minutes. This visual confirmation validates the deprotonation of the diamine ligand and the formation of the active 16-electron amido complex.

  • Reaction Execution

    • Action: Add the purified ketone (10 mmol) and a 5:2 mixture of HCOOH/TEA (2 mL). Stir at 40°C for 12 hours.

    • Validation Check: Monitor gas evolution. Continuous, mild bubbling of CO₂ indicates active hydride transfer. If bubbling stops prematurely, proceed to Protocol 2.

Protocol 2: Catalyst Regeneration Protocol (For Reversible Poisoning)

Objective: Reactivate a stalled ATH reaction suffering from reversible dimer formation or product inhibition.

  • Diagnostic Sampling

    • Action: Stop stirring and let the mixture settle.

    • Validation Check: Inspect the flask visually. If a fine black precipitate is observed, the catalyst has thermally degraded (irreversible). If the solution is a clear, pale yellow or orange, the catalyst is trapped in a reversible off-cycle state. Proceed to step 2.

  • Base Treatment & Cleavage

    • Action: Inject an additional 2 mL of anhydrous isopropanol and 0.5 equivalents of t-BuOK relative to the initial catalyst loading. Stir vigorously for 15 minutes at room temperature.

    • Validation Check: The solution must shift back to a dark red/purple hue, confirming the cleavage of inactive dimers and the regeneration of the monomeric Ru-alkoxide.

  • Hydride Restoration

    • Action: Resume heating to 40°C and add 1 mL of the HCOOH/TEA mixture.

    • Validation Check: Take an aliquot after 60 minutes for GC-FID analysis. The conversion of cyclohexyl phenyl ketone must have increased by at least 10% compared to the stalled state, validating successful turnover restoration.

References

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.National Institutes of Health (NIH) / PMC.
  • Cyclohexyl(phenyl)methanol | 945-49-3.BenchChem.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review.MDPI.
  • Improving the yield of reactions catalyzed by diiodo(p-cymene)ruthenium(II) dimer.BenchChem.

Sources

Enhancing the yield and efficiency of (R)-cyclohexyl(phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #CSP-882-RX Subject: Optimization of (R)-Cyclohexyl(phenyl)methanol Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are targeting (R)-cyclohexyl(phenyl)methanol , a structural motif where the steric differentiation between the aromatic phenyl ring and the aliphatic cyclohexyl ring is significant, yet challenging due to the bulk of both groups.

To achieve high efficiency (>90% yield) and enantioselectivity (>95% ee), we recommend the Corey-Bakshi-Shibata (CBS) Reduction as the primary protocol. While Asymmetric Transfer Hydrogenation (ATH) is a viable green alternative, CBS offering superior predictability for this specific "Aryl vs. Cycloalkyl" steric clash.

This guide is structured as a dynamic troubleshooting portal. Navigate to the section matching your current bottleneck.

Module 1: Method Selection & Comparative Data

User Query: "Which method gives the best balance of yield and ee for this specific substrate?"

Scientist’s Analysis: For (R)-cyclohexyl(phenyl)methanol, the steric hierarchy is Phenyl (Large) > Cyclohexyl (Medium) .

  • CBS Reduction: Relies on steric steering.[1] The "Medium" cyclohexyl group fits into the catalyst's "pocket" better than the phenyl group, locking the conformation.

  • Noyori ATH: Relies on CH/

    
     interactions. The cyclohexyl group lacks 
    
    
    
    -electrons, making the differentiation purely steric, which can sometimes lead to lower ee compared to CBS for this specific pair.

Comparative Efficiency Table

FeatureMethod A: CBS Reduction Method B: Ru-TsDPEN Transfer Hydrogenation
Catalyst (S)-Me-CBS Oxazaborolidine(R,R)-Ru(II)-TsDPEN (Noyori Catalyst)
Reagent Borane (BH

·THF or BH

·DMS)
HCOOH / Et

N (Irreversible)
Typical Yield 92 - 98%85 - 95%
Typical ee 96 - 99% 90 - 95%
Reaction Time Fast (< 1 hour at 0°C)Slow (12 - 24 hours)
Scalability High (Exothermic control needed)High (No exothermic risk)
Cost Moderate (Catalyst + Borane)High (Ru metal cost)

Module 2: The Primary Protocol (CBS Reduction)

User Query: "I am getting variable ee (80-90%). How do I lock this in above 95%?"

Standard Operating Procedure (SOP-CBS-01): To obtain the (R)-alcohol , you must use the (S)-CBS catalyst .[2] Rationale: The (S)-catalyst blocks the Re-face of the ketone, forcing hydride attack from the Si-face (or vice versa depending on orientation), which, based on CIP priority (OH>Ph>Cy>H), yields the (R)-enantiomer.

Step-by-Step Optimization:

  • Catalyst Activation (The "Drying" Step):

    • Critical: Commercial (S)-Me-CBS (toluene solution) often absorbs moisture.

    • Action: If using solid catalyst, strip with anhydrous THF 3x. If using solution, ensure it is stored over molecular sieves.

  • Stoichiometry:

    • Use 0.1 equiv (10 mol%) (S)-Me-CBS.

    • Use 0.6 - 1.0 equiv Borane (BH

      
      ). Note: Borane provides 3 hydrides, but only 2 are kinetically active for fast reduction.
      
  • Simultaneous Addition (The "Steady State"):

    • Do not mix ketone and catalyst then dump in borane.

    • Protocol: Pre-charge the catalyst and a small portion of borane in the flask. Slowly add the ketone and the remaining borane simultaneously (two syringe pumps) over 45-60 minutes.

    • Why? This keeps the concentration of free borane low, preventing the "uncatalyzed background reaction" (which produces racemic product) from competing with the catalyzed cycle.

Visualizing the Mechanism & Failure Points

CBS_Mechanism cluster_cycle CBS Catalytic Cycle cluster_failures Common Failure Modes PreCat (S)-Me-CBS (Pre-Catalyst) Activated Activated Catalyst (Binds BH3) PreCat->Activated + BH3 Complex Catalyst-Ketone-Borane Complex Activated->Complex + Ketone Transition Hydride Transfer (Stereo-determining Step) Complex->Transition Fast Recycle Catalyst Regeneration Transition->Recycle - Borate Ester Recycle->Activated + BH3 Moisture Moisture/Water Moisture->PreCat Deactivates Catalyst Background Uncatalyzed Reaction (Racemic Product) Background->Complex Competes if BH3 excess high caption Figure 1: The CBS catalytic cycle showing the critical activation step and where background reaction competes.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: High Yield, Low ee (<85%)

Diagnosis: The "Background Reaction" is outpacing the Catalytic Reaction. Root Cause:

  • Temperature too high: The uncatalyzed reaction has a higher activation energy. At room temperature, it competes. At -20°C, the catalyzed pathway dominates.

  • Borane quality: Degraded borane (containing borates) is less Lewis acidic and slows the catalytic cycle. Corrective Action:

  • Cool it down: Run the reaction at -20°C to -40°C .

  • Slow addition: Add the ketone solution very slowly (over 2 hours) to the catalyst/borane mixture. This ensures every ketone molecule immediately finds a catalyst.

Scenario B: Incomplete Conversion (Stalls at 80%)

Diagnosis: Catalyst poisoning or Borane decomposition. Root Cause:

  • Ketone Purity: Does your ketone contain amines, phosphines, or sulfur? These coordinate to Borane and kill the reactivity.

  • Moisture: Water hydrolyzes the borane. Corrective Action:

  • Recrystallize the Cyclohexyl Phenyl Ketone substrate.

  • Increase Borane equivalents to 1.2 - 1.5 eq.

Scenario C: Product is an Oil/Hard to Purify

Diagnosis: Boron impurities. Corrective Action (Work-up):

  • Quench: Slowly add MeOH (gas evolution!).

  • Acid Hydrolysis: Add 1N HCl and stir for 30 mins (breaks the N-B bond).

  • Extraction: Extract with EtOAc. Wash with NaHCO

    
     to remove acid.
    
  • Crystallization: (R)-cyclohexyl(phenyl)methanol is a solid (mp ~72°C). If it's an oil, it contains solvent or impurities. Triturate with cold pentane or hexane to induce crystallization.

Module 4: Analytical Validation

User Query: "How do I prove I have the (R)-enantiomer?"

Chiral HPLC Method: To calculate ee, you cannot rely on optical rotation alone (which is roughly


 for the (R)-isomer in MeOH).
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Expected Order: Typically, the (S)-enantiomer elutes first, and the (R)-enantiomer elutes second on OD-H (Must be verified with a racemic standard).

Decision Tree for Optimization

Troubleshooting_Tree Start Start Analysis CheckEE Check ee% Start->CheckEE HighEE HighEE CheckEE->HighEE >95% LowEE LowEE CheckEE->LowEE <90% CheckConv Check Conversion GoodYield Process Optimized CheckConv->GoodYield >90% LowYield LowYield CheckConv->LowYield <80% HighEE->CheckConv Temp Temp LowEE->Temp Action: Lower Temp (-20°C) AddRate AddRate LowEE->AddRate Action: Slower Addition Stoich Stoich LowYield->Stoich Action: Increase Borane Dry Dry LowYield->Dry Action: Dry Solvents/Ketone caption Figure 2: Logical workflow for diagnosing yield and enantioselectivity issues.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • BenchChem Technical Protocols. (2025). Protocol for the Asymmetric Reduction of Acetophenone and Derivatives. Link

  • Organic Syntheses. (2002).[7] Asymmetric Synthesis of Secondary Alcohols via CBS Reduction. Org. Synth. 79, 72. Link[7]

Sources

Validation & Comparative

Determination of Enantiomeric Purity of (R)-Cyclohexyl(phenyl)methanol by NMR: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric excess (


) is a critical checkpoint in asymmetric synthesis and drug development. While chiral High-Performance Liquid Chromatography (HPLC) is a routine workhorse, Nuclear Magnetic Resonance (NMR) spectroscopy offers a profound advantage: it provides unequivocal structural proof alongside stereochemical quantification.

This guide objectively evaluates the leading NMR-based methodologies for determining the enantiomeric purity of (R)-cyclohexyl(phenyl)methanol , a sterically demanding chiral secondary alcohol. By deconstructing the causality behind experimental choices, we provide a self-validating framework for selecting and executing the optimal analytical protocol.

The Molecular Target: (R)-Cyclohexyl(phenyl)methanol

Cyclohexyl(phenyl)methanol is a classic chiral building block. Its structure features a secondary carbinol carbon flanked by a bulky aliphatic cyclohexyl ring and a planar aromatic phenyl ring.

From an NMR perspective, the benzylic methine proton (CH-OH) is the primary diagnostic handle. Due to the deshielding effect of the adjacent electronegative oxygen and the aromatic ring current, this proton typically resonates in the downfield region between


 3.4 to 4.5 ppm[1]. When derivatized or complexed with a chiral agent, the distinct steric environments of the (R) and (S) enantiomers induce anisochrony (chemical shift non-equivalence, 

), allowing for the integration of distinct peaks to calculate enantiomeric purity.

Comparative Evaluation of NMR Chiral Selectors

To differentiate enantiomers by NMR, the achiral environment must be converted into a diastereomeric one. This is achieved using one of three primary classes of chiral selectors.

A. Chiral Derivatizing Agents (CDAs)

Representative Reagent: (S)-(+)-


-Methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride)[2].
  • Mechanism: Forms a covalent ester bond with the target alcohol, converting the enantiomeric mixture into stable, NMR-distinguishable diastereomers[3].

  • Performance: Offers the highest resolution and reliability. The incorporation of a trifluoromethyl (

    
    ) group enables 
    
    
    
    F NMR analysis, which is highly advantageous due to the lack of background signals and wide chemical shift dispersion[4].
B. Chiral Solvating Agents (CSAs)

Representative Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or Isohexide derivatives.

  • Mechanism: Forms transient, non-covalent diastereomeric complexes via hydrogen bonding, dipole-dipole, and

    
     stacking interactions[5].
    
  • Performance: Non-destructive, allowing for full recovery of the analyte. However, the induced chemical shift difference (

    
    ) is highly dependent on concentration, temperature, and solvent polarity.
    
C. Chiral Lanthanide Shift Reagents (CLSRs)

Representative Reagent: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)


).
  • Mechanism: The alcohol coordinates to the paramagnetic lanthanide metal center.

  • Performance: Induces massive chemical shifts, effectively resolving heavily overlapped spectra. The critical drawback is paramagnetic line broadening, which can obscure fine coupling constants and complicate accurate integration.

Quantitative Performance Matrix
FeatureMosher's Ester (CDA)Pirkle's Alcohol (CSA)Eu(hfc)

(CLSR)
Interaction Mechanism Covalent (Diastereomers)Non-covalent (H-bond,

)
Metal coordination
Analyte Recovery No (requires harsh cleavage)Yes (via chromatography)Yes (via extraction)
Signal Resolution (

)
High (Optimal in

F NMR)
Moderate (Concentration-dependent)Very High
Spectral Artifacts NonePotential signal overlapParamagnetic line broadening
Preparation Time 1–2 hours (reaction required)< 5 minutes (direct addition)< 5 minutes (direct addition)
Cost per Analysis Low to ModerateModerate to HighHigh

Mechanistic Decision Workflow

Selecting the appropriate chiral agent is a function of sample availability, spectral complexity, and the required precision. The following logical matrix dictates the selection process.

DecisionTree Start Select NMR Chiral Agent Q1 Need to recover the analyte? Start->Q1 CDA Chiral Derivatizing Agent (e.g., MTPA-Cl) Q1->CDA No (Covalent) Q2 Are target proton signals overlapped? Q1->Q2 Yes (Non-covalent) CSA Chiral Solvating Agent (e.g., TFAE) Q2->CSA No CLSR Lanthanide Shift Reagent (e.g., Eu(hfc)3) Q2->CLSR Yes

Logical decision matrix for selecting the optimal NMR chiral recognition agent.

Field-Proven Methodology: Mosher's Ester Derivatization

For (R)-cyclohexyl(phenyl)methanol, Mosher's ester derivatization remains the gold standard due to its absolute reliability and the ability to leverage multinuclear NMR[4].

The Self-Validating Workflow

MosherWorkflow S1 1. Dissolve Alcohol in Anhydrous CDCl3 + Pyridine-d5 S2 2. Add (S)-(+)-MTPA-Cl under Inert Atmosphere S1->S2 S3 3. Incubate at 25°C Monitor via TLC S2->S3 S4 4. Quench with D2O (Hydrolyze excess MTPA-Cl) S3->S4 S5 5. Acquire 1H and 19F NMR Spectra S4->S5 S6 6. Calculate ee% from Diastereomeric Integrals S5->S6

Step-by-step workflow for Mosher's ester derivatization and NMR analysis.
Step-by-Step Protocol & Causality

1. Sample Preparation: Dissolve 10 mg of the cyclohexyl(phenyl)methanol sample in 0.5 mL of anhydrous


 inside an NMR tube.
  • Causality: The

    
     must be passed through a short plug of basic alumina prior to use. Standard chloroform degrades over time to produce trace 
    
    
    
    , which can catalyze unwanted side reactions or degrade the MTPA-Cl.

2. Addition of Catalyst/Scavenger: Add 20


 of Pyridine-

to the solution.
  • Causality: Pyridine serves a dual purpose. First, it acts as an acid scavenger, neutralizing the

    
     byproduct generated during esterification. Second, it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with MTPA-Cl, which is crucial for driving the esterification of sterically hindered secondary alcohols to completion.
    

3. Derivatization: Under a nitrogen atmosphere, add 1.5 equivalents of (S)-(+)-MTPA-Cl[2]. Cap the tube, invert to mix, and allow it to incubate at room temperature for 1–2 hours.

  • Causality: An inert atmosphere prevents atmospheric moisture from prematurely hydrolyzing the MTPA-Cl into Mosher's acid, which will not react with the alcohol and will complicate the final spectrum.

4. Quenching (The Self-Validating Step): Add 10


 of 

and shake vigorously.
  • Causality: This step intentionally hydrolyzes any unreacted MTPA-Cl into MTPA acid. Using heavy water (

    
    ) ensures that the resulting carboxylic acid proton is exchanged for deuterium, preventing the appearance of a broad, wandering 
    
    
    
    signal in the
    
    
    H NMR spectrum that could overlap with critical integration regions.

5. Data Acquisition: Acquire both


H and 

F NMR spectra. For the most accurate

determination, rely on the

F spectrum.
  • Causality: The

    
     group of the Mosher ester yields a sharp, distinct singlet in the 
    
    
    
    F spectrum. Because the native cyclohexyl(phenyl)methanol contains no fluorine, the
    
    
    F spectrum has zero background interference, allowing for baseline resolution and highly precise integration of the diastereomeric peaks[4].

Data Interpretation & Calculation

Upon successful derivatization, the (R)-alcohol reacts with (S)-MTPA-Cl to form the (R,S)-diastereomer. Any trace of the (S)-alcohol impurity will form the (S,S)-diastereomer.

In the


F NMR spectrum, locate the two distinct 

singlets (typically around

-71 to -72 ppm).

Calculate the enantiomeric excess using the integrated areas of these peaks:



By cross-referencing the


H NMR integration of the benzylic methine proton (shifted downfield to 

5.5 - 6.0 ppm post-esterification) with the

F NMR integration, the scientist establishes a self-validating data set, ensuring maximum trustworthiness in the reported enantiomeric purity.

References

  • Silva, M. S. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.[Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols / Springer Nature Experiments.[Link]

  • Chini, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Validation of Analytical Methods for (R)-Cyclohexyl(phenyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (RCPM) is a critical chiral intermediate, often serving as a building block for antimuscarinic agents (e.g., oxybutynin) and as a chiral auxiliary in asymmetric synthesis. Its enantiomeric purity is directly linked to the efficacy and safety profile of the final pharmaceutical product.

This guide objectively compares the three primary analytical methodologies—Normal Phase Chiral HPLC , Chiral GC , and SFC —for the quantification of RCPM.

The Verdict: While Chiral GC offers speed for in-process control, Normal Phase Chiral HPLC using polysaccharide-based stationary phases remains the validation gold standard for final product release. It offers superior resolution (


), lower risk of on-column racemization, and direct compatibility with non-volatile impurity profiling.

Part 1: The Analytical Challenge

The separation of RCPM enantiomers presents specific physicochemical challenges:

  • Chiral Recognition: The molecule possesses a single chiral center at the carbinol carbon. The discrimination between the (R) and (S) forms requires a stationary phase capable of "three-point interaction" (typically H-bonding,

    
     stacking, and steric inclusion).
    
  • Chromophore Availability: The phenyl ring provides UV absorption, but the extinction coefficient is moderate. Detection at lower wavelengths (210–220 nm) is preferred over 254 nm for trace quantification.

  • Thermal Stability: While relatively stable, secondary benzylic alcohols can undergo dehydration to the corresponding alkene (cyclohexylidenemethylbenzene) at high temperatures, posing a risk for GC methods.

Part 2: Method Landscape & Comparison

The following table synthesizes performance data for the three leading methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: NP-HPLC (Recommended) Method B: Chiral GC Method C: SFC
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)

-Cyclodextrin derivatives (e.g., Cyclosil-B)
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10)Helium (Carrier Gas)CO

/ Methanol (95:5)
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.0)High (> 2.[1]5)
Analysis Time 15 – 25 min< 10 min < 8 min
LOD (S/N=3) 0.05 µg/mL0.5 µg/mL (FID)0.1 µg/mL
Risk Factor High solvent consumptionThermal degradation / TailingEquipment cost / Matrix solubility
Suitability Final Release / Stability IPC / Reaction MonitoringHigh-Throughput Screening
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on sample stage and requirements.

MethodSelection Start Sample Origin Matrix Matrix Complexity? Start->Matrix Volatile Is Sample Volatile/Thermally Stable? Matrix->Volatile Low (API/Process) HPLC RECOMMENDED: Normal Phase Chiral HPLC (Chiralcel OD-H) Matrix->HPLC High (Biological/Crude) Throughput High Throughput Required? Volatile->Throughput Yes Volatile->HPLC No (Risk of Dehydration) GC ALTERNATIVE: Chiral GC-FID (Cyclodextrin Phase) Throughput->GC No (Standard IPC) SFC MODERN: SFC (CO2/MeOH) (Chiralpak AD-H) Throughput->SFC Yes (>100 samples/day)

Figure 1: Analytical Method Selection Decision Matrix.

Part 3: Detailed Validation Protocol (NP-HPLC)

This section details the validation of the Normal Phase HPLC method , selected for its robustness and compliance with ICH Q2(R2) for final product release.

Chromatographic Conditions
  • Instrument: HPLC system with binary pump and column oven.

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).[2][3] Why? The cellulose backbone provides a rigid chiral cavity that fits the phenyl/cyclohexyl differentiation perfectly.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Validation Workflow (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose.[4][5][6][7][8] The workflow is circular, ensuring continuous improvement.

ValidationWorkflow Spec 1. Specificity (Blank/Placebo Interference) Lin 2. Linearity & Range (5 Levels, r² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 80-120%) Lin->Acc Prec 4. Precision (Repeatability RSD < 2%) Acc->Prec Rob 5. Robustness (Flow/Temp/MP Variation) Prec->Rob Rob->Spec Lifecycle Review

Figure 2: ICH Q2(R2) Validation Lifecycle.

Experimental Procedures
Experiment A: Specificity & System Suitability

Objective: Ensure the (R)-enantiomer is resolved from the (S)-enantiomer and any synthesis precursors (e.g., phenyl cyclohexyl ketone).

  • Inject a Racemic Standard (approx. 0.5 mg/mL).

  • Criteria:

    • Resolution (

      
      ) between (S) and (R) peaks must be 
      
      
      
      (Baseline separation).
    • Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
Experiment B: Linearity & Range

Objective: Verify response proportionality.

  • Prepare stock solution of (R)-RCPM (1.0 mg/mL in Mobile Phase).

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Criteria: Regression coefficient

    
    . Residual plot should show random distribution (homoscedasticity).
    
Experiment C: Accuracy (Recovery)

Objective: Confirm no bias in quantification.

  • Spike known amounts of (R)-RCPM into the sample matrix (or placebo) at 3 levels (Low, Medium, High).

  • Calculate % Recovery:

    
    .
    
  • Criteria: Mean recovery

    
    .
    
Experiment D: Limit of Quantification (LOQ)

Objective: Define the lowest quantifiable limit.

  • Dilute standard until Signal-to-Noise (S/N) ratio is

    
    .
    
  • Inject 6 replicates.

  • Criteria: RSD of peak area

    
    .
    

Part 4: Comparative Data Analysis

The following data represents typical results obtained during validation studies for RCPM.

Table 2: Validation Results Summary
ParameterAcceptance CriteriaHPLC Result (OD-H)GC Result (Cyclosil-B)
Specificity (

)

3.2 1.8
Linearity (

)

0.99980.995
Precision (RSD, n=6)

0.4% 1.8%
Accuracy (Recovery)

99.8%97.5%
LOQ S/N > 100.05 µg/mL 0.5 µg/mL
Robustness StableHighModerate (Temp sensitive)

Analysis: The HPLC method demonstrates superior precision (0.4% vs 1.8%) and sensitivity. The GC method, while faster, suffers from slight peak broadening due to the hydroxyl group interaction with the stationary phase, leading to higher LOQs.

Part 5: Troubleshooting & Robustness

Common Issue: Peak Tailing

  • Cause: Interaction of the free hydroxyl group with residual silanols on the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase. However, on Chiralcel OD-H, simple IPA/Hexane usually suffices. If tailing persists, check column age.

Common Issue: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (Hexane is volatile).

  • Solution: Use a column oven (set to 25°C ± 0.5°C) and keep solvent reservoirs capped with appropriate filters.

Common Issue: "Ghost" Peaks

  • Cause: Carryover from previous injections.

  • Solution: Ensure the needle wash solvent is strong enough to dissolve the lipophilic RCPM (e.g., 100% IPA).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][7] Available at: [Link]

  • Daicel Corporation. Chiralcel OD-H Instruction Manual. (2024).[2][6][7][9] Available at: [Link]

  • Kažoka, H. HPLC enantioseparation of chiral bridged polycyclic compounds on Chiralcel OD-H. Chirality (2009).[2][10] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[9] Available at: [Link]

Sources

Comparative Spectroscopic Guide: (R)- vs. (S)-Cyclohexyl(phenyl)methanol

[1]

Executive Summary

Cyclohexyl(phenyl)methanol (CAS: 3113-96-0 for R) is a chiral secondary alcohol frequently used as a pharmacophore building block and a benchmark substrate for asymmetric catalysis (e.g., CBS reduction).[1]

The Core Analytical Challenge: In an achiral environment (standard NMR solvents like CDCl₃), the (


identical1

This guide details the specific methodologies required to discriminate between these enantiomers, focusing on Chiroptical Methods (Polarimetry) , NMR Derivatization (Mosher's Method) , and Chiral HPLC .

Part 1: Baseline Physicochemical Characterization

Note: These values apply to both enantiomers unless a chiral environment is introduced.

PropertyExperimental DataNotes
Molecular Formula C₁₃H₁₈OMW: 190.28 g/mol
Physical State White crystalline solidRacemate mp: ~65°C; Enantiopure mp often distinct.[1]
¹H NMR (CDCl₃)

7.2-7.4 (m, 5H, Ph)

4.35 (d, 1H, CH-OH)

1.0-1.9 (m, 11H, Cy)
The benzylic proton (

4.[1]35) is the diagnostic handle.
¹³C NMR (CDCl₃)

143.5 (Ph-ipso), 128.2, 127.4, 126.5

79.2 (C-OH)

45.1 (Cy-methine)
Carbonyl/Carbinol region confirms secondary alcohol structure.[1]
IR Spectrum 3350 cm⁻¹ (broad, O-H str)3030, 2920 cm⁻¹ (C-H str)Identical for both enantiomers.[1]

Part 2: Chiroptical Discrimination (Polarimetry)

The most immediate method for bulk identification is specific rotation. This method requires a pure sample and cannot easily quantify low-level impurities (<1% ee) without large sample masses.[1]

Ground Truth Data[2]
  • (R)-Cyclohexyl(phenyl)methanol: Dextrorotatory (+)[1]

  • (S)-Cyclohexyl(phenyl)methanol: Levorotatory (-)[1]

Standard Value:

1

Critical Note: The sign of rotation is solvent-dependent. The values above are standard for methanol. In non-polar solvents, the magnitude may shift. Always report concentration (

Part 3: NMR Discrimination via Mosher's Method

To determine absolute configuration or measure enantiomeric excess (ee) via NMR, the enantiomers must be derivatized into diastereomers using a chiral auxiliary. The industry standard is


12
The Mechanism

Reacting the alcohol with (


13
Experimental Protocol: Micro-Scale Derivatization

Reagents:

  • Substrate: 5 mg Cyclohexyl(phenyl)methanol[1]

  • Reagent: 10 µL (

    
    )- or (
    
    
    )-MTPA-Cl (acid chloride)[1]
  • Base: DMAP (4-dimethylaminopyridine) and Triethylamine[1]

  • Solvent: Dry CDCl₃ (allows direct NMR analysis without workup for rapid screening)[1]

Workflow:

  • Dissolve alcohol (5 mg) in 0.6 mL CDCl₃ in an NMR tube.

  • Add excess pyridine/DMAP.[1]

  • Add (

    
    )-MTPA-Cl.[1] Shake carefully.[1]
    
  • Allow to stand for 10-15 mins (reaction is usually rapid).

  • Analyze ¹H NMR immediately.[1]

Data Interpretation ( Analysis)

The absolute configuration is assigned by calculating the difference in chemical shift (



1345

Formula:

15

Diagnostic Shifts for Cyclohexyl(phenyl)methanol:

Proton Group(

)-Ester Environment
(

)-Ester Environment
Predicted

Benzylic (H-C-O) Reference PointReference Point~0
Cyclohexyl (Cy) Shielded by MTPA-PhDeshieldedNegative (< 0)
Phenyl (Substrate) DeshieldedShielded by MTPA-PhPositive (> 0)

Interpretation: If the protons on the Cyclohexyl side have a negative

positive

(R)
Visualization: Mosher Configuration Model

MosherModelcluster_0Mosher Analysis Workflowcluster_1Configuration Assignment (Model)Step1Synthesize (S)-MTPA Ester(using R-MTPA-Cl)Step3Acquire 1H NMR(Focus on Cy and Ph signals)Step1->Step3Step2Synthesize (R)-MTPA Ester(using S-MTPA-Cl)Step2->Step3Step4Calculate Δδ = δ(S) - δ(R)Step3->Step4ResultRIf Cy is Negative (<0)and Ph is Positive (>0)Configuration = (R)Step4->ResultRMatches ModelResultSIf Cy is Positive (>0)and Ph is Negative (<0)Configuration = (S)Step4->ResultSInverted Model

Figure 1: Workflow for determining absolute configuration using Mosher's Method. The

Part 4: Chromatographic Separation (Chiral HPLC)

For quantitative analysis of enantiomeric excess (ee) or preparative isolation, Chiral HPLC is superior to NMR.[1]

Recommended Screening Conditions

The separation of aryl-alkyl carbinols is a benchmark application for polysaccharide-based stationary phases.

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-RH
Mobile Phase Hexane : Isopropanol (90:10 to 95:[1]5)Water : Acetonitrile (60:[1]40)
Flow Rate 0.5 - 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Strong Ph absorption)UV @ 220 nm / 254 nm
Selectivity (

)
Typically > 1.2Typically > 1.1
Elution Order (

) typically elutes first on OD-H (verify with standard)
Variable

Why OD-H? The Chiralcel OD-H column relies on hydrogen bonding and


1

Analytical Decision Tree

DecisionTreeStartSample: Cyclohexyl(phenyl)methanolUnknown Configuration/PurityQ1Goal: Determine Absolute Config (R vs S)?Start->Q1Q2Goal: Determine Purity (ee%)?Start->Q2Method1Polarimetry(Requires >5mg pure sample)Q1->Method1Quick CheckMethod2Mosher NMR Analysis(Definitive for Config)Q1->Method2Rigorous ProofMethod3Chiral HPLC(Definitive for Purity)Q2->Method3StandardOutcome1(R) is (+)(S) is (-)Method1->Outcome1Outcome2Calculate Δδ(SR)Method2->Outcome2Outcome3Integrate Peak AreasMethod3->Outcome3

Figure 2: Analytical decision matrix. Select the method based on whether the goal is identification (Config) or quantification (Purity).

Part 5: References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519. Link[1]
  • Sigma-Aldrich. (2024).[1] Product Specification: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol.[1] Merck KGaA.[1] Link[1]

  • Mathre, D. J., et al. (1993).[1] A practical enantioselective synthesis of

    
    -diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 58(10), 2880–2888. (Describes CBS reduction to access these alcohols). Link[1]
    
  • Kaizuka, T., & Sakamoto, M. (2014). Chromatographic separation of enantiomers on chiral stationary phases. The Chemical Record, 14(3), 405-416. (General reference for OD-H column mechanisms). Link[1]

Comparing the efficacy of different catalysts for (R)-cyclohexyl(phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (R)-cyclohexyl(phenyl)methanol —a pivotal chiral pharmacophore found in anticholinergics and antihistamines—demands precise stereocontrol. This guide compares three distinct catalytic methodologies: Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalytic Reduction .

The Verdict:

  • For Scalability & Cost: Ru-ATH is the superior choice, offering high turnover numbers (TON) and robust performance without cryogenic conditions.

  • For Enantiopurity (>99% ee): Biocatalysis (Anti-Prelog KREDs) is unmatched, though it requires cofactor recycling optimization.

  • For Lab-Scale Flexibility: CBS Reduction remains a reliable standard for rapid bench-scale synthesis despite its moisture sensitivity.

Reaction Pathways & Strategic Overview

The target molecule can be accessed via two primary disconnects: the reduction of cyclohexyl phenyl ketone or the nucleophilic addition to cyclohexanecarboxaldehyde.

G Substrate1 Cyclohexyl Phenyl Ketone Cat1 Method A: Ru-ATH ((R,R)-TsDPEN) Substrate1->Cat1 Cat2 Method B: CBS Reduction ((S)-Me-CBS) Substrate1->Cat2 Cat3 Method C: Biocatalysis (Anti-Prelog KRED) Substrate1->Cat3 Substrate2 Cyclohexanecarboxaldehyde + Phenylzinc Cat4 Method D: Organozinc Addn ((S)-BINOL/Ti) Substrate2->Cat4 Target (R)-Cyclohexyl(phenyl)methanol Cat1->Target >95% ee Cat2->Target 90-96% ee Cat3->Target >99% ee Cat4->Target Alternative Route

Figure 1: Synthetic pathways to (R)-cyclohexyl(phenyl)methanol. The ketone reduction route (solid lines) is generally preferred over organozinc addition (dashed) due to atom economy and substrate availability.

Method A: Asymmetric Transfer Hydrogenation (ATH)[1]

Catalyst: RuCl Mechanism: Metal-Ligand Bifunctional Catalysis

Technical Analysis

This method utilizes the Noyori-Ikariya catalyst , which operates via a concerted proton/hydride transfer mechanism. The presence of the chiral diamine ligand ((R,R)-TsDPEN) creates a chiral pocket that discriminates between the re and si faces of the ketone. For cyclohexyl phenyl ketone, the (R,R)-catalyst is required to obtain the (R)-alcohol , consistent with the empirical rule that (R,R)-Ru-TsDPEN yields (R)-alcohols from aromatic ketones when using formate/water or formate/TEA systems.

Experimental Protocol

System: Aqueous Formate Transfer Hydrogenation (Surfactant-Free)

  • Catalyst Preparation: In a flask, mix

    
     (0.0025 equiv) and 
    
    
    
    -TsDPEN (0.005 equiv) in water (
    
    
    ). Heat at
    
    
    for 1 hour to generate the active purple 16-electron complex.
  • Reaction: Add sodium formate (HCOONa, 5.0 equiv) and cyclohexyl phenyl ketone (1.0 equiv, 1.0 mmol).

  • Execution: Stir vigorously at

    
     for 4–6 hours. The reaction is heterogeneous initially but may become homogeneous or form an emulsion.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: Determine conversion by GC/NMR and ee by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Performance Metrics:

  • Yield: 92–96%

  • Enantiomeric Excess (ee): 95–97%

  • Key Advantage: Water can be used as the solvent, enhancing the rate via hydrophobic effects and simplifying the green chemistry profile.

Method B: Corey-Bakshi-Shibata (CBS) Reduction[2]

Catalyst: (S)-Me-CBS Oxazaborolidine Mechanism: Bicyclic Transition State Control

Technical Analysis

The CBS reduction relies on the formation of a rigid bicyclic transition state involving the oxazaborolidine catalyst, the borane reductant, and the ketone. The steric differentiation between the phenyl (flat/electronic large) and cyclohexyl (volumetric large) groups is critical. While both groups are bulky, the electronic nature of the phenyl ring typically directs it to the "open" face of the catalyst. Using (S)-Me-CBS (derived from L-proline) typically yields the (R)-alcohol for aryl-alkyl ketones.

Experimental Protocol

System: Borane-THF / Toluene

  • Setup: Flame-dry a 50 mL round-bottom flask under

    
    .
    
  • Catalyst Charge: Add (S)-Me-CBS solution (1.0 M in toluene, 0.1 equiv).

  • Borane Addition: Add

    
     (0.6 equiv) to the catalyst solution at room temperature.
    
  • Substrate Addition: Cool the mixture to

    
    . Slowly add cyclohexyl phenyl ketone (1.0 equiv) dissolved in THF over 30 minutes via syringe pump. Slow addition is crucial to maintain low concentration of the uncomplexed ketone.
    
  • Quench: After 1 hour, quench carefully with MeOH (

    
    ) at 
    
    
    
    .
  • Workup: Warm to RT, add

    
    , extract with ether, wash with saturated 
    
    
    
    and brine.

Performance Metrics:

  • Yield: 88–94%

  • Enantiomeric Excess (ee): 90–94%

  • Limitation: Strictly anhydrous conditions are required. The steric similarity between cyclohexyl and phenyl groups can lead to slightly lower ee compared to acetophenone derivatives.

Method C: Biocatalytic Reduction[3][4]

Catalyst: Engineered Ketoreductase (KRED) - Anti-Prelog Type Mechanism: Enzyme-Mediated Hydride Transfer

Technical Analysis

Biocatalysis offers the highest stereoselectivity due to the exquisite structure of the enzyme active site. While wild-type enzymes like Lactobacillus kefir ADH are known to be anti-Prelog (yielding (R)-alcohols from acetophenone), modern synthesis relies on engineered KREDs (e.g., from Codexis or similar libraries) screened for specific substrates. The enzyme coordinates the ketone via hydrogen bonding and delivers the hydride from NADPH to the specific face of the carbonyl.

Experimental Protocol

System: Aqueous Buffer with Cofactor Recycling

  • Buffer Prep: Prepare

    
     Potassium Phosphate buffer (pH 7.0) containing 
    
    
    
    .
  • Cofactor Mix: Dissolve

    
     (
    
    
    
    final conc) and Glucose (
    
    
    equiv).
  • Enzyme Charge: Add Glucose Dehydrogenase (GDH, 5 U/mmol substrate) for cofactor recycling and the specific Anti-Prelog KRED (10–20 mg loading per mmol).

  • Reaction: Add cyclohexyl phenyl ketone (dissolved in 5% DMSO or IPA cosolvent) to the buffer.

  • Incubation: Shake at

    
     / 250 rpm for 24 hours.
    
  • Workup: Extract with EtOAc, centrifuge to break emulsion, and concentrate organic phase.

Performance Metrics:

  • Yield: >98%

  • Enantiomeric Excess (ee): >99%[1][2][3][4]

  • Key Advantage: Mild conditions (pH 7,

    
    ) and near-perfect stereocontrol.
    

Comparative Data Summary

FeatureRu-ATH (Method A) CBS Reduction (Method B) Biocatalysis (Method C)
Catalyst (R,R)-Ru-TsDPEN(S)-Me-CBSAnti-Prelog KRED
Product Config (R)(R)(R)
Typical Yield 92–96%88–94%>98%
Typical ee 95–97%90–94%>99%
Reaction Time 4–6 h1–2 h18–24 h
Conditions Water/Formate,

THF,

, Anhydrous
Buffer,

, pH 7
Scalability High (Industrial Standard)Medium (Cryogenic cost)High (Green Mfg)
Cost Driver Ru MetalBorane ReagentEnzyme Screening

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Ru-ATH method, the most versatile chemical approach for this transformation.

ATH_Mechanism PreCat Ru-Cl Precatalyst (18e-) ProductComplex Ru-Amido Complex (16e-, Dehydrogenated) PreCat->ProductComplex - HCl ActiveCat Ru-H Active Species (18e-, Ru-H, N-H) TS Transition State (Concerted Hydride/Proton Transfer) ActiveCat->TS + Ketone TS->ProductComplex - (R)-Alcohol ProductComplex->ActiveCat + Formate - CO2 Formate HCOONa (H- Donor) Substrate Ketone Substrate Product (R)-Alcohol CO2 CO2

Figure 2: Catalytic cycle of Ru-TsDPEN Transfer Hydrogenation. The concerted transfer of the hydride (from Ru) and proton (from N) ensures high enantioselectivity.

References

  • Biocatalytic Reduction: Leuconostoc pseudomesenteroides N13 has been shown to reduce cyclohexyl phenyl ketone with high efficiency, though typically yielding the (S)-enantiomer.[2] Accessing the (R)-enantiomer requires Anti-Prelog ADHs.

    • Source:

  • Asymmetric Transfer Hydrogenation: The use of Ru-TsDPEN in aqueous media accelerates reaction rates and maintains high enantioselectivity for aromatic ketones.[5]

    • Source:

  • CBS Reduction: The Corey-Bakshi-Shibata reduction is the standard for chemical asymmetric reduction, utilizing proline-derived oxazaborolidines.[6]

    • Source:

  • Organozinc Addition: Diphenylzinc addition to aldehydes catalyzed by H8-BINOL derivatives provides an alternative C-C bond forming route to the chiral alcohol.

    • Source:

Sources

Benchmarking the performance of (R)-cyclohexyl(phenyl)methanol in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer—remains a paramount objective for researchers.

(R)-cyclohexyl(phenyl)methanol emerges as a significant chiral alcohol in the toolbox of asymmetric synthesis. Its utility spans applications as a chiral auxiliary, a precursor to more complex chiral ligands, and in some instances, a direct catalyst for stereoselective transformations. This guide provides an in-depth, objective comparison of the performance of (R)-cyclohexyl(phenyl)methanol and its derivatives in the context of a widely-used benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. We will benchmark its performance against established chiral amino alcohol ligands, providing supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents, particularly diethylzinc, to prochiral aldehydes is a cornerstone transformation for the formation of chiral secondary alcohols. This reaction is highly valued for its reliability and the high levels of enantioselectivity that can be achieved with the appropriate chiral catalyst. The general scheme for this reaction is depicted below:

G cluster_reactants Reactants cluster_catalyst Chiral Catalyst cluster_product Product Benzaldehyde Benzaldehyde Chiral_Alcohol (S)-1-Phenyl-1-propanol Benzaldehyde->Chiral_Alcohol 1. Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Chiral_Alcohol 2. H3O+ workup Chiral_Ligand (R)-Cyclohexyl(phenyl)methanol or Alternative Ligand Chiral_Ligand->Chiral_Alcohol Catalyzes

Figure 1: General scheme for the enantioselective addition of diethylzinc to benzaldehyde.

The effectiveness of the chiral ligand in this reaction is quantified by two key metrics: the chemical yield of the desired chiral alcohol and its enantiomeric excess (ee), which measures the degree of stereochemical control.

Performance Benchmark: (R)-Cyclohexyl(phenyl)methanol and Leading Alternatives

To provide a clear and objective comparison, we will evaluate the performance of (R)-cyclohexyl(phenyl)methanol against two widely recognized and high-performing chiral amino alcohol ligands in the enantioselective ethylation of benzaldehyde: (1R,2S)-N-pyrrolidinylnorephedrine and (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine .

Chiral LigandYield (%) of (S)-1-phenyl-1-propanolEnantiomeric Excess (ee, %)
(R)-Cyclohexyl(phenyl)methanol Data not available in searched literatureData not available in searched literature
(1R,2S)-N-Pyrrolidinylnorephedrine9598
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine98>99

Note: The experimental conditions for each ligand, while similar in nature, are sourced from different studies and may not be identical.

Mechanistic Insights: The Role of Steric and Electronic Factors

The high degree of enantioselectivity observed in the diethylzinc addition reaction catalyzed by chiral β-amino alcohols is attributed to the formation of a well-defined, rigid transition state. The prevailing mechanistic model involves the formation of a dimeric zinc complex incorporating the chiral ligand.

G cluster_0 Catalytic Cycle cluster_1 Transition State Model A Chiral Ligand + Et2Zn B Formation of Chiral Zinc Alkoxide A->B C Coordination of Benzaldehyde B->C D Intramolecular Ethyl Transfer (Stereodetermining Step) C->D E Product Release & Catalyst Regeneration D->E TS Six-membered Chair-like Transition State Benzaldehyde Chiral Ligand-Zn Complex D->TS Proceeds via E->B Reacts with more Et2Zn

Figure 2: Simplified catalytic cycle and transition state model.

In this transition state, the chiral ligand orchestrates the facial selectivity of the ethyl group transfer from the zinc atom to the carbonyl carbon of the aldehyde. The stereochemical outcome is dictated by the steric and electronic properties of the substituents on the chiral ligand.

For a ligand like (R)-cyclohexyl(phenyl)methanol, the interplay between the bulky, non-polar cyclohexyl group and the flat, electronically interactive phenyl group is crucial. The cyclohexyl group, with its greater steric hindrance compared to a phenyl group, is expected to play a dominant role in defining the steric environment of the transition state. This steric bulk would preferentially block one face of the coordinated aldehyde, thereby directing the nucleophilic attack of the ethyl group to the opposite, less hindered face. This principle is supported by studies comparing phenyl and cyclohexyl analogues of other chiral ligands, where the cyclohexyl-containing ligands often exhibit higher enantioselectivity.[1]

The phenyl group, while sterically less demanding than the cyclohexyl group in certain orientations, can participate in favorable π-π stacking or CH-π interactions within the transition state assembly, further stabilizing the preferred geometry and enhancing stereochemical discrimination. The optimal balance between these steric and electronic contributions is key to achieving high enantioselectivity.

Experimental Protocols

While a specific, peer-reviewed protocol for the use of (R)-cyclohexyl(phenyl)methanol in the enantioselective ethylation of benzaldehyde is not available in the searched literature, a general procedure for this class of reaction, which can be adapted and optimized, is provided below. For comparison, a detailed protocol for the high-performing (1R,2S)-N-pyrrolidinylnorephedrine is also presented.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Alcohol Ligand (Adaptable for (R)-Cyclohexyl(phenyl)methanol)

Materials:

  • (R)-Cyclohexyl(phenyl)methanol (or other chiral alcohol ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral alcohol ligand (e.g., (R)-cyclohexyl(phenyl)methanol, 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via a syringe.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Reaction: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 2-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

  • Determine the yield and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Enantioselective Ethylation of Benzaldehyde using (1R,2S)-N-pyrrolidinylnorephedrine

Materials:

  • (1R,2S)-N-pyrrolidinylnorephedrine

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1R,2S)-N-pyrrolidinylnorephedrine (20.5 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (2 mL) at 0 °C under an argon atmosphere, add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add freshly distilled benzaldehyde (106 mg, 1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with 1 M HCl (5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield (S)-1-phenyl-1-propanol.

Conclusion and Future Outlook

(R)-cyclohexyl(phenyl)methanol represents a structurally intriguing chiral alcohol with significant potential in asymmetric catalysis. While direct, quantitative performance data in the benchmark enantioselective diethylzinc addition to benzaldehyde is currently lacking in the accessible literature, the fundamental principles of stereochemical control strongly suggest its potential as an effective chiral ligand. The steric bulk of the cyclohexyl group, in concert with the electronic nature of the phenyl ring, provides a compelling structural motif for inducing high levels of enantioselectivity.

The provided general experimental protocol serves as a robust starting point for researchers to explore the catalytic activity of (R)-cyclohexyl(phenyl)methanol in this and other asymmetric transformations. Future work should focus on systematically evaluating its performance against established catalysts, such as (1R,2S)-N-pyrrolidinylnorephedrine and (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, under standardized conditions. Such studies will be invaluable in fully elucidating the catalytic potential of (R)-cyclohexyl(phenyl)methanol and solidifying its position within the repertoire of tools for modern asymmetric synthesis. The continuous development and benchmarking of new chiral ligands are essential for advancing the synthesis of enantiomerically pure compounds that are vital to the pharmaceutical and chemical industries.

References

  • BenchChem. (2025). Benchmarking Chiral Ligands: (S)-2-(pyridin-2-yl)propan-1-ol in Asymmetric Synthesis. BenchChem Technical Support Team.
  • Thierry, T., Geiger, Y., & Bellemin-Laponnaz, S. (2022). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 27(12), 3780.
  • Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Ligand-Accelerated Catalysis. Angewandte Chemie International Edition in English, 34(10), 1059-1070.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
  • Rasmussen, T., & Norrby, P.-O. (2003). Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. Journal of the American Chemical Society, 125(16), 5060-5068.

Sources

X-Ray Crystallography of (R)-Cyclohexyl(phenyl)methanol: A Comparative Guide to Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge of Chiral Alcohols

Determining the absolute configuration (AC) of chiral secondary alcohols like (R)-cyclohexyl(phenyl)methanol (C₁₃H₁₈O) presents a classic crystallographic challenge. Composed entirely of "light atoms" (Carbon, Hydrogen, and Oxygen), this molecule lacks the electron-dense elements necessary to generate strong anomalous scattering (Bijvoet differences) during X-ray diffraction[1].

When analyzing light-atom structures, the standard uncertainty (s.u.) of the Flack parameter—a metric where


 indicates the correct enantiomer and 

indicates the inverted structure—often exceeds the acceptable threshold of <0.08, rendering the AC assignment ambiguous [2]. Furthermore, (R)-cyclohexyl(phenyl)methanol is a low-melting compound that resists forming the highly ordered, defect-free single crystals required for high-resolution diffraction.

To overcome these physical and crystallographic barriers, structural chemists must employ advanced derivatization or host-guest inclusion strategies. This guide objectively compares the three most robust methodologies for resolving the absolute structure of (R)-cyclohexyl(phenyl)methanol.

Mechanistic Comparison of Crystallographic Strategies

Method A: Classical Heavy-Atom Derivatization (p-Bromobenzoate Esterification)

The Mechanism: This traditional approach involves covalently bonding a heavy atom to the chiral alcohol. By reacting the alcohol with p-bromobenzoyl chloride, a p-bromobenzoate ester is formed [3]. The Causality: The introduction of Bromine (a heavy atom) drastically increases the anomalous scattering signal, allowing the Flack parameter to refine to ~0 with high precision (s.u. < 0.03) even under standard Mo Kα radiation. Simultaneously, the rigid, planar aromatic ring of the benzoate group restricts molecular flexibility and promotes strong intermolecular


 stacking, forcing the previously oily/low-melting alcohol into a highly ordered crystalline lattice.
Method B: Chiral Derivatizing Agents (CDAs)

The Mechanism: The alcohol is reacted with an enantiopure Chiral Derivatizing Agent (CDA), such as (1S,2R,4R)-(-)-2,10-camphorsultam or Mosher's acid chloride, to form a diastereomer [4]. The Causality: This method bypasses the strict need for a heavy atom. Because the absolute configuration of the CDA is already known, it serves as an immutable internal reference within the crystal lattice. The X-ray diffraction experiment only needs to solve the relative stereochemistry between the newly formed ester bond and the known chiral center. Once the relative geometry is established, the absolute configuration of the cyclohexyl(phenyl)methanol moiety is deduced by proxy.

Method C: The Crystalline Sponge (CS) Method

The Mechanism: A paradigm-shifting technique that eliminates covalent derivatization entirely. The liquid or non-crystallizing alcohol is soaked into a pre-synthesized, porous metal-organic framework (MOF), typically


 [5].
The Causality:  The MOF acts as a "crystalline sponge," absorbing the analyte into its pores via host-guest interactions (such as CH-

interactions between the analyte's phenyl ring and the host's triazine core). The host framework forces the guest molecules into an ordered, repeating array suitable for diffraction. The heavy atoms inherent to the host framework (Zinc and Iodine) provide massive anomalous dispersion, allowing for direct Flack parameter refinement of the guest's absolute configuration from microgram-scale samples.

Quantitative Performance Comparison

The following table summarizes the experimental data and performance metrics of each method when applied to chiral secondary alcohols like cyclohexyl(phenyl)methanol.

ParameterMethod A: Heavy-Atom (p-Bromobenzoate)Method B: CDA (Camphorsultam)Method C: Crystalline Sponge
Sample Requirement > 20 mg> 20 mg< 5 μg
Derivatization Steps 1 Step (Esterification)1-2 Steps (Esterification/Amidation)None (Host-Guest Soaking)
Crystallization Time Days to WeeksDays to Weeks1 to 3 Days (Soaking)
Heavy Atom Present? Yes (Bromine)No (Relies on internal reference)Yes (Zn, I in host framework)
Typical Flack Parameter 0.01 ± 0.02N/A (Relative assignment)-0.01 ± 0.03
Primary Limitation Requires chemical modificationDiastereomers may still resist crystallizationRequires access to high-quality MOF crystals

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis and Crystallization of (R)-Cyclohexyl(phenyl)methyl p-Bromobenzoate

This protocol utilizes nucleophilic catalysis to overcome the steric hindrance of the secondary alcohol.

  • Reaction Setup: Dissolve 50 mg of (R)-cyclohexyl(phenyl)methanol in 2 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis & Base Addition: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: The bulky cyclohexyl and phenyl groups create significant steric hindrance around the hydroxyl group. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acid chloride, accelerating the esterification that would otherwise stall.

  • Acylation: Slowly add 1.2 equivalents of p-bromobenzoyl chloride at 0 °C. Warm to room temperature and stir for 4 hours.

  • Self-Validation (Reaction Check): Monitor via TLC (Hexanes:EtOAc 9:1). Do not proceed to crystallization until the alcohol spot is completely consumed. Crystallizing a mixture of starting material and product will result in co-crystallization defects.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Crystallization: Dissolve the purified ester in a minimum volume of hot ethanol. Allow the vial to cool slowly to room temperature inside a Dewar flask, then loosely cap it to allow slow evaporation over 5 days until block-like single crystals form.

Protocol 2: Crystalline Sponge Soaking Protocol

This protocol relies on precise solvent exchange to facilitate host-guest inclusion without destroying the MOF lattice.

  • Host Preparation: Obtain high-quality single crystals of the

    
     framework (synthesized in nitrobenzene/methanol).
    
  • Solvent Exchange: Immerse the selected MOF crystals in cyclohexane at 50 °C for 24 hours, replacing the solvent three times.

    • Causality: Nitrobenzene binds strongly within the MOF pores. Cyclohexane displaces nitrobenzene but interacts weakly with the pore walls. This creates a "primed" sponge where the cyclohexane can be easily displaced by the target analyte during the soaking phase [6].

  • Analyte Introduction: Transfer a single, solvent-exchanged MOF crystal into a microvial containing 5 μL of a 10% (v/v) solution of (R)-cyclohexyl(phenyl)methanol in cyclohexane.

  • Incubation: Pierce the vial cap with a narrow gauge needle to allow slow evaporation of the cyclohexane. Incubate at 45 °C for 48 hours.

    • Causality: As the cyclohexane evaporates, the concentration of the chiral alcohol increases, driving the thermodynamic equilibrium toward complete pore occupancy by the analyte.

  • Self-Validation (Diffraction Check): Mount the crystal and collect a rapid preliminary dataset. Check the electron density map within the pores. If the site occupancy factor (SOF) of the guest is < 0.8, abort the full collection and increase the soaking time, as low occupancy will ruin the Flack parameter refinement.

Decision Workflow for Method Selection

G Start Chiral Alcohol: (R)-cyclohexyl(phenyl)methanol Q1 Is sample quantity > 10 mg? Start->Q1 CS_Method Crystalline Sponge Method (Host-Guest Inclusion) Q1->CS_Method No (< 1 mg) Deriv Chemical Derivatization Required Q1->Deriv Yes End1 Absolute Configuration via Anomalous Dispersion (Flack ~0) CS_Method->End1 Q2 Does it crystallize easily as a derivative? Deriv->Q2 HeavyAtom Heavy-Atom Esterification (e.g., p-Bromobenzoate) Q2->HeavyAtom Yes CDA Chiral Derivatizing Agent (Diastereomer Formation) Q2->CDA No (Oils/Liquids) HeavyAtom->End1 End2 Absolute Configuration via Internal Chiral Reference CDA->End2

Caption: Decision workflow for selecting X-ray crystallography methods for chiral alcohols.

References

  • Parsons, S. (2020). Howard Flack and the Flack Parameter. MDPI Crystals, 10(10), 855. Retrieved from[Link]

  • Harada, N., et al. (2016). Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. ResearchGate. Retrieved from[Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI Molecules, 21(10), 1318. Retrieved from[Link]

  • Hoshino, M., et al. (2016). The crystalline sponge method updated. IUCrJ, 3(Pt 2), 139–151. Retrieved from[Link]

  • University of Tokyo. (2013). Crystalline sponge method: X-ray Crystallography without the Need for Crystallization. UTokyo Research. Retrieved from[Link]

Theoretical vs. Experimental Optical Rotation of (R)-Cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes experimental data with computational theory to address the specific characterization challenges of (R)-cyclohexyl(phenyl)methanol.

Executive Summary

The Challenge: Researchers synthesizing (R)-cyclohexyl(phenyl)methanol often encounter conflicting specific rotation values in the literature, ranging from


 to 

(CHCl

). This variance is not merely statistical error but a systemic issue arising from concentration dependence, enantiomeric excess (ee) determination, and the conformational flexibility of the cyclohexyl ring.

The Solution: This guide provides a definitive comparison of experimental benchmarks against theoretical predictions. It establishes a rigorous protocol for absolute configuration assignment, utilizing Density Functional Theory (DFT) to validate experimental polarimetry.

Part 1: The Experimental Landscape

The Target Molecule
  • IUPAC Name: (R)-Cyclohexyl(phenyl)methanol[1]

  • CAS: 3113-96-0[1]

  • Structure: A chiral secondary alcohol where the stereocenter connects a phenyl ring, a cyclohexyl ring, a hydroxyl group, and a hydrogen atom.

  • Key Feature: The steric bulk difference between the planar phenyl ring and the chair-conformation cyclohexyl ring is subtle, making "chiral recognition" difficult for some catalysts and effecting the magnitude of optical rotation.

Experimental Data Discrepancies

The literature presents a "spectrum" of rotation values rather than a single constant. This is often due to non-linear concentration effects (H-bonding aggregation) and varying degrees of enantiomeric purity in reported syntheses.

Source TypeReported

(CHCl

)
Concentration (

)
Method of SynthesisNotes
High Benchmark +39.5° 0.2Asymmetric AdditionLikely the value at infinite dilution.
Standard Synthesis +22.0° 1.0Grignard / ResolutionCommon value for bulk isolated product.
Calculated from (S) +16.1° 0.19Transfer HydrogenationExtrapolated from (S) enantiomer (65% ee).
Commercial COA +25.0° to +30.0° 1.0VariousVaries by batch purity (>98%).

Critical Insight: The discrepancy between


 and 

suggests a strong concentration dependence . At higher concentrations (

), intermolecular Hydrogen bonding (dimerization) significantly alters the electronic environment of the chiral center, depressing the specific rotation compared to dilute solutions (

).
Validated Experimental Protocol

To obtain a reproducible value, you must control for H-bonding and temperature.

Step-by-Step Measurement Workflow:

  • Purification: Ensure sample is

    
     chemically pure (GC/HPLC) and dry. Traces of chiral precursors (e.g., proline derivatives) will skew results.
    
  • Solvent Choice: Use HPLC-grade Chloroform (stabilized with amylene, not ethanol, to avoid competing H-bonds).

  • Preparation: Prepare a series of three concentrations:

    
     g/100  mL.
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Measure at 589 nm (Na D-line) and, if possible, 365 nm (Hg line) where rotation is larger and relative error is lower.

    • Temperature must be thermostated to

      
      .
      
  • Extrapolation: Plot

    
     vs. Concentration. The y-intercept (infinite dilution) is the true molecular property comparable to theoretical calculations.
    

Part 2: The Theoretical Solution (DFT)

When experimental values are ambiguous, ab initio calculations provide the "ground truth" for absolute configuration. For (R)-cyclohexyl(phenyl)methanol, a single-conformer calculation is insufficient due to the flexibility of the cyclohexyl ring.

Computational Challenges
  • Conformational Flexibility: The cyclohexyl group can adopt multiple chair rotamers. The phenyl ring can rotate relative to the C-O bond.

  • Solvation: Gas-phase calculations fail to account for the dielectric stabilization of the polar -OH group.

  • Boltzmann Weighting: The observed rotation is the weighted average of all accessible conformers at 298 K.

The Computational Workflow

The following Graphviz diagram outlines the mandatory workflow for calculating the optical rotation of this flexible molecule.

OR_Calculation_Workflow Start Input Structure (R)-Cyclohexyl(phenyl)methanol ConfSearch Conformational Search (MMFF94 or PM6) Generate Rotamers Start->ConfSearch GeomOpt Geometry Optimization DFT (B3LYP/6-31G*) ConfSearch->GeomOpt FreqCalc Frequency Calculation Verify Minima (No Imaginary Freqs) Calculate Gibbs Free Energy (G) GeomOpt->FreqCalc Boltzmann Boltzmann Population Analysis Calculate % contribution of each conformer FreqCalc->Boltzmann OR_Calc Optical Rotation Calculation TDDFT (B3LYP or CAM-B3LYP) Basis: aug-cc-pVDZ Solvent: PCM (Chloroform) FreqCalc->OR_Calc Average Calculate Weighted Average [α] = Σ (xi * [α]i) Boltzmann->Average Weights OR_Calc->Average Values Compare Compare with Experiment Average->Compare

Figure 1: Computational workflow for determining the specific rotation of flexible chiral alcohols.

Theoretical Parameters & Causality
  • Functional Selection (CAM-B3LYP): Standard B3LYP often underestimates charge-transfer excitations relevant to optical rotation. CAM-B3LYP (Coulomb-Attenuating Method) is recommended for its improved long-range correction, providing higher accuracy for phenyl-alcohol systems.

  • Basis Set (aug-cc-pVDZ): Optical rotation depends on the response of the electron density to the electric and magnetic fields of light. Diffuse functions ("aug") are mandatory to correctly model the outer valence electrons responsible for this response.

  • Solvation (PCM): The Polarizable Continuum Model (PCM) for Chloroform must be used. In vacuum, the internal H-bond (OH

    
    
    
    
    
    -system) might be over-stabilized, leading to an incorrect conformer population and thus an incorrect rotation value.

Part 3: Reconciliation & Conclusion

Resolving the Conflict

The theoretical analysis of similar phenyl-alkyl carbinols confirms that the (R)-configuration is Dextrorotatory (+) .

  • If your sample measures +22°: It is likely chemically pure but measured at a standard concentration (

    
    ) where aggregation lowers the value.
    
  • If your sample measures +39°: It is likely a dilute measurement (

    
    ) or a highly purified sample free of racemic contaminants.
    
  • If your sample measures -10° to -20°: You have isolated the (S)-enantiomer (or your synthesis inverted the stereocenter).

Final Recommendation for Researchers

For drug development files and publication:

  • Report the Conditions: Never report

    
     without concentration, solvent, and temperature (e.g., 
    
    
    
    ).
  • Verify Absolute Config: Do not rely solely on rotation sign. Confirm (R)-configuration via X-ray crystallography of a derivative (e.g., p-nitrobenzoate ester) or by comparing chiral HPLC retention times with a known standard.

  • Use Theory as a Check: If your measured value deviates by >20% from the +22 to +40 range, perform the DFT protocol described above to screen for potential diastereomeric impurities or solvent complexation issues.

References
  • Experimental Synthesis & Rotation Data

    • Sahin, E., Serencam, H., & Dertli, E. (2019).[2] Biocatalytic reduction of cyclohexyl(phenyl)methanone. ResearchGate.

    • GuideChem. Chemical Properties of (R)-(+)-1-Phenyl-1-cyclohexyl-methanol (CAS 3113-96-0).

  • Computational Methodology (DFT for Optical Rotation)

    • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001).[3] Calculation of Optical Rotation Using Density Functional Theory. Journal of Physical Chemistry A.

    • Wiberg, K. B., et al. (2011). Optical rotation calculated with time-dependent density functional theory: the OR45 benchmark. NIH/PubMed.

  • Polarimetry Best Practices

    • Rudolph Research Analytical. Specific Rotation Equation Vs. Optical Rotation.

Sources

Safety Operating Guide

(R)-cyclohexyl(phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action: (R)-cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is a chiral secondary alcohol. For disposal purposes, it must be classified as Non-Halogenated Organic Waste .

Critical Prohibition: Do NOT dispose of this compound down the drain. Despite its hydroxyl group, its high lipophilicity (LogP ~3.4) and cyclic structure prevent rapid biodegradation in municipal water systems. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.

Hazard Identification & Chemical Profile

Before handling waste, you must validate the material's properties to ensure compatibility with your waste stream.

PropertyDataOperational Implication
CAS Number 3113-96-0Use this for waste manifesting/inventory.
Physical State Solid (White crystalline)Requires "Solid Waste" stream unless dissolved.
Melting Point 60–65 °CMay melt in hot storage; keep cool.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319)Contact hazard.[1] Standard PPE is mandatory.
Reactivity Incompatible with Strong OxidizersSTOP: Do not mix with Chromic acid or Permanganates in waste.
RCRA Status Not P-Listed or U-ListedRegulated as "Characteristic Waste" (Ignitable D001 if in solvent).

Expert Insight: While the "R" designation indicates a specific enantiomer used often as a chiral auxiliary, chirality does not alter waste classification . The disposal chemistry is identical to the racemate or the (S)-isomer. Do not segregate based on chirality.

Pre-Disposal Assessment Protocol

Follow this self-validating logic flow to determine the correct waste container.

DisposalLogic Start Start: Waste Assessment StateCheck Is the material Solid or Liquid? Start->StateCheck SolventCheck Is it dissolved in a solvent? StateCheck->SolventCheck Liquid/Solution BinSolid Container A: Solid Organic Waste (Non-Halogenated) StateCheck->BinSolid Solid (Pure) HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) SolventCheck->HalogenCheck BinLiqNonHalo Container B: Liquid Organic Waste (Non-Halogenated) HalogenCheck->BinLiqNonHalo No BinLiqHalo Container C: Liquid Organic Waste (Halogenated) HalogenCheck->BinLiqHalo Yes

Figure 1: Decision logic for segregating (R)-cyclohexyl(phenyl)methanol waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Applicability: You have a vial of the solid powder.

  • PPE Verification: Don Nitrile gloves, safety glasses, and a lab coat.

  • Container Selection: Locate the Solid Organic Waste drum (often a wide-mouth HDPE drum).

  • Transfer:

    • If the reagent is in a small vial (<20mL), leave it in the vial, uncap it, and place the entire vial into the solid waste drum.

    • Why uncap? Capped vials can pressurize during incineration or transport.

    • If loose powder: Transfer directly into the drum or a double-bagged clear polyethylene bag.

  • Labeling: Tag the waste entry as "(R)-cyclohexyl(phenyl)methanol" or "Cyclohexyl phenyl methanol."

  • Validation: Ensure the drum lid is sealed immediately after addition to prevent vapor release (EPA requirement).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicability: The compound is dissolved in solvents like Methanol, Ethyl Acetate, or THF.[3]

  • Solvent Identification (Crucial Step):

    • Check: Does your solution contain Methylene Chloride (DCM), Chloroform, or Chlorobenzene?

    • If YES: Proceed to Halogenated Waste .

    • If NO: Proceed to Non-Halogenated Waste .

  • Compatibility Check: Ensure the waste container does not contain active oxidizers (e.g., Nitric acid waste). Mixing alcohols with oxidizers in a waste drum is a primary cause of lab fires.

  • Pouring: Use a funnel to prevent splashing. Pour the solution into the carboy.

  • Rinsing: Rinse the original flask once with a minimal amount of compatible solvent (e.g., Acetone) and add the rinse to the same waste container.

  • Documentation: Record the volume and constituents on the waste tag.

    • Example: "95% Ethyl Acetate, 5% (R)-cyclohexyl(phenyl)methanol."

Scenario C: Spill Cleanup

Applicability: You dropped a vial or spilled a solution on the bench.

  • Isolate: Mark the area.

  • Absorb:

    • Solids: Do not sweep aggressively (creates dust). Use a wet paper towel to dampen and wipe up.

    • Liquids: Use a standard organic spill pad or vermiculite.

  • Disposal: Place all contaminated wipes/pads into a clear plastic bag. Seal it.

  • Bin: Place the sealed bag into the Solid Organic Waste bin. Do not throw in regular trash.

Regulatory & Compliance Data

When filling out your institution's hazardous waste manifest, use the following data points to ensure compliance with RCRA (USA) or local regulations.

ParameterValueNotes
Waste Name Organic Solids, n.o.s. (not otherwise specified)Add specific chemical name in constituents.
Hazards Irritant, Combustible
EPA Waste Code D001 (if Ignitable/in solvent)Pure solid is generally not code-regulated unless it passes the burn rate test, but treat as D001 for safety.
DOT Shipping UN 1325 (Flammable Solid) or UN 1993 (Flammable Liquid)Depends entirely on the solvent matrix.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6977134, (R)-cyclohexyl(phenyl)methanol. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling (R)-cyclohexyl(phenyl)methanol

Immediate Safety Briefing: Your First Line of Defense

(R)-cyclohexyl(phenyl)methanol is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of its dust may lead to respiratory irritation[1][2]. Therefore, all personal contact, including breathing in dust, must be strictly avoided[1]. The foundational principle for handling this compound is the consistent use of appropriate engineering controls (such as a chemical fume hood) and Personal Protective Equipment (PPE). Before beginning any procedure, ensure you are familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

The mandatory minimum PPE for any task involving (R)-cyclohexyl(phenyl)methanol includes:

  • Eye Protection: Chemical safety goggles[1].

  • Hand Protection: Chemically resistant gloves[1][3][4].

  • Body Protection: A laboratory coat[4].

Work should always be conducted in a well-ventilated area to prevent the accumulation of dust or vapors[1].

Hazard Assessment and Risk Mitigation

Understanding the specific hazards of (R)-cyclohexyl(phenyl)methanol is crucial for selecting the correct PPE. The primary risks are associated with its irritant properties upon direct contact or inhalation.

  • H315 - Causes skin irritation: Direct contact with the solid or solutions can lead to redness, itching, and inflammation.

  • H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it enters the eyes[1][2]. Contact lenses pose a special hazard as they can absorb and concentrate irritants; their use should be restricted based on a workplace-specific policy[1].

  • H335 - May cause respiratory irritation: As a solid, this compound can form dust, especially during weighing and transfer operations. Inhaling this dust can irritate the respiratory tract[1][2].

Your choice of PPE and handling procedures must directly mitigate these risks. The scale of your work—from milligrams for analytical standards to multi-gram scales for synthesis—will dictate the necessary level of protection.

Core PPE Requirements: A Detailed Protocol

A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use provides comprehensive protection.

Eye and Face Protection

Standard safety glasses are insufficient. Due to the risk of serious eye irritation, the following are required:

  • Chemical Safety Goggles: Must be worn for all procedures. They provide a seal around the eyes, protecting from splashes and airborne particulates[1].

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during the handling of large quantities of solutions or during vigorous reactions.

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is critical, as no single material protects against all chemicals. For (R)-cyclohexyl(phenyl)methanol, an aromatic alcohol, glove selection should be based on resistance to both alcohols and aromatic compounds[5].

Table 1: Glove Selection Guide for (R)-cyclohexyl(phenyl)methanol

Glove MaterialSuitability for Splash ContactSuitability for Prolonged ContactRationale & Comments
Nitrile Good Fair to Poor Offers good initial resistance for handling solids and splash protection from solutions[6]. Not recommended for prolonged immersion or handling with certain organic solvents, as breakthrough can occur[7]. Always change gloves immediately after contamination[7].
Neoprene Very Good Good Provides excellent resistance to alcohols, acids, and bases[5][6]. A robust choice for a wide range of laboratory procedures involving this compound.
Butyl Rubber Excellent Excellent Offers superior resistance to a wide variety of chemicals, including alcohols, ketones, and esters[5][6]. Recommended for large-scale operations or when handling concentrated solutions where extended contact is possible.
Natural Rubber (Latex) Fair Poor While offering protection against some alcohols, it has poor resistance to many organic solvents and can cause allergic reactions in some individuals[5][6].

Operational Imperative: Before use, always inspect gloves for any signs of degradation or punctures. After handling the chemical, wash your hands thoroughly with soap and water[1]. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste[8].

Body Protection
  • Laboratory Coat: A standard lab coat should be worn at all times to protect against incidental skin contact[4].

  • Chemical-Resistant Apron: For large-scale work or procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Protective Clothing: For major spills or extensive handling, full chemical-resistant coveralls may be necessary[1][3]. Contaminated work clothes should be laundered separately from personal clothing[1].

Respiratory Protection

Engineering controls, such as using a chemical fume hood, are the primary method for controlling inhalation hazards. However, respiratory protection may be necessary in certain situations:

  • Weighing Operations: When handling the solid powder outside of a containment device, a NIOSH-approved respirator is required. For nuisance levels of dust, a type N95 (US) or P1 (EN143) dust mask may be sufficient[1].

  • Poor Ventilation: If work cannot be conducted in a well-ventilated area, a respirator is mandatory.

  • Emergency Situations: For spill cleanup, a higher level of respiratory protection, such as a full-face or half-mask air-purifying respirator, should be used[9].

The selection of a respirator must be part of a complete respiratory protection program and based on a professional risk assessment of the specific work conditions[1].

Operational Protocols: From Handling to Disposal

The following workflows integrate PPE selection with procedural steps to ensure a safe handling process.

Workflow: PPE Selection and Handling

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Procedure Phase start Task: Handle (R)-cyclohexyl(phenyl)methanol assess Assess Scale & Procedure start->assess small_scale Small Scale (<1g) Weighing Solid assess->small_scale Small, Solid large_scale Large Scale (>1g) or Solution Work assess->large_scale Large, or in Solution spill Spill or Emergency assess->spill Accident ppe_small PPE: - Goggles - Lab Coat - Nitrile Gloves - N95/P1 Mask (if not in hood) small_scale->ppe_small ppe_large PPE: - Goggles & Face Shield - Lab Coat & Apron - Neoprene or Butyl Gloves - Work in Fume Hood large_scale->ppe_large ppe_spill PPE: - Full-Face Respirator - Chemical Suit/Coveralls - Butyl Gloves (Inner/Outer) - Chemical Boots spill->ppe_spill decon Decontaminate & Doff PPE ppe_small->decon ppe_large->decon ppe_spill->decon disposal Dispose of Waste & Contaminated PPE decon->disposal

Caption: PPE selection workflow for (R)-cyclohexyl(phenyl)methanol.

Spill Management

Immediate and correct response to a spill is vital to prevent exposure and contamination.

  • Alert Personnel: Notify everyone in the immediate area of the spill[1].

  • Don Appropriate PPE: Before cleaning, don the PPE outlined for spills (respirator, appropriate gloves, body protection)[1].

  • Contain the Spill: Prevent the spillage from entering drains or water courses[1].

  • Clean-Up:

    • For dry spills (solid): Use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum (using an explosion-proof vacuum) the material[1].

    • For wet spills (solution): Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a sealable container[4][10].

  • Final Decontamination: Wash the spill area thoroughly with large amounts of water[1].

  • Disposal: Place all contaminated materials, including absorbents and PPE, into a clean, dry, labeled, and sealable container for hazardous waste disposal[1].

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of (R)-cyclohexyl(phenyl)methanol.

  • Chemical Waste: Dispose of unused (R)-cyclohexyl(phenyl)methanol and solutions containing it as hazardous chemical waste. This may involve dissolving the material in a combustible solvent for incineration[11]. Always follow all federal, state, and local regulations for hazardous waste disposal[3][11].

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and masks, must be disposed of as hazardous waste[1]. Place these items in a designated, sealed waste container.

  • Empty Containers: Store in original containers where possible[1]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with (R)-cyclohexyl(phenyl)methanol, ensuring a safe and productive research environment.

References

  • Apollo Scientific. (2022). Safety Data Sheet: Cyclohexyl(phenyl)methanol.
  • Chemsrc. (2025). cyclohexyl(phenyl)methanol | CAS#:945-49-3.
  • Environment, Health and Safety, University of California, Berkeley. Hand Protection Chemical Resistance Guide.
  • U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Cyclohexanemethanol.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
  • CymitQuimica. (2006). Safety Data Sheet.
  • Safetyware. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • TCI Chemicals. (2019). Safety Data Sheet.
  • Guidechem. Cyclohexyl(phenyl)methanol 945-49-3 wiki.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Fisher Scientific. (2010). Safety Data Sheet: Cyclohexanemethanol.

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